Tetraxetan N-hydroxysuccinimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O10/c26-15-1-2-16(27)25(15)35-20(34)14-24-9-7-22(12-18(30)31)5-3-21(11-17(28)29)4-6-23(8-10-24)13-19(32)33/h1-14H2,(H,28,29)(H,30,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVWFLQICKPQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tetraxetan N-hydroxysuccinimide: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraxetan N-hydroxysuccinimide (NHS), also widely known as DOTA-NHS ester, is a crucial bifunctional chelating agent extensively utilized in the development of targeted radiopharmaceuticals and antibody-drug conjugates (ADCs). Its core structure, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), forms highly stable complexes with a variety of trivalent metal ions, making it an ideal scaffold for delivering radionuclides for therapeutic or imaging purposes. The N-hydroxysuccinimide ester functional group provides a reactive site for covalent attachment to primary amines, such as those on the lysine residues of antibodies and other proteins. This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed experimental protocols for antibody conjugation, and a summary of relevant quantitative data. Furthermore, it visualizes key experimental workflows and associated signaling pathways pertinent to its application in oncology.
Core Chemical and Physical Properties
This compound is a white solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₁N₅O₁₀ | [1][2] |
| Molecular Weight | 501.5 g/mol | [1] |
| CAS Number | 170908-81-3 | [1] |
| IUPAC Name | 2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | [1] |
| Synonyms | DOTA-NHS ester, this compound | [1][3] |
Applications in Bioconjugation and Radiopharmeceuticals
The primary application of this compound lies in its ability to link targeting biomolecules, most notably monoclonal antibodies, with radioactive metal ions for use in radioimmunotherapy and diagnostic imaging.[4][5] The DOTA cage can chelate radionuclides such as Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), Copper-64 (⁶⁴Cu), and Actinium-225 (²²⁵Ac).[6][7][8]
Antibodies conjugated with Tetraxetan and radiolabeled are designed to target specific antigens on the surface of cancer cells. For instance, antibodies targeting Prostate-Specific Membrane Antigen (PSMA), Human Epidermal Growth Factor Receptor 2 (HER2), or Epidermal Growth Factor Receptor (EGFR) are prominent examples of vectors for targeted radionuclide therapy.[2][9][10] Once the radiolabeled antibody binds to the cancer cell, the emitted radiation induces cellular damage and death.
Experimental Protocols
Antibody Conjugation with this compound
This protocol details the covalent attachment of this compound to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)
-
This compound (DOTA-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0[4][5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[4]
-
Purification column (e.g., PD-10 desalting column)[4]
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris), perform a buffer exchange into the conjugation buffer.
-
Adjust the antibody concentration to a suitable range, typically 5-10 mg/mL.[4]
-
-
DOTA-NHS Ester Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL immediately before use.[5]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the DOTA-NHS ester solution to the antibody solution. Molar ratios can range from 10:1 to 100:1 (DOTA-NHS:mAb), depending on the desired degree of labeling.[4][5]
-
Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[4]
-
-
Quenching the Reaction:
-
Purification of the Antibody-DOTA Conjugate:
-
Remove excess, unreacted DOTA-NHS ester and quenching buffer by buffer exchanging the conjugated antibody into a suitable storage buffer (e.g., PBS) using a desalting column.[4]
-
Radiolabeling of the Antibody-DOTA Conjugate
This protocol describes the chelation of a radionuclide by the DOTA-conjugated antibody. The specific radionuclide and its handling will require appropriate safety precautions and adherence to radiation safety regulations.
Materials:
-
Antibody-DOTA conjugate
-
Radionuclide solution (e.g., ¹⁷⁷LuCl₃)
-
Radiolabeling Buffer: 0.25 M NH₄OAc buffer, pH 5.5[12]
-
Metal-free water and reaction vials
Procedure:
-
Reaction Setup:
-
In a metal-free microcentrifuge tube, combine the antibody-DOTA conjugate with the radiolabeling buffer.
-
Add the radionuclide solution to the antibody-DOTA conjugate mixture.
-
-
Incubation:
-
Quality Control:
-
Determine the radiochemical purity of the radiolabeled antibody using methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[13]
-
Quantitative Data
The following tables summarize key quantitative data from representative conjugation and radiolabeling experiments.
Table 1: Reaction Conditions and Conjugation Efficiency
| Parameter | Value | Reference |
| Chelator | DOTA-NHS ester | [4] |
| Molar Ratio (Chelator:mAb) | 10:1 to 100:1 | [4][5] |
| Average Chelators per Antibody | 0.4 to 9.0 | [4][5] |
| Conjugation Reaction pH | 8.0 - 9.0 | [5] |
Table 2: Characterization of the Antibody-Chelator Conjugate
| Parameter | Value | Reference |
| Specific Activity of ⁶⁴Cu-labeled DOTA-mAb | up to 15.4 µCi/µg | [4] |
| Radiochemical Purity of ¹⁷⁷Lu-DOTA-Rituximab | > 95% | [4][6] |
| In vitro Serum Stability (¹⁷⁷Lu-DOTA-Rituximab) | High (stable for at least 48h) | [4][6] |
| Immunoreactivity | Maintained (dependent on conjugation ratio) | [13] |
Visualizations
Experimental and Logical Workflows
Signaling Pathways
Antibodies targeting PSMA are used to deliver radionuclides to prostate cancer cells. While PSMA's direct signaling is complex and not fully elucidated, its internalization upon antibody binding is a key mechanism for delivering a therapeutic payload. It is also known to interact with pathways like PI3K/AKT.[9]
HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream pathways like PI3K/AKT and MAPK, promoting cell proliferation and survival. Antibodies targeting HER2 can block these signals and deliver radionuclides.[10][14]
Similar to HER2, EGFR activation leads to the stimulation of the PI3K/AKT and MAPK pathways. Targeted antibodies can inhibit this signaling and deliver a radioactive payload.[2][15]
Conclusion
This compound is an indispensable tool in the development of targeted radiopharmaceuticals. Its robust chelation chemistry combined with a versatile conjugation moiety allows for the creation of potent and specific therapeutic and diagnostic agents. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important molecule in their work. A thorough understanding of the conjugation chemistry, careful optimization of reaction conditions, and comprehensive characterization of the final product are paramount to the successful development of novel antibody-based radiopharmaceuticals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Optimization of PSMA-Based Radioligand Therapy [mdpi.com]
- 10. HER2+ signalling pathways | PPTX [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Tetraxetan N-hydroxysuccinimide chemical structure and properties
An In-Depth Technical Guide to Tetraxetan N-hydroxysuccinimide (DOTA-NHS Ester)
Introduction
This compound, more commonly known in scientific literature as DOTA-NHS ester, is a key bifunctional chelating agent used extensively in the fields of medicine, drug development, and molecular imaging.[1] It integrates the robust metal-chelating properties of the macrocycle 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) with the amine-reactive functionality of an N-hydroxysuccinimide (NHS) ester.
The DOTA framework is renowned for its ability to form highly stable complexes with a variety of metal ions, particularly trivalent metals like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), which are used in Positron Emission Tomography (PET) and targeted radionuclide therapy, respectively. The NHS ester group provides a convenient method for covalently conjugating the DOTA chelator to biomolecules. It reacts efficiently with primary amines, such as those on the side chains of lysine residues or the N-terminus of proteins and peptides, to form stable amide bonds.[2][3][4]
This dual functionality makes DOTA-NHS ester an indispensable tool for developing targeted radiopharmaceuticals, antibody-drug conjugates (ADCs), and other advanced therapeutic and diagnostic agents.[5] This guide provides a comprehensive overview of its chemical structure, properties, and core experimental applications.
Chemical Structure and Identification
The chemical structure of this compound consists of the DOTA macrocycle where one of the four carboxyl groups is activated as an NHS ester.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | [1] |
| Common Synonyms | DOTA-NHS ester; DOTA-succinimidyl ester; 10-(2-((2,5-Dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid | [1][6] |
| CAS Number | 170908-81-3 | [1][6] |
| Molecular Formula | C₂₀H₃₁N₅O₁₀ | [1][7] |
| SMILES | C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O | [7] |
| InChIKey | XSVWFLQICKPQAA-UHFFFAOYSA-N | [7] |
Physicochemical and Reactive Properties
The utility of DOTA-NHS ester is defined by its physicochemical characteristics, which influence its handling, reactivity, and application.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 501.5 g/mol | [1] |
| Exact Mass | 501.20709220 Da | [1] |
| XLogP3 | -8.9 | [1] |
| Topological Polar Surface Area | 189 Ų | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 11 | [1] |
| Rotatable Bond Count | 11 | [1] |
| Stereochemistry | Achiral | [7] |
Solubility and Stability
-
Solubility : DOTA-NHS ester is sparingly soluble in aqueous buffers but readily soluble in anhydrous, polar aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][8] Stock solutions are typically prepared in these solvents immediately before use.
-
Stability : The NHS ester moiety is susceptible to hydrolysis in aqueous environments, particularly at neutral to basic pH. The rate of hydrolysis increases significantly with pH; the half-life is several hours at pH 7 but only minutes at pH 9.[3][4] For this reason, the compound must be stored in a desiccated environment, protected from moisture, and allowed to warm to room temperature before opening to prevent condensation.[9][10][11]
Reactivity
The primary reaction mechanism involves the nucleophilic acyl substitution of the NHS ester by a primary amine. This reaction is highly efficient under slightly basic conditions (pH 8.0-8.5), where the amine is deprotonated and thus more nucleophilic.[][13] Competing hydrolysis of the NHS ester is a key consideration that must be managed by controlling pH, temperature, and reaction time.
Core Application: A Bifunctional Linker for Bioconjugation
The fundamental application of DOTA-NHS ester is to serve as a bridge, linking a biomolecule (e.g., an antibody) to a metal ion. This creates sophisticated constructs for targeted medical applications, a concept known as "theranostics" (therapy + diagnostics).
Experimental Protocols
The following sections provide detailed methodologies for the use of DOTA-NHS ester in a research setting.
Protocol 1: Conjugation of DOTA-NHS Ester to an Antibody
This protocol outlines the standard procedure for labeling an antibody with DOTA-NHS ester. The workflow is critical for preparing antibodies for subsequent radiolabeling.
Methodology:
-
Antibody Preparation :
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or protein stabilizers (e.g., BSA, glycine), it must first be purified.[11]
-
Perform a buffer exchange into an amine-free buffer, such as 1X Phosphate-Buffered Saline (PBS). A reaction buffer pH of 8.0-8.5 is optimal for the conjugation reaction.[10][]
-
Adjust the antibody concentration to 1-2 mg/mL.[]
-
-
DOTA-NHS Ester Stock Solution Preparation :
-
Allow the vial of DOTA-NHS ester to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[11]
-
Prepare a stock solution by dissolving the DOTA-NHS ester in fresh, anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10][11] This solution should be prepared immediately prior to use.
-
-
Conjugation Reaction :
-
Calculate the volume of the DOTA-NHS ester stock solution required to achieve a 10- to 20-fold molar excess relative to the antibody.[2] The optimal ratio may need to be determined empirically.
-
Add the calculated volume of DOTA-NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature or 2 hours on ice, with gentle agitation and protected from light.[2][11]
-
-
Quenching the Reaction :
-
Purification of the Conjugate :
-
Remove unreacted DOTA-NHS ester, the NHS byproduct, and quenching agent from the antibody conjugate.[2]
-
The most common method is size-exclusion chromatography using a desalting column (e.g., PD-10) equilibrated with the desired storage buffer (e.g., PBS).[2]
-
Alternatively, dialysis can be used, though it is a slower process.[2]
-
The purified DOTA-antibody conjugate is now ready for characterization and subsequent radiolabeling.
-
Protocol 2: Quality Control Assay to Determine NHS Ester Reactivity
It is crucial to ensure the DOTA-NHS ester has not been compromised by hydrolysis during storage. This protocol provides a method to assess the reactivity of the NHS ester by measuring the release of the NHS leaving group.[4]
Principle:
Both conjugation and hydrolysis reactions release the N-hydroxysuccinimide leaving group. This byproduct has a characteristic absorbance that can be measured spectrophotometrically. By intentionally hydrolyzing a sample of the NHS ester with a strong base and comparing its absorbance to a non-hydrolyzed sample, one can determine if the reagent is still active.[4]
Methodology:
-
Reagent Preparation :
-
Prepare an amine-free buffer (e.g., 100 mM sodium phosphate, pH 7.5).
-
Prepare a strong base solution for hydrolysis (e.g., 0.5 M NaOH).
-
Dissolve 1-2 mg of the DOTA-NHS ester reagent in 1 mL of the amine-free buffer.
-
-
Absorbance Measurement :
-
Measurement A (Baseline) : Take an aliquot of the dissolved NHS ester solution and measure its absorbance at 260 nm.
-
Measurement B (Hydrolyzed) : To the remaining solution, add a small volume of the strong base to initiate rapid hydrolysis of any active NHS esters.
-
After a few minutes, measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
-
Interpretation :
-
Active Reagent : If the absorbance of the hydrolyzed sample (Measurement B) is significantly greater than the baseline (Measurement A), the DOTA-NHS ester is active and suitable for conjugation.[4]
-
Inactive (Hydrolyzed) Reagent : If there is little to no difference between the two measurements, the NHS ester has already hydrolyzed during storage and is inactive.
-
References
- 1. This compound | C20H31N5O10 | CID 11488945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Unlocking the Benefits of N Hydroxysuccinimide Ester for Global Buyers [xsu.com]
- 6. This compound [drugfuture.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. nbinno.com [nbinno.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. furthlab.xyz [furthlab.xyz]
- 13. lumiprobe.com [lumiprobe.com]
An In-depth Technical Guide to the Mechanism of Action of Tetraxetan NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of Tetraxetan (DOTA) NHS ester, a critical component in the development of targeted radiopharmaceuticals. We will delve into its conjugation chemistry, chelation properties, and the subsequent biological effects of the resulting radiolabeled biomolecules.
Introduction to Tetraxetan (DOTA)
Tetraxetan, also known as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a macrocyclic organic compound with the formula (CH₂CH₂NCH₂CO₂H)₄.[1][2] It consists of a central 12-membered tetraaza ring, which makes it an exceptional chelating agent, particularly for lanthanide ions and other trivalent metals.[1][2] The high stability of DOTA-metal complexes is attributed to the "macrocyclic effect" and the "chelate effect," where the pre-organized ring structure and multiple coordination sites create a highly favorable binding environment.[1]
In the context of radiopharmaceuticals, Tetraxetan acts as a bifunctional chelator. It is functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which allows for its covalent attachment to biomolecules like peptides or monoclonal antibodies.[3] The other part of the molecule, the DOTA cage, securely encapsulates a radionuclide.[1][4] This dual functionality is pivotal for the design of agents for targeted cancer therapy and diagnosis.[1]
Mechanism of Action: Conjugation via NHS Ester
The primary role of the NHS ester functional group on Tetraxetan is to facilitate its conjugation to biomolecules. This reaction is a classic example of nucleophilic acyl substitution.
The unprotonated primary amine group (-NH₂) on a biomolecule, typically the epsilon-amine of a lysine residue or the N-terminal amine, acts as a nucleophile. It attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[5]
The efficiency of this conjugation is highly dependent on the reaction pH. An optimal pH range of 8.3-8.5 is recommended to ensure that the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[6][7]
Chelation of Radiometals
Once conjugated to a biomolecule, the Tetraxetan moiety is ready for radiolabeling. The DOTA cage can form highly stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[4]
For lanthanides and other large metal ions, DOTA typically acts as an octadentate ligand, coordinating the metal ion through its four nitrogen atoms and the four carboxylate groups.[2][8] This often results in a nine-coordinate complex, with a water molecule occupying the ninth coordination site.[9] For most transition metals, DOTA functions as a hexadentate ligand, binding through the four nitrogen and two carboxylate centers.[2] The exceptional stability of these complexes is crucial to prevent the in vivo release of the free radiometal, which could lead to off-target toxicity.[10]
Overall Mechanism of Action in Targeted Radionuclide Therapy
The final radiolabeled biomolecule is a sophisticated agent for targeted radionuclide therapy. Its mechanism of action can be summarized in the following steps:
-
Targeting: Following intravenous administration, the biomolecule component of the conjugate (e.g., an antibody or peptide) selectively binds to a specific target, such as a receptor or antigen that is overexpressed on cancer cells.[11]
-
Internalization: Upon binding, the entire radiopharmaceutical conjugate is often internalized by the cancer cell.[12][13]
-
Radiation-Induced Cell Death: The radionuclide, now localized at the tumor site, decays and emits cytotoxic radiation (e.g., beta particles from ¹⁷⁷Lu). This radiation induces DNA damage, primarily through the formation of double-strand breaks, and the generation of reactive oxygen species, ultimately leading to cancer cell death.[2][5][11]
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the conjugation and radiolabeling of Tetraxetan derivatives.
Table 1: Representative Conjugation and Radiolabeling Parameters
| Parameter | Value | Reference(s) |
| Molar Ratio (DOTA-NHS:Biomolecule) | 5:1 to 100:1 | [14] |
| Average DOTA molecules per Antibody | 1 to 11 | [15][16] |
| Radiochemical Purity | >95% | [10] |
| Specific Activity (⁶⁴Cu-DOTA-F56) | 22.50 - 255.60 GBq/mmol | [17] |
| Immunoreactive Fraction | 70% - 84.7% | [15] |
Table 2: Stability of NHS Esters as a Function of pH
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4-5 hours | [5] |
| 8.0 | 4 | ~1 hour | [5] |
| 8.6 | 4 | 10 minutes | [5] |
| 9.0 | Room Temperature | Minutes | [5] |
Experimental Protocols
General Protocol for DOTA-NHS Ester Conjugation to a Peptide
Materials:
-
Purified peptide with a primary amine
-
DOTA-NHS ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Glycine or Tris solution
-
Reversed-Phase HPLC (RP-HPLC) for purification
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[4]
-
DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in a minimal volume of DMF or DMSO to create a concentrated stock solution.[4]
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the DOTA-NHS ester stock solution to the peptide solution. Incubate at room temperature for at least 4 hours or overnight with gentle agitation.[4]
-
Quenching: Stop the reaction by adding the Quenching Buffer.[5]
-
Purification: Purify the DOTA-peptide conjugate using RP-HPLC.[4]
General Protocol for Radiolabeling with Lutetium-177
Materials:
-
DOTA-conjugated biomolecule
-
¹⁷⁷LuCl₃ in 0.04 M HCl
-
Acetate buffer (0.4 M, pH 5.6)
-
Instant thin-layer chromatography (iTLC) for quality control
Procedure:
-
Reaction Setup: In a sterile vial, combine the DOTA-conjugated biomolecule with the ¹⁷⁷LuCl₃ solution in the acetate buffer.[16]
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.[16]
-
Quality Control: Determine the radiochemical purity using iTLC. A successful labeling should yield a purity of >95%.[16]
Conclusion
Tetraxetan NHS ester is a powerful and versatile tool in the development of targeted radiopharmaceuticals. Its mechanism of action, encompassing a well-defined conjugation chemistry and robust chelation of radiometals, allows for the precise delivery of radiation to cancer cells. A thorough understanding of the reaction conditions and quantitative parameters is essential for the successful design and optimization of these promising therapeutic and diagnostic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Theoretical Study of Actinide(III)-DOTA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. What is the mechanism of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 12. Lutetium Lu 177 Dotatate | C65H87LuN14O19S2 | CID 76966897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Neuroendocrine Tumor 177Lutetium-Dotatate Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetraxetan N-hydroxysuccinimide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraxetan N-hydroxysuccinimide (NHS) ester, a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a critical reagent in the field of bioconjugation.[1] Its bifunctional nature, possessing both a metal-chelating moiety and an amine-reactive NHS ester, makes it an invaluable tool for linking biomolecules to radiometals for applications in nuclear medicine, including diagnostic imaging and targeted radiotherapy.[2][3] This guide provides a comprehensive overview of Tetraxetan NHS ester, its properties, and its application in the development of radiopharmaceuticals, with a focus on practical experimental protocols and quantitative data.
The primary application of Tetraxetan NHS ester lies in the development of antibody-drug conjugates (ADCs) and peptide-based radiopharmaceuticals.[4] The DOTA cage efficiently sequesters trivalent radiometals such as Lutetium-177 (¹⁷⁷Lu) and Gallium-68 (⁶⁸Ga), while the NHS ester facilitates covalent attachment to primary amines on biomolecules like antibodies and peptides.[5][6] This targeted delivery of radiation to diseased cells, such as cancer cells, minimizes off-target toxicity and enhances therapeutic efficacy.[7] A prominent example is in the context of Prostate-Specific Membrane Antigen (PSMA)-targeted therapy for prostate cancer, where Tetraxetan-conjugated ligands are used to deliver ¹⁷⁷Lu to tumor sites.[2][8]
Chemical Properties and Structure
This compound is an organic compound with the molecular formula C₂₀H₃₁N₅O₁₀ and a molecular weight of approximately 501.49 g/mol .[9][10] The structure features the robust DOTA macrocycle responsible for tightly coordinating radiometals and an N-hydroxysuccinimide ester group that reacts with primary amines to form stable amide bonds.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₁N₅O₁₀ | [9][10] |
| Molecular Weight | 501.49 g/mol | [9][10] |
| IUPAC Name | 2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | [9] |
| CAS Number | 170908-81-3 | [9] |
Principles of Bioconjugation with Tetraxetan NHS Ester
The bioconjugation process using Tetraxetan NHS ester primarily involves the reaction between the NHS ester and primary amine groups (-NH₂) present on the biomolecule. These amines are typically found at the N-terminus of proteins and on the side chain of lysine residues.[11] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[11]
The efficiency of this reaction is highly dependent on the pH of the reaction buffer. A slightly alkaline pH (typically 7.2-8.5) is optimal as it deprotonates the primary amines, increasing their nucleophilicity, while minimizing the hydrolysis of the NHS ester, a competing reaction that becomes more significant at higher pH.[12][13]
Applications in Targeted Radiotherapy: PSMA-Targeted Therapy
A key application of Tetraxetan NHS ester is in the development of radioligand therapies, particularly for prostate cancer. Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells.[7] This makes it an excellent target for delivering cytotoxic radiation directly to the tumor.
Small molecules or antibodies that bind to PSMA can be conjugated with Tetraxetan NHS ester. The resulting conjugate is then radiolabeled with a therapeutic radionuclide like ¹⁷⁷Lu.[8] When administered to a patient, the PSMA-targeting moiety directs the radiolabeled conjugate to the tumor cells. Upon binding and internalization, the emitted beta particles from ¹⁷⁷Lu induce DNA damage and subsequent cell death in the cancer cells and their immediate vicinity.[2][14]
Quantitative Data
NHS Ester Stability
The stability of the NHS ester is crucial for efficient bioconjugation. Hydrolysis of the ester group competes with the desired amidation reaction. The rate of hydrolysis is highly pH-dependent.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | [13] |
| 7.0 | Room Temperature | ~7 hours | [13] |
| 8.0 | Room Temperature | 210 minutes | [13] |
| 8.5 | Room Temperature | 180 minutes | [13] |
| 8.6 | 4 | 10 minutes | [13] |
| 9.0 | Room Temperature | 125 minutes | [13] |
In Vivo Stability of ¹⁷⁷Lu-DOTA Conjugates
The stability of the radiolabeled conjugate in vivo is critical to ensure that the radionuclide remains chelated and is delivered to the target site, minimizing off-target radiation exposure.
| Time Point | Fraction of Intact ¹⁷⁷Lu-DOTATATE in Plasma | Reference |
| Immediately after infusion | 87% ± 2% | [15] |
| 4 hours post-injection | 82% ± 3% | [15] |
| 24 hours post-injection | 23% ± 5% | [9][15] |
| 96 hours post-injection | 1.7% ± 0.9% | [9][15] |
Note: Data is for ¹⁷⁷Lu-DOTATATE, a representative ¹⁷⁷Lu-DOTA-peptide conjugate.
Experimental Protocols
Protocol 1: Conjugation of Tetraxetan NHS Ester to a Monoclonal Antibody
This protocol outlines the general steps for conjugating Tetraxetan NHS ester to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., PD-10 desalting column)
Procedure:
-
Antibody Preparation:
-
Exchange the buffer of the mAb solution to the reaction buffer using a desalting column or dialysis.
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
NHS Ester Preparation:
-
Immediately before use, dissolve the Tetraxetan NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved Tetraxetan NHS ester to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the antibody-Tetraxetan conjugate from excess reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Radiolabeling of a Tetraxetan-Conjugated Peptide with Lutetium-177
This protocol describes the radiolabeling of a peptide-Tetraxetan conjugate with ¹⁷⁷Lu.
Materials:
-
Tetraxetan-peptide conjugate
-
¹⁷⁷LuCl₃ in 0.05 M HCl
-
0.1 M Ammonium acetate buffer, pH 5.0 (metal-free)
-
Heating block
-
C18 Sep-Pak cartridge for purification
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Reaction Setup:
-
In a sterile, metal-free vial, dissolve 5-10 µg of the Tetraxetan-peptide conjugate in the ammonium acetate buffer.
-
-
Radiolabeling:
-
Add the ¹⁷⁷LuCl₃ solution (e.g., 185-370 MBq) to the peptide solution.
-
Incubate the reaction mixture at 95°C for 30 minutes.
-
-
Purification:
-
After cooling, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove unreacted ¹⁷⁷Lu.
-
Elute the radiolabeled peptide with an ethanol/water mixture.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo applications.[4]
-
Protocol 3: Characterization of Antibody-Tetraxetan Conjugates
Determining the number of Tetraxetan molecules conjugated per antibody (the conjugation ratio) is crucial.
Methods:
-
UV-Vis Spectrophotometry:
-
Measure the absorbance of the conjugate solution at 280 nm.
-
The concentration of the antibody can be determined using its known extinction coefficient.
-
If the chelator has a distinct absorbance, the conjugation ratio can be calculated. However, DOTA itself does not have a strong chromophore.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can determine the molecular weight of the intact conjugate.
-
The increase in molecular weight compared to the unconjugated antibody allows for the calculation of the average number of attached Tetraxetan molecules.[4]
-
-
Radiolabeling and Scintillation Counting:
-
Radiolabel the conjugate with a known amount of a radionuclide with a known specific activity.
-
After purification, the amount of radioactivity associated with the antibody can be measured using a gamma counter.
-
The conjugation ratio can be calculated based on the specific activity of the radionuclide and the antibody concentration.[4]
-
Conclusion
This compound is a powerful and versatile tool in bioconjugation, enabling the development of targeted radiopharmaceuticals for both diagnostic and therapeutic applications. Its robust chelation of radiometals and efficient conjugation to biomolecules have made it a cornerstone in the advancement of nuclear medicine. Understanding the principles of NHS ester chemistry, optimizing reaction conditions, and employing rigorous characterization methods are essential for the successful development of novel and effective bioconjugates. This guide provides the foundational knowledge and practical protocols to aid researchers, scientists, and drug development professionals in harnessing the potential of Tetraxetan NHS ester for their specific applications.
References
- 1. PSMA Radiopharmaceutical Effective against Prostate Cancer - NCI [cancer.gov]
- 2. PSMA-Targeting Radioligand Therapy in Prostate Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Imaging DNA Damage Repair In Vivo After 177Lu-DOTATATE Therapy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Status of PSMA-Targeted Radioligand Therapy in the Era of Radiopharmaceutical Therapy Acquiring Marketing Authorization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability and Biodistribution of Thiol-Functionalized and (177)Lu-Labeled Metal Chelating Polymers Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. In Vivo Instability of 177Lu-DOTATATE During Peptide Receptor Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical principles and practical considerations for the reaction of Tetraxetan (DOTA) N-hydroxysuccinimide (NHS) esters with primary amines. DOTA, a macrocyclic chelating agent, when functionalized with an NHS ester, becomes a powerful tool for covalently attaching the chelator to biomolecules for applications in imaging and radiotherapy. Understanding the kinetics and influencing factors of this conjugation reaction is paramount for achieving optimal and reproducible results.
Core Principles: The Chemistry of NHS Ester-Mediated Amine Coupling
The conjugation of a Tetraxetan-NHS ester to a biomolecule is a two-step process involving the reaction of the NHS ester with a primary amine, typically the ε-amino group of a lysine residue or the N-terminus of a protein.
The fundamental reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1][2][3] This reaction is highly efficient and results in a durable covalent linkage between the Tetraxetan chelator and the biomolecule.
A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile. This reaction, which becomes more significant at higher pH, results in the non-reactive carboxylate form of the Tetraxetan and reduces the overall conjugation efficiency.[1][2][4]
Quantitative Data Summary
The efficiency of the conjugation reaction is heavily influenced by several factors. The following tables summarize key quantitative data to aid in experimental design.
| Table 1: Stability of NHS Esters as a Function of pH | |
| pH | Temperature (°C) |
| 7.0 | 0 |
| 7.0 | Room Temperature |
| 8.0 | 4 |
| 8.6 | 4 |
| 9.0 | Room Temperature |
| Sources:[1][4] |
| Table 2: Key Parameters Influencing Tetraxetan-NHS Ester Conjugation | |
| Parameter | Optimal Range/Condition |
| pH | 7.2 - 8.5 |
| Temperature | 4°C to Room Temperature |
| Buffer Composition | Phosphate, Bicarbonate/Carbonate, HEPES, Borate |
| Solvent | Aqueous Buffer |
| Molar Ratio (NHS Ester:Biomolecule) | 5:1 to 20:1 |
Signaling Pathways and Experimental Workflows
Reaction Mechanism
Experimental Workflow
References
The Tetraxetan Chelator: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The tetraxetan chelator, scientifically known as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), stands as a cornerstone in the development of advanced diagnostic and therapeutic agents. Its remarkable ability to form highly stable complexes with a wide range of metal ions, particularly trivalent radiometals, has positioned it as a critical component in the field of nuclear medicine and targeted radiopharmaceuticals. This technical guide provides an in-depth overview of the tetraxetan chelator, its core properties, experimental protocols, and its pivotal role in drug development.
Core Concepts of the Tetraxetan Chelator
Tetraxetan, or DOTA, is a macrocyclic organic compound featuring a 12-membered tetraaza ring with four appended carboxyl groups.[1] This structure forms a high-affinity, octadentate chelating agent that securely encapsulates metal ions.[2][3] The "tetra-" prefix in tetraxetan refers to the four nitrogen atoms in the macrocycle, and the four acetic acid arms, while "xetan" is a standard suffix for chelators.[3]
The primary function of the tetraxetan chelator in drug development is to serve as a bifunctional linker. One part of the molecule, the DOTA cage, firmly binds to a radioactive metal ion. The other part, typically one of the four carboxyl groups, can be covalently attached to a targeting biomolecule, such as a monoclonal antibody or a peptide.[3] This conjugation allows for the targeted delivery of the radioactive payload to specific cells or tissues, for example, tumors that overexpress certain receptors.[2] This targeted approach is the foundation of many modern radiopharmaceuticals used for both diagnostic imaging (e.g., Positron Emission Tomography - PET) and targeted radionuclide therapy.[2]
Quantitative Data: Stability and Chelation Properties
The efficacy and safety of tetraxetan-based radiopharmaceuticals are critically dependent on the stability of the metal-chelator complex. High stability is essential to prevent the premature release of the radiometal in vivo, which could lead to off-target toxicity. The stability of these complexes is quantified by the thermodynamic stability constant (log K).
| Metal Ion | log K Value | Application |
| Gd³⁺ | >20 | MRI Contrast Agent[3] |
| Lu³⁺ | 23.06 | Targeted Radionuclide Therapy[4] |
| Y³⁺ | High | Targeted Radionuclide Therapy[3] |
| ⁶⁸Ga³⁺ | High | PET Imaging[2] |
| ⁶⁴Cu²⁺ | High | PET Imaging[5] |
| ¹¹¹In³⁺ | High | SPECT Imaging[6] |
| ²²⁵Ac³⁺ | High | Targeted Alpha Therapy[7] |
| Sm³⁺ | 23.36 | [4] |
| Dy³⁺ | 23.93 | [4] |
| Yb³⁺ | 23.39 | [4] |
Note: The stability constants can vary depending on the experimental conditions such as pH and temperature.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis, characterization, and application of tetraxetan-based conjugates. Below are outlines of key experimental protocols.
Synthesis of DOTA-Biomolecule Conjugates
The conjugation of tetraxetan to a biomolecule, such as a peptide or antibody, is a fundamental step. A common method involves the activation of a carboxyl group on the DOTA molecule to form an active ester, which then reacts with a primary amine (e.g., from a lysine residue) on the biomolecule.
Protocol 1: DOTA-NHS Ester Conjugation to a Peptide
-
Activation of DOTA: Dissolve DOTA in a suitable organic solvent (e.g., DMSO) and react it with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., EDC) to form the DOTA-NHS ester.
-
Peptide Preparation: Dissolve the peptide in an appropriate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).
-
Conjugation Reaction: Add a molar excess of the DOTA-NHS ester solution to the peptide solution. The reaction is typically carried out at room temperature for 1-2 hours.
-
Purification: The resulting DOTA-peptide conjugate is purified from unreacted DOTA and other reagents using techniques like size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
Radiolabeling of DOTA-Conjugates
The incorporation of a radionuclide into the DOTA cage is a critical step in preparing the final radiopharmaceutical.
Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga)
-
⁶⁸Ga Elution: Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure hydrochloric acid.
-
⁶⁸Ga Trapping and Elution: The ⁶⁸Ga³⁺ is trapped on a cation exchange cartridge and then eluted with an acidified sodium chloride solution.[1]
-
Labeling Reaction: Add the eluted ⁶⁸Ga³⁺ to a solution of the DOTA-peptide conjugate in a suitable buffer (e.g., sodium acetate buffer, pH 3-4). The reaction is typically heated to 85-95°C for a few minutes.[9]
-
Quality Control: The radiochemical purity of the final product is assessed using methods like instant thin-layer chromatography (iTLC) or radio-HPLC to ensure that the amount of free, unchelated ⁶⁸Ga is minimal.[1][10]
Mechanism of Action and Experimental Workflows
The role of the tetraxetan chelator is central to the mechanism of action of targeted radiopharmaceuticals. The following diagrams, created using the DOT language for Graphviz, illustrate key processes.
The diagram above outlines the key steps in the preparation of a tetraxetan-based radiopharmaceutical, from the initial synthesis and conjugation to the final radiolabeling and quality control.
This diagram illustrates the targeted delivery mechanism. Following administration, the radiopharmaceutical circulates and binds to specific receptors on cancer cells. The complex is then internalized, delivering a cytotoxic dose of radiation directly to the tumor cell, leading to its destruction while minimizing damage to surrounding healthy tissue.[11]
Conclusion
The tetraxetan (DOTA) chelator is a versatile and indispensable tool in modern drug development, particularly in the realm of targeted radiopharmaceuticals. Its robust chelation chemistry provides the necessary stability for in vivo applications, enabling the precise delivery of diagnostic and therapeutic radionuclides to disease sites. The well-established experimental protocols for conjugation and radiolabeling, coupled with a clear understanding of its mechanism of action, continue to drive the development of innovative and effective treatments for cancer and other diseases. As research progresses, the tetraxetan core will undoubtedly remain a central platform for the next generation of targeted therapies.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. benchchem.com [benchchem.com]
- 3. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 4. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel hexadentate and pentadentate chelators for ⁶⁴Cu-based targeted PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a DOTA-C-glyco bifunctional chelating agent and preliminary in vitro and in vivo study of [68Ga]Ga-DOTA-C-glyco-RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lutetium Lu 177 vipivotide tetraxetan: A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Targeted Alpha Therapy and Diagnostics: A Technical Guide to Tetraxetan (DOTA) N-hydroxysuccinimide for Metal Ion Chelation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Tetraxetan N-hydroxysuccinimide (commonly known as DOTA-NHS ester) for the chelation of metal ions, a critical technology in the development of next-generation radiopharmaceuticals and antibody-drug conjugates (ADCs). Tetraxetan, or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), is a highly effective chelating agent renowned for its ability to form exceptionally stable complexes with a variety of metal ions, particularly trivalent lanthanides. The N-hydroxysuccinimide ester functionalization provides a reactive group for straightforward covalent attachment to biomolecules, such as antibodies, enabling the targeted delivery of radioactive metal payloads to specific cells or tissues.
Core Principles of Tetraxetan Chelation and Bioconjugation
Tetraxetan is a macrocyclic chelator with four nitrogen atoms in a twelve-membered ring and four carboxylate arms. This structure creates a pre-organized cavity that can encapsulate a metal ion, forming a highly stable coordination complex. The high thermodynamic stability and kinetic inertness of these complexes are paramount in medical applications to prevent the release of toxic free metal ions in vivo.
The N-hydroxysuccinimide (NHS) ester derivative of Tetraxetan is a bifunctional linker. The DOTA moiety serves as the metal chelator, while the NHS ester is a reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues found on the surface of antibodies and other proteins. This allows for the site-specific or non-site-specific conjugation of the chelator to a targeting biomolecule.
Quantitative Data on Metal Ion Complex Stability
The stability of the metal-Tetraxetan complex is a critical parameter for its use in biological systems. The stability constant (log K) is a measure of the strength of the interaction between the metal ion and the chelator. Higher log K values indicate a more stable complex.
| Metal Ion | Log K Value | Reference |
| Cu²⁺ | 21.98 | [1] |
| La³⁺ | >23 | [2] |
| Sm³⁺ | 23.36 | [3] |
| Dy³⁺ | 23.93 | [3] |
| Yb³⁺ | 23.39 | [3] |
| Lu³⁺ | 23.06 | [3] |
| Gd³⁺ | >23 | [2] |
| Ho³⁺ | >23 | [2] |
| Pb²⁺ | Varies by protonation state | [4] |
Note: Stability constants can vary depending on experimental conditions such as temperature, pH, and ionic strength.
Experimental Protocols
Synthesis of Tetraxetan (DOTA)
The synthesis of DOTA is a multi-step process that typically starts from cyclen (1,4,7,10-tetraazacyclododecane). A common method involves the alkylation of the amine groups of cyclen with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, in the presence of a base. The reaction is typically carried out at a controlled pH greater than 10. Purification is then performed through crystallization by adjusting the pH to below 3, followed by heating, cooling, and the addition of an organic solvent. Further purification can be achieved using ion-exchange chromatography.
Conjugation of Tetraxetan-NHS Ester to Antibodies
This protocol outlines the general steps for conjugating DOTA-NHS ester to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., phosphate-buffered saline, PBS)
-
DOTA-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate or carbonate/bicarbonate buffer, pH 8.5-9.0
-
Quenching solution: 1 M Tris-HCl or glycine, pH ~8
-
Purification column (e.g., size-exclusion chromatography, SEC)
Procedure:
-
Antibody Preparation: If the antibody solution contains any amine-containing buffers (like Tris) or stabilizers (like BSA), it must be purified first. This can be achieved by buffer exchange using a centrifugal filter unit or dialysis against the reaction buffer. Adjust the antibody concentration to 2-10 mg/mL.
-
DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Add the desired molar excess of the DOTA-NHS ester solution to the antibody solution. Molar ratios of chelator to antibody can range from 10:1 to 100:1, depending on the desired degree of conjugation.
-
Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess chelator and other small molecules from the antibody-DOTA conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the average number of DOTA molecules conjugated per antibody (chelator-to-antibody ratio, CAR) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radioactive metal and measuring the specific activity.
| Parameter | Value | Reference |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5-9.0 | |
| Molar Ratio (Chelator:mAb) | 10:1 to 100:1 | |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C | |
| Quenching Agent | Tris or Glycine buffer | |
| Purification Method | Size-Exclusion Chromatography (e.g., PD-10 column) | |
| Average Chelators per Antibody | 1 to 18 (dependent on molar ratio) | [5] |
Metal Ion Radiolabeling of DOTA-Conjugated Antibodies
Materials:
-
DOTA-conjugated antibody
-
Radioactive metal ion solution (e.g., ¹⁷⁷LuCl₃, ⁹⁰YCl₃)
-
Ammonium acetate or sodium acetate buffer (0.1-0.5 M, pH 5.0-6.0)
-
Metal-free water and reaction vials
Procedure:
-
Reaction Setup: In a metal-free microcentrifuge tube, combine the DOTA-conjugated antibody and the acetate buffer.
-
Radiolabeling: Add the radioactive metal ion solution to the antibody-conjugate solution. The amount of radioactivity will depend on the desired specific activity.
-
Incubation: Incubate the reaction mixture at 37-42°C for 30-60 minutes.
-
Quality Control: Determine the radiochemical purity (the percentage of radioactivity incorporated into the antibody conjugate) using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
-
Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), the radiolabeled conjugate can be purified using size-exclusion chromatography to remove any unbound radiometal.
Visualizations
Caption: Chemical structure of Tetraxetan (DOTA) N-hydroxysuccinimide ester.
References
- 1. Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetraxetan N-hydroxysuccinimide (CAS Number: 170908-81-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraxetan N-hydroxysuccinimide, commonly known as DOTA-NHS-ester, is a bifunctional chelating agent critical to the advancement of targeted radiopharmaceuticals and molecular imaging agents. Its structure uniquely combines the robust metal-chelating properties of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle with a highly reactive N-hydroxysuccinimide (NHS) ester. This design enables the stable conjugation of radionuclides to biomolecules, such as antibodies and peptides, directing therapeutic or diagnostic agents to specific biological targets. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications in the field of drug development.
Physicochemical Properties
This compound is a white to off-white solid.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 170908-81-3 | [1][2][3][4] |
| Molecular Formula | C₂₀H₃₁N₅O₁₀ | [1][2][3] |
| Molecular Weight | 501.49 g/mol | [2][4][5] |
| Boiling Point (Predicted) | 743.7 ± 70.0 °C | [1][6] |
| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [1][5] |
| Solubility | Soluble in DMSO (50 mg/mL) and DMF.[1][2] Poorly soluble in water.[5] | [1][2][5] |
| Storage Conditions | -20°C, sealed, away from moisture.[1][2][4] | [1][2][4] |
Synthesis and Purification
The synthesis of DOTA-NHS-ester involves the activation of one of the carboxylic acid groups of DOTA using N-hydroxysuccinimide. A common method employs a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent.[7]
A critical aspect of the synthesis is to control the reaction to favor the formation of the mono-NHS ester, as multiple reactive sites on the DOTA molecule can lead to di-, tri-, and tetra-substituted products.[7] One approach to enhance the yield of the mono-substituted product is to use a protected form of DOTA, such as DOTA-tris(t-Bu)ester, where three of the four carboxylic acid groups are protected as tert-butyl esters. The remaining free carboxylic acid can then be activated with NHS. The tert-butyl protecting groups are subsequently removed under acidic conditions.[6]
Purification of the final product is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[8]
Experimental Protocols
General Protocol for Conjugation to Antibodies
This protocol outlines the covalent attachment of DOTA-NHS-ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).
-
DOTA-NHS-ester.
-
Anhydrous dimethyl sulfoxide (DMSO).[9]
-
Conjugation buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0.[9]
-
Quenching solution: 1 M Tris-HCl, pH 8.0.[9]
-
Purification column (e.g., PD-10 desalting column).[9]
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody buffer to remove any amine-containing substances. Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.[9]
-
DOTA-NHS-Ester Preparation: Immediately before use, dissolve the DOTA-NHS-ester in anhydrous DMSO to a stock concentration of 10 mg/mL.[9]
-
Conjugation Reaction: Add a calculated molar excess of the DOTA-NHS-ester solution to the antibody solution. A molar ratio of 10:1 to 100:1 (DOTA-NHS-ester to antibody) is a common starting point and may require optimization.[9][10] Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[9]
-
Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted DOTA-NHS-ester. Incubate for 15 minutes at room temperature.[9]
-
Purification: Remove unconjugated DOTA-NHS-ester and other small molecules using a desalting column equilibrated with a suitable storage buffer.[9]
General Protocol for Conjugation to Peptides
This protocol describes the conjugation of DOTA-NHS-ester to a peptide in the solution phase.
Materials:
-
Purified peptide with a free amine group.
-
DOTA-NHS-ester.
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[8]
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.[8]
-
Quenching Buffer: 1 M Glycine or Tris solution.[8]
-
Reversed-Phase HPLC (RP-HPLC) system for purification.[8]
-
Mass Spectrometer for analysis.[8]
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[8]
-
DOTA-NHS-Ester Preparation: Immediately before use, dissolve the DOTA-NHS-ester in a minimal volume of DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).[8]
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the DOTA-NHS-ester stock solution to the peptide solution.[8] Vortex the mixture gently and incubate at room temperature for at least 4 hours, or overnight, with gentle agitation.[8]
-
Quenching (Optional): Add a small amount of Quenching Buffer to stop the reaction.[8]
-
Purification: Immediately purify the crude reaction mixture by RP-HPLC.[8]
Quality Control and Characterization
The quality and integrity of the DOTA-NHS-ester and its conjugates are paramount for their intended applications.
-
Mass Spectrometry: Techniques like MALDI-TOF MS and LC/MS/MS are used to confirm the molecular weight of the DOTA-NHS-ester and to determine the number of DOTA molecules conjugated to a biomolecule (conjugation ratio).[11]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the DOTA-NHS-ester and the final conjugate, separating it from unreacted starting materials and byproducts.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure of the DOTA-NHS-ester.[7]
Applications in Drug Development
The primary application of this compound is in the development of targeted radiopharmaceuticals for both therapy and diagnosis.
Targeted Radionuclide Therapy
DOTA-NHS-ester is a key component in the synthesis of antibody-drug conjugates (ADCs) and peptide-drug conjugates. A prominent example is its use in the FDA-approved drug Pluvicto™ (lutetium Lu 177 vipivotide tetraxetan) .[12][13] In this therapeutic agent, a PSMA-targeting ligand is conjugated to DOTA, which chelates the beta-emitting radionuclide Lutetium-177. This allows for the targeted delivery of radiation to prostate cancer cells that overexpress the prostate-specific membrane antigen (PSMA).[13]
Molecular Imaging
By chelating diagnostic radionuclides such as Gallium-68 (for PET scans) or Indium-111 (for SPECT scans), DOTA-conjugated biomolecules can be used as imaging agents to visualize and stage diseases, monitor treatment response, and select patients for targeted therapies.[14]
Visualization of Workflows and Pathways
Experimental Workflow: Antibody Conjugation and Radiolabeling
Caption: Workflow for antibody conjugation with DOTA-NHS-ester and subsequent radiolabeling.
Logical Relationship: Targeted Radionuclide Therapy
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. furthlab.xyz [furthlab.xyz]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. rsc.org [rsc.org]
- 7. US6838557B1 - Process for making a chelating agent for labeling biomolecules using preformed active esters - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acs.org [acs.org]
- 13. Lutetium (177Lu) vipivotide tetraxetan - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Radiolabeling of functional oligonucleotides for molecular imaging [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Tetraxetan N-hydroxysuccinimide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent conjugation of Tetraxetan (also known as DOTA-NHS-ester) to antibodies. This procedure is critical for applications in radioimmunotherapy and imaging, where the tetraxetan chelator is used to stably incorporate radiometals.
Overview
The conjugation of chelating agents like Tetraxetan to monoclonal antibodies (mAbs) is a fundamental step in the development of antibody-drug conjugates (ADCs) for therapeutic and diagnostic purposes.[1] The N-hydroxysuccinimide (NHS) ester of Tetraxetan reacts with primary amines, primarily on lysine residues, on the antibody to form a stable amide bond.[2][] This protocol outlines the materials, reagents, and step-by-step procedures for successful antibody labeling.
Quantitative Data Summary
The efficiency and outcome of the labeling reaction are influenced by several factors. The following tables summarize key quantitative parameters.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[4][5] |
| Tetraxetan-NHS:Antibody Molar Ratio | 10:1 to 100:1 | Increasing the ratio can lead to a higher degree of labeling but may also cause antibody aggregation or loss of immunoreactivity.[4] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate | Must be amine-free (e.g., no Tris).[1][4][5] |
| Reaction pH | 8.0 - 9.0 | Alkaline pH is necessary to deprotonate lysine amine groups, making them nucleophilic.[4][6] |
| Incubation Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation times may be required for lower molar ratios.[1] |
| Quenching Reagent | 1 M Tris-HCl or Glycine | Added to stop the reaction by consuming unreacted NHS esters.[1][4] |
Table 2: Typical Purification and Quality Control Parameters
| Parameter | Method | Typical Values |
| Purification | Size-Exclusion Chromatography (e.g., PD-10 desalting column) | Removes unconjugated Tetraxetan and other small molecules.[1][7][8] |
| Degree of Labeling (DOL) | Mass Spectrometry | 2 - 9 Tetraxetan molecules per antibody.[4] |
| Antibody Recovery | Spectrophotometry (A280) | > 90% |
| Immunoreactivity | ELISA or Flow Cytometry | Should be comparable to the unlabeled antibody. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of a Tetraxetan derivative to a monoclonal antibody.
Materials and Reagents
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
Tetraxetan N-hydroxysuccinimide ester (DOTA-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification Column: PD-10 desalting column (or similar size-exclusion column)
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Experimental Workflow Diagram
Caption: Experimental workflow for labeling antibodies with Tetraxetan-NHS ester.
Step-by-Step Protocol
3.3.1. Antibody Preparation
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer .[4]
3.3.2. Tetraxetan-NHS Ester Preparation
-
Allow the vial of Tetraxetan-NHS ester to warm to room temperature before opening to prevent moisture condensation.[9]
-
Immediately before use, dissolve the Tetraxetan-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.[1][4]
3.3.3. Conjugation Reaction
-
Calculate the required volume of the Tetraxetan-NHS ester solution to achieve the desired molar excess (e.g., 20:1).
-
Add the calculated volume of the Tetraxetan-NHS ester solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing, protected from light.[1][2] Alternatively, the reaction can be carried out overnight at 4°C.[1]
3.3.4. Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Solution to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).
-
Incubate for 15 minutes at room temperature.[9]
3.3.5. Purification of the Labeled Antibody
-
Equilibrate a PD-10 desalting column with Storage Buffer according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the column to separate the labeled antibody from excess Tetraxetan and other small molecules.[1][7]
-
Collect the fractions containing the purified antibody-Tetraxetan conjugate. The antibody will typically elute in the void volume.
3.3.6. Characterization
-
Determine the concentration of the purified antibody conjugate using a spectrophotometer at 280 nm.
-
Determine the degree of labeling (DOL), which is the average number of Tetraxetan molecules per antibody, using mass spectrometry.[4]
-
Assess the immunoreactivity of the labeled antibody using a suitable binding assay (e.g., ELISA or flow cytometry) and compare it to the unlabeled antibody.
3.3.7. Storage
Store the purified antibody-Tetraxetan conjugate at 4°C for short-term storage or at -20°C or -80°C in single-use aliquots for long-term storage.[2][10]
Signaling Pathway Diagram (Illustrative)
The following diagram illustrates the general principle of an antibody-drug conjugate (in this case, a radioimmunoconjugate) binding to a target cell.
Caption: Mechanism of action for a radioimmunoconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Radioimmunotheranostic Pair Based on the Anti-HER2 Monoclonal Antibody: Influence of Chelating Agents and Radionuclides on Biological Properties [mdpi.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. furthlab.xyz [furthlab.xyz]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Protein Conjugation with Tetraxetan NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the conjugation of proteins with Tetraxetan N-hydroxysuccinimidyl (NHS) ester. Tetraxetan, a derivative of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA), is a highly effective chelating agent for various radionuclides. Its conjugation to proteins, particularly monoclonal antibodies (mAbs), is a critical step in the development of targeted radiopharmaceuticals for applications in radioimmunotherapy and in vivo imaging.[1]
The NHS ester functional group of Tetraxetan reacts with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus) on the protein surface to form stable amide bonds.[2] This process allows for the covalent attachment of the Tetraxetan chelator to the protein of interest. The subsequent radiolabeling of the Tetraxetan-protein conjugate with a suitable radionuclide enables the targeted delivery of radiation to specific cells or tissues.
These application notes provide detailed protocols for the activation of Tetraxetan, its conjugation to proteins, and the purification and characterization of the resulting conjugate.
Quantitative Data Summary
The following tables summarize key quantitative data from representative Tetraxetan-protein conjugation experiments. These values can serve as a reference for optimizing your conjugation reactions.
Table 1: Reaction Conditions and Conjugation Efficiency [1]
| Parameter | Value |
| Chelator | Tetraxetan (TETA) |
| Activating Agents | N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) and 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDC) |
| Molar Ratio (Chelator:Protein) | 10:1 to 100:1 |
| Average Chelators per Antibody | 0.4 to 2.0 |
Table 2: Characterization of Tetraxetan-Antibody Conjugate [1]
| Parameter | Value |
| Specific Activity of 64Cu-labeled TETA-mAb | up to 15.4 µCi/µg |
| Radiochemical Purity | > 95% |
| In vitro Serum Stability | High |
| Immunoreactivity | Minimal loss reported |
Experimental Protocols
Protocol 1: Activation of Tetraxetan with NHS Ester
This protocol describes the activation of the carboxyl groups of Tetraxetan to form an NHS ester, making it reactive towards primary amines on a protein.
Materials:
-
Tetraxetan (TETA)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
Dissolve Tetraxetan in anhydrous DMF or DMSO to a desired concentration (e.g., 10-20 mg/mL).
-
Add a molar excess of NHS (or sulfo-NHS) and EDC to the Tetraxetan solution. A common molar ratio is TETA:EDC:NHS of 1:1.2:1.2.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours.[1]
-
The resulting solution contains the activated Tetraxetan NHS ester, which can be used immediately for protein conjugation or stored under appropriate conditions (e.g., at -20°C, protected from moisture).
Protocol 2: Protein Conjugation with Tetraxetan NHS Ester
This protocol outlines the procedure for conjugating the activated Tetraxetan NHS ester to a protein.
Materials:
-
Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Activated Tetraxetan NHS ester solution (from Protocol 1)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0
-
Quenching solution: 1 M Tris-HCl or glycine, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column like a PD-10 desalting column)
-
Storage buffer (e.g., PBS)
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) using a desalting column or dialysis.
-
Protein Concentration: Adjust the protein concentration to a suitable range, typically 1-10 mg/mL.
-
Conjugation Reaction:
-
Add the activated Tetraxetan NHS ester solution to the protein solution. The molar ratio of Tetraxetan NHS ester to protein can range from 10:1 to 100:1, depending on the desired degree of labeling.[1]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted Tetraxetan NHS ester and byproducts by purifying the conjugate using a size-exclusion chromatography column (e.g., PD-10 desalting column) equilibrated with the desired storage buffer.[1]
-
Characterization: Determine the concentration of the purified conjugate and the degree of labeling (average number of Tetraxetan molecules per protein) using methods described in the "Characterization of Tetraxetan-Protein Conjugate" section.
-
Storage: Store the purified Tetraxetan-protein conjugate at 2-8°C for short-term storage or at -20°C or -80°C for long-term storage.
Protocol 3: In Vitro Serum Stability Assay
This protocol is for assessing the stability of the Tetraxetan-protein conjugate in serum.
Materials:
-
Radiolabeled Tetraxetan-protein conjugate
-
Fresh human or mouse serum
-
Incubator at 37°C
-
Method for analyzing radiochemical purity (e.g., radio-TLC or radio-HPLC)
Procedure:
-
Add the radiolabeled Tetraxetan-protein conjugate to fresh serum to a final concentration of approximately 5-10 MBq/mL.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 1, 4, 24, 48, and 96 hours), take an aliquot of the serum mixture.
-
Analyze the radiochemical purity of the aliquot to determine the percentage of intact radiolabeled conjugate.
Characterization of Tetraxetan-Protein Conjugate
Accurate characterization of the conjugate is essential to ensure its quality and suitability for downstream applications.
-
Degree of Labeling (DOL): The average number of Tetraxetan molecules conjugated to each protein molecule can be determined using mass spectrometry. The mass difference between the conjugated and unconjugated protein allows for the calculation of the DOL.[1]
-
Protein Concentration: The concentration of the protein conjugate can be determined by measuring its absorbance at 280 nm using a spectrophotometer.
-
Radiochemical Purity: For radiolabeled conjugates, the radiochemical purity should be assessed using techniques like radio-Thin Layer Chromatography (radio-TLC) or radio-High-Performance Liquid Chromatography (radio-HPLC) to ensure it is greater than 95%.
-
Immunoreactivity: It is crucial to confirm that the conjugation process has not significantly compromised the binding affinity of the protein (e.g., an antibody) to its target. This can be evaluated using methods such as cell-based binding assays or resin/bead-based assays.[3][4]
Diagrams
Caption: Experimental workflow for protein conjugation with Tetraxetan NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MIB Guides: Measuring the Immunoreactivity of Radioimmunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the immunoreactivity of radiolabeled monoclonal antibodies: a theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetraxetan N-hydroxysuccinimide Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of peptides with Tetraxetan N-hydroxysuccinimide (NHS) ester, a critical step in the development of radiopharmaceuticals for targeted radionuclide therapy. The protocols outlined below are based on established methods for similar bifunctional chelating agents and serve as a robust starting point for developing specific labeling procedures for novel peptide-based therapeutics.
Introduction to Tetraxetan and Targeted Radionuclide Therapy
Targeted radionuclide therapy (TRT) is a therapeutic strategy that delivers cytotoxic radiation directly to cancer cells, minimizing damage to surrounding healthy tissues.[1] This is accomplished by attaching a radionuclide to a targeting molecule, such as a peptide, that specifically binds to receptors overexpressed on tumor cells. The chelator is a key component of this system, securely binding the radionuclide.[1] Tetraxetan, a derivative of the macrocyclic chelator DOTA, is a bifunctional chelator designed for the stable complexation of therapeutic radiometals like Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac).[1][2] The N-hydroxysuccinimide (NHS) ester functional group of Tetraxetan allows for its covalent conjugation to primary amines on a peptide, such as the N-terminus or the ε-amine group of lysine residues, forming a stable amide bond.[3][4][5]
Principle of the Method
The conjugation of Tetraxetan-NHS to a peptide is a two-step process. First, the NHS ester reacts with a primary amine on the peptide to form a stable amide linkage. This reaction is pH-dependent and is typically carried out in a slightly alkaline buffer. Following the conjugation, the Tetraxetan-peptide conjugate is purified to remove any unreacted components. The purified conjugate is then ready for radiolabeling with a suitable radionuclide. The efficiency of both the conjugation and radiolabeling steps is critical for the successful development of a radiopharmaceutical.
Experimental Protocols
The following protocols provide a general framework for the conjugation of Tetraxetan-NHS to a peptide and subsequent quality control. Optimization of these protocols for specific peptides is recommended.
Protocol 1: Conjugation of Tetraxetan-NHS to a Peptide
Materials:
-
Peptide with a primary amine group
-
This compound (NHS) ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5, or 0.1 M Phosphate buffer, pH 7.5[4][6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[5]
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[6]
-
Tetraxetan-NHS Ester Preparation: Immediately before use, dissolve the Tetraxetan-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[5] NHS esters are moisture-sensitive and should be stored at -20°C with a desiccant.[5]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Tetraxetan-NHS ester to the peptide solution. The final concentration of the organic solvent should be kept below 10% to maintain peptide solubility.[5]
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C with gentle stirring.[4][5]
-
Quenching the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature.[5][6]
-
Purification: Purify the Tetraxetan-peptide conjugate using a suitable method such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) to remove unreacted Tetraxetan-NHS, hydrolyzed ester, and other impurities.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry and HPLC analysis.
Protocol 2: Radiolabeling of Tetraxetan-Peptide Conjugate with Lutetium-177
Materials:
-
Purified Tetraxetan-peptide conjugate
-
¹⁷⁷LuCl₃ in a suitable buffer (e.g., 0.05 M HCl)
-
Radiolabeling Buffer: 0.1 M Sodium Acetate or Ammonium Acetate buffer, pH 4.5-5.5
-
Quench/Complexing Agent: 50 mM Diethylenetriaminepentaacetic acid (DTPA) solution
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for purification
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Reaction Setup: In a sterile, low-binding microcentrifuge tube, combine the Tetraxetan-peptide conjugate (typically 10-100 µg) with the Radiolabeling Buffer.
-
Addition of Radionuclide: Add the desired amount of ¹⁷⁷LuCl₃ to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 95-100°C for 15-30 minutes.
-
Quenching: After incubation, cool the reaction mixture to room temperature and add the DTPA solution to complex any unchelated ¹⁷⁷Lu.
-
Purification: Purify the radiolabeled peptide using an SPE cartridge. Wash the cartridge with water to remove unbound ¹⁷⁷Lu and elute the ¹⁷⁷Lu-Tetraxetan-peptide with an ethanol/water mixture.
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC. The RCP should typically be >95%.
Data Presentation
The following table summarizes typical quantitative data for DOTA-based radiopharmaceuticals, which can be used as a benchmark for Tetraxetan-peptide conjugates.[1] It is important to note that these values will require optimization for each specific Tetraxetan-peptide conjugate.
| Parameter | Typical Value | Method of Determination |
| Conjugation Efficiency | > 90% | HPLC, Mass Spectrometry |
| Radiochemical Purity (RCP) | > 95% | Radio-HPLC, Radio-TLC |
| Specific Activity | 50-200 GBq/µmol | Determined by the amount of radioactivity and the molar amount of the peptide |
| In Vitro Stability (Serum) | > 95% after 24h | Incubation in human serum followed by Radio-HPLC analysis |
| Receptor Binding Affinity (Kd) | 1-10 nM | Saturation binding assay with receptor-expressing cells |
| Cellular Internalization | Varies by peptide and cell line | Internalization assay with receptor-expressing cells |
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand Therapy Leaders: 6 Companies Reshaping $13B Cancer Treatment Market | CLVT Stock News [stocktitan.net]
- 3. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Tetraxetan N-hydroxysuccinimide (TCO-NHS) Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing bioconjugation reactions using Tetraxetan N-hydroxysuccinimide (TCO-NHS) esters. The information is intended to help researchers optimize their experimental conditions to achieve high-yield, reproducible results for applications such as antibody-drug conjugation, pretargeted imaging, and the construction of complex biomolecular architectures.
Introduction to TCO-NHS Ester Chemistry
This compound (TCO-NHS) ester is a heterobifunctional crosslinker that enables a two-step bioconjugation strategy. This approach combines the reliability of amine-reactive chemistry with the speed and specificity of bioorthogonal click chemistry.[1][2]
The process involves two key steps:
-
Amine Labeling: The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines, such as the side chains of lysine residues and the N-termini of proteins, to form a stable amide bond.[1][3] This initial step covalently attaches the TCO moiety to the biomolecule of interest.
-
Bioorthogonal Ligation: The trans-cyclooctene (TCO) group, a strained alkene, then undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule.[1][2][4] This "click chemistry" reaction is known for its exceptional kinetics and its ability to proceed in complex biological environments without interfering with native biochemical processes.[1][4][5]
The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions currently available, making it ideal for applications involving low concentrations of reactants.[2][6]
Buffer Conditions for TCO-NHS Ester Reactions
The success of the initial amine labeling step is critically dependent on the reaction buffer conditions. The pH of the buffer is the most important factor, as it influences both the reactivity of the primary amines and the stability of the NHS ester.[3][7][8]
Recommended Buffers
It is crucial to use an amine-free buffer to avoid competition with the target molecule for reaction with the TCO-NHS ester.[3][9] Suitable buffers include:
Buffers to Avoid
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target molecule, significantly reducing labeling efficiency.[3] However, these buffers are useful for quenching the reaction.[3][9]
Quantitative Data on Reaction Conditions
The following table summarizes the key parameters for successful TCO-NHS ester conjugation reactions.
| Parameter | Recommended Range | Optimal | Notes |
| pH | 7.2 - 9.0[3][9][10] | 8.3 - 8.5[3][7][8][11] | A pH of 8.3-8.5 offers a good balance between maximizing the concentration of reactive, deprotonated primary amines and minimizing the hydrolysis of the NHS ester.[3][7][8] |
| Temperature | 4°C to Room Temperature[9] | Room Temperature | Reactions are typically performed at room temperature.[5][9] Incubation at 4°C can be used to slow down the hydrolysis of the NHS ester, especially at higher pH.[3][12] |
| Reaction Time | 30 minutes - 4 hours[5][8][9] | 1 - 2 hours[5] | Reaction times can be extended (e.g., overnight at 4°C) to improve labeling efficiency, particularly at lower pH.[3][11] |
| TCO-NHS Ester:Biomolecule Molar Ratio | 10- to 20-fold molar excess[1][5] | Empirically Determined | The optimal molar excess should be determined for each specific application to achieve the desired degree of labeling. |
| Protein Concentration | 1 - 10 mg/mL[5][7][12] | 2 - 5 mg/mL[7] | Higher protein concentrations favor the desired aminolysis reaction over the competing hydrolysis of the NHS ester.[5][13] |
Experimental Protocols
General Protocol for Protein Labeling with TCO-NHS Ester
This protocol provides a general procedure for the conjugation of a TCO-NHS ester to a protein, such as an antibody.
Materials:
-
Protein solution (1-10 mg/mL in a recommended amine-free buffer)[5][7][12]
-
TCO-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3][7][8]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or Phosphate-Buffered Saline (PBS), pH 7.4[7]
-
Desalting column or dialysis equipment for purification[5][7]
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.[1]
-
Prepare TCO-NHS Ester Solution: TCO-NHS esters can be hydrophobic and may have limited solubility in aqueous buffers.[3] Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the protein solution.[1][5] The final concentration of the organic solvent should be less than 10% of the total reaction volume.[12]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or on ice.[1]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1][3][5] Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove excess, unreacted TCO-NHS ester and byproducts using a desalting column or dialysis.[1][5]
Visualizations
Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. TCO-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. escholarship.org [escholarship.org]
Application Notes and Protocols: The Use of Tetraxetan (DOTA) N-hydroxysuccinimide in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tetraxetan N-hydroxysuccinimide (DOTA-NHS Ester)
This compound, more commonly known as DOTA-NHS ester, is a bifunctional chelating agent of significant importance in the development of immunoassays and other bioconjugate-based applications. It consists of two key functional components:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic ligand renowned for its ability to form exceptionally stable complexes with a wide range of metal ions.[1][2] This high stability is critical for preventing the premature release of the metal ion, particularly in biological systems.[1]
-
N-hydroxysuccinimide (NHS) Ester: A reactive group that readily couples with primary amine groups (-NH₂) found on biomolecules, such as the lysine residues of antibodies, to form a stable amide bond.[1][3]
This dual functionality allows for the covalent attachment of the powerful DOTA chelator to a biomolecule of interest. Once conjugated, the DOTA cage can be "loaded" with a specific metal ion, effectively tagging the biomolecule for detection or therapeutic action. The choice of metal ion dictates the application, with common uses including:
-
Lanthanide Metals (e.g., Europium Eu³⁺, Terbium Tb³⁺): Used in highly sensitive Time-Resolved Fluorescence (TRF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassays.[4][5]
-
Radioisotopes (e.g., ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In): Employed in radioimmunoassays (RIA), radioimmunotherapy (RIT), and for in vivo imaging (SPECT/PET).[6][7]
-
Heavy Metal Isotopes: Utilized for multiplexed protein detection in mass spectrometry-based immunoassays like LA-ICP-MS.[2][8]
These application notes provide detailed protocols for the conjugation of DOTA-NHS ester to antibodies and its subsequent use in two major immunoassay formats: Time-Resolved Fluorescence Immunoassay and Radioimmunoassay.
Application Note: Antibody Conjugation with DOTA-NHS Ester
The foundational step for utilizing DOTA in immunoassays is its covalent conjugation to an antibody. The following protocol outlines a general procedure for this process.
Experimental Workflow: Antibody Conjugation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Optimization of time-resolved fluorescence assay for detection of europium-tetraazacyclododecyltetraacetic acid-labeled ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunoassay System Based on the Technology of Time-Resolved Fluorescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody Labeling with Radioiodine and Radiometals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different chelates for lanthanide labeling of antibodies and application in a Western blot immunoassay combined with detection by laser ablation (LA-)ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Tetraxetan N-hydroxysuccinimide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity. An ADC consists of three main components: a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the payload to the antibody.
Tetraxetan N-hydroxysuccinimide is a bifunctional chelator that plays a crucial role in the development of a specific type of ADC known as radioimmunoconjugates. In this application, the "drug" is a therapeutic radionuclide. Tetraxetan, a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), acts as a stable cage for radiometals. The N-hydroxysuccinimide (NHS) ester is a reactive group that facilitates the covalent attachment of the chelator to the antibody, typically through lysine residues. Once conjugated to the antibody and loaded with a radionuclide, the resulting radioimmunoconjugate can be used for both cancer imaging (theranostics) and therapy. This document provides detailed application notes and experimental protocols for the use of this compound in the creation of ADCs.
Quantitative Data Summary
The following tables summarize key quantitative data from representative experiments involving the conjugation of DOTA-based chelators (as a close analog to Tetraxetan) to antibodies and the subsequent characterization of the resulting radioimmunoconjugates.
Table 1: Conjugation and Characterization of DOTA-Antibody Conjugates
| Parameter | Value | Reference |
| Chelator to Antibody Molar Ratio | 10:1 to 50:1 | [1] |
| Average Chelators per Antibody (DAR) | 4.25 ± 1.04 | [1] |
| Radiochemical Purity | >95% | [1] |
| In vitro Stability in Serum (120 hours) | Stable | [1] |
| Immunoreactivity | >75% | [2] |
Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-DOTA-Antibody Conjugates in Tumor-Bearing Mice (% Injected Dose per Gram)
| Organ | 24 hours | 48 hours | 144 hours | Reference |
| Blood | 14 ± 3 | 9 ± 4 | 7 ± 3 | [3] |
| Tumor | Increased over time | - | - | [3] |
| Liver | 5 ± 2 | 5 ± 2 | 3.4 ± 0.9 | [3] |
| Spleen | 5 ± 3 | 4 ± 2 | 5 ± 2 | [3] |
| Kidneys | 5 ± 2 | 4 ± 1 | 3 ± 1 | [3] |
| Femur | 2 ± 1 | 1.7 ± 0.7 | 2 ± 2 | [3] |
Table 3: Clinical Efficacy of ⁹⁰Y-Epratuzumab Tetraxetan in Relapsed/Refractory Non-Hodgkin Lymphoma
| Parameter | Value | Reference |
| Overall Response Rate | 53% | [4] |
| Complete Response Rate | 18% | [4] |
| Partial Response Rate | 35% | [4] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the covalent attachment of this compound to a monoclonal antibody via its primary amine groups (lysine residues).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., PD-10)
-
Spectrophotometer
-
Reaction tubes
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using a desalting column equilibrated with the Conjugation Buffer.
-
Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the antibody solution while gently vortexing. A common starting point is a 10- to 50-fold molar excess of the chelator to the antibody.[1]
-
Ensure the final DMSO concentration in the reaction mixture is below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted Tetraxetan and other small molecules by purifying the antibody-chelator conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate by measuring the absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR), i.e., the average number of chelator molecules per antibody.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
Method 1: UV-Visible Spectrophotometry
This is a simple and rapid method for determining the average DAR.
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the chelator-drug complex has a significant absorbance that does not overlap with the antibody's absorbance.
-
Calculate the concentration of the antibody and the conjugated chelator using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is the molar ratio of the chelator to the antibody.
Method 2: Mass Spectrometry (MS)
MS provides a more detailed analysis of the DAR distribution.
-
Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Deconvolute the resulting mass spectrum to identify the masses of the different ADC species (unconjugated antibody, antibody with one chelator, two chelators, etc.).
-
Calculate the average DAR by taking a weighted average of the different species based on their relative abundance.[5]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the IC50 (half-maximal inhibitory concentration) of the ADC.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for a duration of 72-120 hours.
-
Viability Assessment:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Protocol 4: In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of a Tetraxetan-based ADC in a tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells that express the target antigen
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups.
-
Treatment Administration: Administer the ADC, unconjugated antibody, or vehicle control to the respective groups, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Visualizations
Caption: Chemical Structure of this compound.
Caption: Experimental Workflow for Creating a Tetraxetan-based ADC.
Caption: Mechanism of Action of a Tetraxetan-based Radioimmunoconjugate.
References
- 1. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biodistribution and Dosimetry of 177Lu-tetulomab, a New Radioimmunoconjugate for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-CD22 90Y-epratuzumab tetraxetan combined with anti-CD20 veltuzumab: a phase I study in patients with relapsed/refractory, aggressive non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Cell Surface Protein Labeling with Tetraxetan N-hydroxysuccinimide Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents widely used for the covalent labeling of proteins and other biomolecules.[1][2] This method is particularly effective for labeling proteins on the surface of live cells, providing a powerful tool for studying protein localization, trafficking, and interactions.[3][4] These application notes provide detailed protocols and technical information for the use of NHS esters for cell surface protein labeling.
The fundamental principle involves the reaction of the NHS ester with primary amines (-NH2), which are abundantly found on the cell surface as part of lysine residues and the N-termini of proteins.[4][5] This reaction forms a stable and covalent amide bond.[1][6] By using membrane-impermeable NHS esters, such as those containing a sulfonate group (Sulfo-NHS), the labeling can be restricted to extracellularly exposed proteins.[4]
Principle of the Method
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that then collapses, releasing the N-hydroxysuccinimide group and forming a stable amide bond.[1][6]
The efficiency of this labeling reaction is critically dependent on the pH of the reaction buffer.[2][6] The optimal pH for the reaction is typically between 7.2 and 8.5.[7][8] At a lower pH, primary amines are protonated and thus less nucleophilic, slowing down the reaction. At a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired amine reaction.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the design and optimization of cell surface protein labeling experiments using NHS esters.
Table 1: Stability of NHS Esters as a Function of pH
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | Minutes |
| Data compiled from multiple sources.[6][8] |
Table 2: Recommended Starting Concentrations for Cell Surface Labeling
| Parameter | Recommended Range | Notes |
| Cell Concentration | 1 x 10^6 to 25 x 10^6 cells/mL | Higher cell concentrations can improve labeling efficiency.[9] |
| NHS Ester Final Concentration | 0.1 - 5 mM | The optimal concentration should be determined empirically for each cell type and reagent.[9] |
| Reaction Time | 15 - 60 minutes | Shorter times at room temperature, longer times at 4°C to minimize internalization.[7][9] |
| Reaction Temperature | 4°C to Room Temperature | 4°C is often preferred to reduce endocytosis of labeled proteins.[7][9] |
| Quenching Agent Concentration | 10 - 100 mM | Tris or glycine are commonly used to quench unreacted NHS ester.[6][9] |
Experimental Protocols
Protocol 1: Labeling of Suspension Cells
This protocol provides a general procedure for labeling cell surface proteins of cells grown in suspension.
Materials:
-
Cells in suspension
-
Phosphate-Buffered Saline (PBS), amine-free, pH 7.2-8.0
-
NHS ester labeling reagent (e.g., biotin-NHS, fluorescent dye-NHS)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
Procedure:
-
Cell Preparation: Harvest cells by centrifugation and wash them three times with ice-cold, amine-free PBS (pH 8.0) to remove any traces of amine-containing culture media.[7][9]
-
Cell Resuspension: Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a concentration of 1-25 x 10^6 cells/mL.[7][9]
-
Reagent Preparation: Immediately before use, prepare a stock solution of the NHS ester (e.g., 10-50 mM) in anhydrous DMSO or DMF.[7]
-
Labeling Reaction: Add the NHS ester stock solution to the cell suspension to achieve the desired final concentration (typically 0.1-5 mM). Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 1-2 hours on ice (4°C).[7][9] Incubation at 4°C is recommended to minimize the internalization of the label.[9]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-100 mM. Incubate for 15 minutes at room temperature.[7][9]
-
Final Washes: Wash the cells three times with ice-cold PBS to remove excess labeling reagent and quenching buffer.
-
Downstream Analysis: The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or cell lysis for biochemical analysis.
Protocol 2: Labeling of Adherent Cells
This protocol is designed for labeling the cell surface proteins of adherent cells cultured in plates.
Materials:
-
Adherent cells in culture plates
-
Phosphate-Buffered Saline (PBS), amine-free, pH 7.2-8.0
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
Procedure:
-
Cell Preparation: Aspirate the culture medium from the adherent cells.
-
Washing: Gently wash the cells three times with ice-cold, amine-free PBS (pH 8.0).[9]
-
Reagent Preparation: Prepare the NHS ester labeling solution by diluting the stock solution (prepared in DMSO or DMF) in ice-cold PBS (pH 8.0) to the desired final concentration (e.g., 0.1-5 mM).
-
Labeling Reaction: Add the labeling solution to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the plate for 30 minutes at room temperature or for 1-2 hours at 4°C.[7][9]
-
Quenching: Remove the labeling solution and add the Quenching Buffer. Incubate for 15 minutes at room temperature.[7]
-
Final Washes: Wash the cells three times with ice-cold PBS.
-
Downstream Analysis: The labeled cells can now be imaged directly, or lysed for further analysis.
Visualizations
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: General experimental workflow for cell surface protein labeling.
Caption: Example signaling pathway studied using labeled receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Labeling of Lysine Residues with Tetraxetan N-hydroxysuccinimide Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins is a cornerstone technique in biotechnology and drug development, enabling the attachment of various functional moieties such as fluorophores, drug molecules, or chelating agents. N-hydroxysuccinimide (NHS) esters are among the most common and efficient reagents for modifying proteins.[1][2][3] These reagents react with primary amines, primarily the ε-amino group of lysine residues and the α-amino group at the N-terminus of a polypeptide, to form stable and irreversible amide bonds.[1][4]
This document provides a detailed guide for the labeling of proteins with a generic Tetraxetan N-hydroxysuccinimide (Tetraxetan-NHS) ester. The protocols cover the labeling reaction, purification of the conjugate, and methods for characterization.
Reaction Chemistry
The labeling reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine of a lysine residue acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a leaving group.[1][3] The reaction is highly dependent on pH, with optimal rates typically observed between pH 7.2 and 8.5.[2][5][6] At lower pH values, the amine is protonated and less reactive, while at higher pH, the NHS ester becomes increasingly susceptible to hydrolysis.[2][6]
Caption: Reaction of Tetraxetan-NHS ester with a primary amine on a protein.
Quantitative Data Summary
The efficiency of protein labeling is influenced by several parameters. The tables below provide a summary of recommended reaction conditions and typical outcomes for labeling with NHS esters.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency over hydrolysis.[7] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the NHS ester and should be avoided.[5][7] |
| Reaction pH | 7.2 - 8.5 | Optimal range for balancing amine reactivity and NHS ester stability.[2][6] The pH is a critical factor for labeling efficiency.[8] |
| Molar Excess of NHS Ester | 10- to 50-fold | A starting point of 20-fold molar excess is common.[6] The optimal ratio should be determined empirically for each protein. |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Room temperature is often sufficient. For unstable proteins, reactions can be performed at 4°C, which may require longer incubation times.[6][9] |
| Reaction Time | 30 minutes - 2 hours | Should be optimized based on the desired degree of labeling and protein stability.[6] |
Table 2: Typical Labeling Outcomes and Characterization
| Parameter | Typical Result | Method of Analysis |
|---|---|---|
| Labeling Efficiency | 30 - 80% | Estimated from SDS-PAGE band shift or chromatographic peak area.[6] |
| Degree of Labeling (DOL) | 1 - 5 labels/protein | Determined by spectrophotometry (if the label has a chromophore), mass spectrometry, or HPLC.[6] |
| Protein Recovery (Post-Purification) | > 80% | Quantified by measuring protein concentration (e.g., A280) before and after purification.[6] |
| Confirmation of Labeling | Increase in apparent molecular weight | SDS-PAGE, Mass Spectrometry |
Experimental Workflow
The overall workflow for labeling a protein with Tetraxetan-NHS ester involves preparation of the protein, the labeling reaction itself, purification of the conjugate, and finally, characterization to confirm successful labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Tetraxetan N-hydroxysuccinimide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraxetan, also known as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a highly effective chelating agent for various metal ions, particularly lanthanides.[1] When functionalized with an N-hydroxysuccinimide (NHS) ester, it becomes a powerful tool for conjugating the chelator to biomolecules containing primary amines, such as proteins, antibodies, and peptides.[2][3][4] This process forms a stable amide bond, enabling the subsequent radiolabeling of the biomolecule for applications in diagnostics, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), and in targeted radiotherapy.[5][6][7]
The stoichiometry of the labeling reaction is a critical parameter that influences the degree of labeling (DOL) and the preservation of the biomolecule's function. This document provides a detailed guide to the stoichiometric calculations and experimental protocols for the successful labeling of biomolecules with Tetraxetan-NHS ester.
Reaction Mechanism
The labeling reaction is a nucleophilic acyl substitution where the primary amine on the biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[8][9] The reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5. At lower pH, the amine group is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[2][3][9]
Quantitative Data Summary
The following tables summarize key quantitative data for planning and executing Tetraxetan-NHS ester labeling experiments.
Table 1: Recommended Molar Excess of Tetraxetan-NHS Ester for Labeling IgG Antibodies
| Target Degree of Labeling (DOL) | Molar Excess of Tetraxetan-NHS Ester | Expected Labeling Efficiency |
| 2 - 4 | 5 - 10 fold | 20 - 40% |
| 4 - 8 | 10 - 20 fold | 20 - 40% |
| > 8 | > 20 fold | 15 - 30% |
Note: Labeling efficiency can be affected by protein concentration, buffer composition, and pH. Higher protein concentrations (2.5-10 mg/mL) generally lead to higher labeling efficiencies.[2]
Table 2: pH and Temperature Effects on NHS Ester Reaction
| Parameter | Condition | Effect |
| pH | < 7.0 | Reaction is slow due to protonation of amines. |
| 7.2 - 8.5 | Optimal range for efficient labeling. | |
| > 8.5 | Increased rate of NHS ester hydrolysis, reducing labeling efficiency.[2] | |
| Temperature | 4°C | Slower reaction rate, useful for overnight reactions or with sensitive proteins. |
| Room Temperature (20-25°C) | Faster reaction rate, typically 1-4 hours.[2] |
Experimental Protocols
Preparation of Reagents
-
Biomolecule Solution:
-
Dissolve the biomolecule (e.g., antibody) in a suitable amine-free buffer at a concentration of 1-10 mg/mL.[2]
-
Recommended buffers include 0.1 M sodium bicarbonate (pH 8.3-8.5) or 0.1 M phosphate buffer (pH 7.2-8.0).[2]
-
Ensure the buffer does not contain primary amines, such as Tris, as they will compete with the labeling reaction.
-
If the biomolecule is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
-
Tetraxetan-NHS Ester Stock Solution:
-
Allow the vial of Tetraxetan-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the Tetraxetan-NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a final concentration of 10 mM.
-
The NHS ester solution in anhydrous DMSO can be stored at -20°C for 1-2 months.[2] Aqueous solutions should be used immediately.[2]
-
Stoichiometric Calculation
To determine the amount of Tetraxetan-NHS ester required for the labeling reaction, use the following formula:
Volume of NHS Ester (µL) = (Molar Excess × [Biomolecule] in mg/mL × 1000) / ([NHS Ester] in mM × Biomolecule MW in kDa)
Example Calculation:
-
Goal: Label 1 mg of an IgG antibody (MW ≈ 150 kDa) with a 10-fold molar excess of Tetraxetan-NHS ester (MW ≈ 501.49 g/mol , using a representative value).
-
Biomolecule Solution: 1 mg/mL IgG in 0.1 M sodium bicarbonate buffer.
-
Tetraxetan-NHS Ester Stock: 10 mM in DMSO.
Volume of NHS Ester (µL) = (10 × 1 mg/mL × 1000) / (10 mM × 150 kDa) = 6.67 µL
Labeling Reaction
-
Add the calculated volume of the Tetraxetan-NHS ester stock solution to the biomolecule solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2] Protect the reaction from light if the Tetraxetan conjugate is light-sensitive.
Quenching the Reaction (Optional)
To stop the labeling reaction, a quenching reagent with primary amines can be added. Add Tris or glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[9]
Purification of the Conjugate
Separate the labeled biomolecule from unreacted Tetraxetan-NHS ester and byproducts using size-exclusion chromatography (e.g., a desalting column like Sephadex G25) or dialysis.
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of Tetraxetan molecules conjugated to each biomolecule, can be determined using various analytical methods. For many applications, the subsequent radiolabeling efficiency and specific activity will be the key indicators of successful conjugation.
Visualized Workflows and Mechanisms
Caption: Experimental workflow for Tetraxetan-NHS labeling.
Caption: Chemical reaction of Tetraxetan-NHS with a primary amine.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medkoo.com [medkoo.com]
- 5. macrocyclics.com [macrocyclics.com]
- 6. DOTA-mono-NHS tris (t-Bu ester) | AxisPharm [axispharm.com]
- 7. DOTA-tris(tBu)ester NHS ester | TargetMol [targetmol.com]
- 8. 170908-81-3 | DOTA-NHS-ester | Pyrrolidines | Ambeed.com [ambeed.com]
- 9. precisepeg.com [precisepeg.com]
Application Notes and Protocols for the Purification of Proteins Following Tetraxetan N-hydroxysuccinimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with bifunctional chelators such as Tetraxetan N-hydroxysuccinimide (NHS) ester is a critical step in the development of various targeted therapeutics and diagnostic agents, including antibody-drug conjugates (ADCs) and radioimmunoconjugates. The Tetraxetan moiety serves as a robust chelator for various metal ions, while the NHS ester facilitates covalent attachment to primary amines (e.g., lysine residues) on the protein surface. Following the conjugation reaction, the resulting mixture is heterogeneous, containing the desired protein conjugate, unreacted protein, excess chelator, and other reaction byproducts. Therefore, a robust and efficient purification strategy is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final product.
These application notes provide a comprehensive overview and detailed protocols for the purification of proteins conjugated with Tetraxetan-NHS ester. The most common and effective chromatographic techniques are discussed: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
Principles of Purification Methods
The choice of purification strategy depends on the physicochemical properties of the protein conjugate and the nature of the impurities to be removed. A multi-step approach is often employed to achieve the desired level of purity.
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. Larger molecules, such as the protein conjugate and aggregates, elute earlier than smaller molecules like the unreacted Tetraxetan-NHS ester and its hydrolysis products. SEC is a mild, non-denaturing technique that is ideal for removing small molecule impurities and for buffer exchange.[1][2]
Ion Exchange Chromatography (IEX) separates molecules based on their net surface charge.[3][4] The conjugation of Tetraxetan to a protein can alter its isoelectric point (pI). This change in charge can be exploited to separate the conjugated protein from the unconjugated form. Anion exchange chromatography (AEX) uses a positively charged stationary phase to bind negatively charged proteins, while cation exchange chromatography (CEX) employs a negatively charged stationary phase to bind positively charged proteins.[3] Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[3][4]
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity.[5][6] The conjugation of a chelator, which can have hydrophobic regions, may increase the overall hydrophobicity of the protein. In HIC, proteins are loaded onto a hydrophobic stationary phase in a high-salt buffer, which promotes hydrophobic interactions. Elution is achieved by decreasing the salt concentration in the mobile phase.[5][7] HIC is particularly useful for separating protein species with different numbers of conjugated chelators (drug-to-antibody ratio, DAR, in the context of ADCs).[6][7]
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key characteristics and performance parameters of the three main chromatographic techniques for purifying Tetraxetan-conjugated proteins. This data is compiled from various studies on protein and antibody-drug conjugate purification.[8][9]
| Parameter | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) | Hydrophobic Interaction Chromatography (HIC) |
| Principle of Separation | Hydrodynamic Radius (Size) | Net Surface Charge | Surface Hydrophobicity |
| Primary Application | Removal of small molecules (unreacted chelator), buffer exchange, aggregate analysis | Separation of conjugated vs. unconjugated protein, charge variants | Separation of species with different chelator-to-protein ratios, removal of aggregates |
| Resolution of Conjugated Species | Low to none | Moderate to High | High |
| Typical Protein Recovery | >95% | 85-95% | 80-90% |
| Typical Purity Achieved | >98% (for removal of small molecules) | >98% | >99% |
| Scale-up Potential | High | High | Moderate |
| Mobile Phase Conditions | Isocratic, physiological buffers | Salt or pH gradients | Decreasing salt gradients (high initial salt) |
| Denaturing Conditions | No, preserves native structure[9] | No, preserves native structure | No, preserves native structure[6][9] |
| Mass Spectrometry Compatibility | Compatible with volatile buffers[9] | Incompatible (requires desalting) | Incompatible (requires desalting)[9] |
Experimental Protocols
The following protocols provide a general framework for the purification of Tetraxetan-conjugated proteins. Optimization of buffer conditions, gradients, and column selection is essential for each specific protein conjugate.
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is designed to remove unreacted Tetraxetan-NHS ester and for buffer exchange.
Materials:
-
SEC column with an appropriate fractionation range for the protein conjugate.
-
HPLC or FPLC system with a UV detector.
-
Mobile Phase/Equilibration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Crude conjugation reaction mixture.
-
0.22 µm syringe filters.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of Mobile Phase at a flow rate recommended by the manufacturer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the crude conjugation mixture at 10,000 x g for 10 minutes to remove any precipitates. Filter the supernatant through a 0.22 µm syringe filter.
-
Sample Injection: Inject a sample volume that is 0.5-2% of the total column volume for optimal resolution.[10]
-
Elution: Elute the sample with the Mobile Phase at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile at 280 nm (for protein) and a wavelength appropriate for the Tetraxetan chelator if it has a significant UV absorbance. The protein conjugate will elute in the initial, larger peak, while the smaller, unreacted components will elute later.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm the presence of the purified conjugate and the absence of free chelator.
Protocol 2: Ion Exchange Chromatography (IEX)
This protocol is for separating the Tetraxetan-conjugated protein from the unconjugated protein. The example provided is for cation exchange chromatography (CEX), assuming the conjugation reduces the net positive charge of the protein at the operating pH.
Materials:
-
Cation exchange column (e.g., containing a sulfopropyl (SP) or carboxymethyl (CM) stationary phase).
-
HPLC or FPLC system with a UV detector and conductivity meter.
-
Binding Buffer (e.g., 20 mM MES, pH 6.0).
-
Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
SEC-purified or buffer-exchanged conjugation mixture.
Procedure:
-
Column Equilibration: Equilibrate the CEX column with Binding Buffer until the UV and conductivity baselines are stable.
-
Sample Loading: Load the protein sample onto the column. The pH of the sample should be adjusted to that of the Binding Buffer.
-
Washing: Wash the column with Binding Buffer until the UV absorbance returns to baseline to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient from 0% to 100% Elution Buffer over 10-20 column volumes. This gradual increase in salt concentration will elute proteins based on their charge, with more highly charged species eluting at higher salt concentrations.
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the fractions using SDS-PAGE, analytical SEC, and potentially mass spectrometry to identify the fractions containing the purified conjugate with the desired degree of labeling.
Protocol 3: Hydrophobic Interaction Chromatography (HIC)
This protocol is designed to separate protein species with different numbers of conjugated Tetraxetan molecules.
Materials:
-
HIC column (e.g., with a phenyl or butyl stationary phase).
-
HPLC or FPLC system with a UV detector.
-
Binding Buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[7]
-
Elution Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).[7]
-
Purified protein conjugate (from SEC or IEX).
Procedure:
-
Sample Preparation: Adjust the salt concentration of the protein sample to match the Binding Buffer by adding a concentrated stock of ammonium sulfate. Perform this step gradually with gentle mixing to avoid protein precipitation.
-
Column Equilibration: Equilibrate the HIC column with Binding Buffer until a stable baseline is achieved.
-
Sample Loading: Load the salt-adjusted sample onto the column.
-
Washing: Wash the column with Binding Buffer to remove any non-binding species.
-
Elution: Elute the bound proteins with a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 20-30 column volumes.[11] This decreasing salt gradient will cause proteins to elute in order of increasing hydrophobicity.
-
Fraction Collection: Collect fractions during the elution.
-
Analysis: Analyze the collected fractions by analytical HIC, SDS-PAGE, and mass spectrometry to identify and pool the fractions containing the conjugate with the desired chelator-to-protein ratio.
-
Desalting: Pool the desired fractions and remove the high salt concentration using SEC or dialysis.
Mandatory Visualizations
Experimental Workflow
Caption: Overall workflow from protein conjugation to final analysis.
Purification Method Selection Logic
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 4. conductscience.com [conductscience.com]
- 5. Purification of monoclonal antibodies by hydrophobic interaction chromatography under no-salt conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. goldbio.com [goldbio.com]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
How to prevent hydrolysis of Tetraxetan N-hydroxysuccinimide
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Tetraxetan N-hydroxysuccinimide (NHS) ester for bioconjugation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to the prevention of hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a problem?
A1: this compound hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into an inactive carboxylic acid.[1] This is a significant problem because the hydrolyzed form of Tetraxetan can no longer react with primary amines on your target molecule (e.g., protein, antibody, or peptide), leading to low or no conjugation efficiency.[2]
Q2: What is the optimal pH for a this compound reaction with a primary amine?
A2: The optimal pH for reacting Tetraxetan NHS ester with primary amines is typically in the range of 7.2 to 8.5.[3][4][5] Many protocols recommend a more specific range of 8.3 to 8.5 to maximize reaction efficiency.[4][6][7][8]
Q3: Why is pH so critical for this compound reactions?
A3: The pH of the reaction is a crucial factor because it influences two competing processes:
-
Amine Reactivity: The reactive species is the unprotonated primary amine (-NH2), which acts as a nucleophile.[4] At acidic pH (below 7), the amine group is predominantly protonated (-NH3+), making it non-nucleophilic and unreactive towards the NHS ester.[4] As the pH increases, the concentration of the reactive deprotonated amine increases.[4]
-
NHS Ester Hydrolysis: Tetraxetan NHS ester is susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[4]
Therefore, the optimal pH is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of Tetraxetan NHS ester hydrolysis.[4]
Q4: Which buffers are recommended for this compound conjugations, and which should be avoided?
A4: It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[9][10][11]
-
Recommended Buffers: Phosphate buffer (e.g., PBS), Sodium Bicarbonate buffer, Borate buffer, and HEPES buffer are all suitable choices within the optimal pH range.[3][4][12]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (e.g., TBS) and Glycine, must be avoided as they will react with the Tetraxetan NHS ester and reduce conjugation efficiency.[3][4][10][11]
Q5: My this compound is not soluble in my aqueous reaction buffer. What should I do?
A5: Many NHS esters have poor water solubility. In these cases, the reagent should first be dissolved in a small amount of a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[6][7][9][10] The final concentration of the organic solvent in the reaction mixture should be kept low (typically below 10%) to avoid denaturation of proteins.[9] It is critical to use anhydrous (dry) grade solvents, as any water content will cause hydrolysis of the NHS ester.[9][10]
Q6: How should I properly store and handle this compound to prevent hydrolysis?
A6: Proper storage and handling are critical to maintaining the reactivity of Tetraxetan NHS ester.
-
Storage: Store solid Tetraxetan NHS ester reagents in a desiccator at -20°C.[2][12]
-
Handling: Before opening, always allow the reagent vial to equilibrate to room temperature to prevent moisture condensation.[9][12][13] For frequent use, it is best to aliquot the reagent into smaller, single-use amounts.[9] Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture; do not store NHS esters in aqueous solutions.[9][10][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Hydrolyzed Tetraxetan NHS Ester Reagent: The reagent may have been compromised by improper storage or handling, leading to moisture contamination. | Use a fresh vial of Tetraxetan NHS ester. Always store the reagent desiccated at -20°C.[2][12] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[9][12][13] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[9][10][14] You can check the activity of your NHS ester using the protocol provided below. |
| Suboptimal pH of Reaction Buffer: The pH of your buffer may be too low (reducing amine reactivity) or too high (increasing hydrolysis). | Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5, with 8.3-8.5 often being ideal.[4][6][7][8] | |
| Competing Nucleophiles in the Buffer: Your buffer may contain primary amines (e.g., Tris, glycine) that are reacting with the NHS ester. | Switch to an amine-free buffer such as Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, HEPES, or Borate buffer.[3][4][12] | |
| Inconsistent Results Between Experiments | Variable Reagent Activity: The Tetraxetan NHS ester may be hydrolyzing to different extents in each experiment due to slight variations in handling or timing. | Standardize your protocol. Prepare fresh solutions of the NHS ester for each experiment.[9] Be precise with incubation times and temperatures. |
| Protein Precipitation After Adding NHS Ester Solution | High Concentration of Organic Solvent: Adding a large volume of DMSO or DMF to your aqueous protein solution can cause precipitation. | Dissolve the Tetraxetan NHS ester in the smallest practical volume of anhydrous organic solvent. The final concentration of the organic solvent in the reaction mixture should ideally be below 10%.[9] |
| Change in Protein Charge: The reaction of NHS esters with primary amines neutralizes the positive charge of the amine, which can sometimes lead to aggregation.[15] | Try performing the reaction at a lower protein concentration.[15] |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the approximate half-life of a typical NHS ester in aqueous solution, which serves as a guide for this compound.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours[3] |
| 7.0 | 25 | Not specified, but shorter than at 0°C |
| 8.0 | 4 | Not specified, but shorter than at pH 7.0 |
| 8.5 | 25 | Significantly shorter than at lower pH |
| 8.6 | 4 | 10 minutes[3] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general guideline. Optimal conditions, such as the molar excess of the NHS ester and incubation time, should be determined empirically for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3[12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[12]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[12]
-
Desalting column or dialysis equipment for purification[12]
Procedure:
-
Prepare the Protein Solution: If the protein is not already in a suitable buffer, perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 1-10 mg/mL.[2][12]
-
Prepare the NHS Ester Solution: Allow the vial of Tetraxetan NHS ester to equilibrate to room temperature before opening.[12] Immediately before use, dissolve the required amount of the NHS ester in a small volume of anhydrous DMSO or DMF.[6][7]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved Tetraxetan NHS ester to the protein solution.[4] Mix gently and thoroughly.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4][14]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[14] Incubate for 15-30 minutes at room temperature.[5]
-
Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis.[4][6][7]
Protocol 2: Qualitative Activity Test for this compound
This protocol can be used to determine if your this compound is still active. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.[10][14]
Materials:
-
This compound reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.2)[14]
-
Spectrophotometer and cuvettes
Procedure:
-
Initial Measurement: Dissolve 1-2 mg of the Tetraxetan NHS ester reagent in 2 mL of the amine-free buffer.[13] Prepare a "blank" tube containing only 2 mL of the buffer. Immediately use the blank to zero a spectrophotometer at 260 nm. Measure the absorbance of the NHS ester solution (A_initial).[13]
-
Forced Hydrolysis: To 1 mL of the measured NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.[2][13] Vortex for 30 seconds.
-
Final Measurement: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed reagent (A_final).[13]
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the Tetraxetan NHS ester was active and has been hydrolyzed to release NHS.[16] If there is little to no change in absorbance, the reagent has likely already been hydrolyzed and is inactive.[16]
Visualizations
Caption: Competing reaction pathways for this compound: aminolysis vs. hydrolysis.
Caption: A logical workflow for troubleshooting low this compound labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing pH for Tetraxetan N-hydroxysuccinimide Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for successful Tetraxetan N-hydroxysuccinimide (NHS) ester conjugation reactions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure efficient and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Tetraxetan NHS ester conjugation reactions?
The optimal pH for NHS ester conjugation reactions is a balance between two competing factors: the reactivity of the primary amine on the target molecule and the hydrolytic stability of the NHS ester.[1][2][3] Generally, a pH range of 7.2 to 8.5 is recommended.[4][5] For many applications, the ideal pH is between 8.3 and 8.5, as this provides a good compromise between maximizing the availability of the reactive, deprotonated amine and minimizing the rate of NHS ester hydrolysis.[2][3][6]
Q2: Why is pH so critical in these reactions?
The pH of the reaction buffer directly influences two competing reactions:
-
Amine Reactivity: The primary amines on proteins (e.g., the ε-amino group of lysine residues and the N-terminal α-amino group) are the target for NHS esters.[7] For the reaction to occur, the amine group must be in its deprotonated, nucleophilic state (-NH₂). At acidic pH, these amines are protonated (-NH₃⁺) and unreactive. As the pH increases, more amines become deprotonated, increasing the reaction rate.[2]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive for conjugation.[1][4] The rate of hydrolysis increases significantly with increasing pH.[1][2]
Therefore, the optimal pH maximizes the concentration of reactive amines while keeping the rate of NHS ester hydrolysis manageable.[8]
Q3: Which buffers should I use for Tetraxetan NHS ester conjugations?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[4][9]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): Typically at pH 7.2-7.4. While not in the optimal range for rapid conjugation, it can be effective, especially for pH-sensitive proteins, often requiring longer incubation times.[7]
-
Sodium Bicarbonate Buffer: A common choice, typically used at a concentration of 0.1 M with a pH of 8.3-8.5.[2][10][11]
-
Borate Buffer: Can also be used in the optimal pH range.[5]
-
HEPES Buffer: A non-amine buffer suitable for reactions in the physiological pH range.[5]
Buffers to Avoid:
-
Tris (Tris-buffered saline, TBS): Contains primary amines and will compete with the conjugation reaction.[4] However, Tris can be used to quench the reaction.[5]
-
Glycine: Also contains a primary amine and should be avoided in the reaction mixture.[4] It can also be used as a quenching agent.
Q4: How does temperature affect the conjugation reaction?
Conjugation reactions with NHS esters are typically performed at room temperature for 1-4 hours or at 4°C overnight.[1][7] Lowering the temperature can be beneficial if you suspect that NHS ester hydrolysis is a significant issue, as it will slow down the rate of hydrolysis more than the conjugation reaction.[1]
Q5: What is the primary side reaction that competes with the desired conjugation?
The main competing reaction is the hydrolysis of the NHS ester.[1] In the presence of water, the NHS ester can react with a water molecule, which cleaves the ester bond, rendering it incapable of reacting with the primary amines on your target molecule. The rate of this hydrolysis is highly dependent on the pH of the solution, increasing significantly at more alkaline pH values.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive Tetraxetan NHS Ester: The NHS ester may have hydrolyzed due to improper storage or handling. | Ensure the reagent is stored in a desiccated environment at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare fresh solutions in an anhydrous solvent (e.g., DMSO or DMF) immediately before use.[1][4] You can test the reactivity of the NHS ester by monitoring the release of NHS at 260 nm after intentional hydrolysis with a base.[12] |
| Suboptimal Reaction pH: The pH of your buffer is outside the optimal range of 7.2-8.5. | Use a calibrated pH meter to verify that your reaction buffer is within the optimal range. A pH of 8.3-8.5 is often ideal.[1][2][3][6] | |
| Presence of Competing Nucleophiles: Your buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine containing buffer such as PBS, sodium bicarbonate, or borate buffer.[4][5][9] | |
| Insufficient Molar Excess of NHS Ester: The ratio of NHS ester to your target molecule is too low. | The optimal molar ratio can vary. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary. For concentrations above 5 mg/mL, a 10-fold molar excess is a good starting point.[1] | |
| Protein Precipitation After Adding NHS Ester | High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction mixture is too high. | Ensure the final concentration of the organic solvent used to dissolve the NHS ester does not exceed 10% of the total reaction volume.[13] |
| Over-labeling of the Protein: A high degree of conjugation can alter the protein's properties and lead to aggregation. | Reduce the molar excess of the Tetraxetan NHS ester in the reaction. | |
| Inconsistent Results Between Experiments | Inaccurate pH Measurement: Minor variations in pH can significantly impact the reaction outcome. | Use a freshly calibrated pH meter to check the pH of your reaction buffer immediately before each experiment. |
| Degradation of NHS Ester Stock Solution: NHS esters are not stable in solution for extended periods. | Always prepare fresh solutions of the Tetraxetan NHS ester in an anhydrous solvent immediately before use. Do not store the reagent in solution.[4] |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the inverse relationship between pH and the stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[8] |
| 7.0 | Room Temperature | ~7 hours[8] |
| 8.0 | 4°C | ~1 hour[8] |
| 8.5 | Room Temperature | 125-180 minutes[8] |
| 8.6 | 4°C | 10 minutes[5][8] |
| 9.0 | Room Temperature | Minutes[8] |
Table 2: Recommended Buffers for NHS Ester Conjugation
| Buffer | pH Range | Concentration | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | 0.1 M | Slower reaction rate, but good for pH-sensitive proteins.[7] |
| Sodium Bicarbonate | 8.3 - 8.5 | 0.1 M | Commonly used for optimal reaction speed.[2][10][11] |
| Borate | 8.0 - 9.0 | 0.1 M | Another suitable option for the optimal pH range.[5] |
| HEPES | 7.2 - 7.6 | 0.1 M | Good non-amine buffer for physiological pH.[5] |
Experimental Protocols
Protocol 1: General Protocol for Protein Conjugation with Tetraxetan NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and application.
Materials:
-
Protein solution (2-10 mg/mL in an appropriate buffer)
-
Tetraxetan NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or 0.1 M PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Prepare your protein in the chosen reaction buffer at a concentration of 2-10 mg/mL.[2] If your protein is in a buffer containing primary amines, it must be exchanged into a suitable reaction buffer via dialysis or a desalting column.
-
Prepare the Tetraxetan NHS Ester Solution: Allow the vial of Tetraxetan NHS ester to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[1]
-
Perform the Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Tetraxetan NHS ester to the protein solution. The optimal molar ratio may need to be determined empirically.[1]
-
Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[13]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[1][7]
-
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[8]
-
Purify the Conjugate: Remove the unreacted Tetraxetan NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[2]
Visualizations
Caption: Experimental workflow for Tetraxetan NHS ester conjugation.
Caption: pH-dependent reaction pathways in NHS ester conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 6. fluidic.com [fluidic.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conjugation Yield with Tetraxetan (DOTA) NHS Ester
This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conjugation yields in experiments involving Tetraxetan (also known as DOTA) NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the Tetraxetan NHS ester reaction?
The conjugation reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester of the Tetraxetan molecule reacts with a primary amine (-NH₂), typically found on the ε-amino group of a lysine residue or the N-terminus of a protein. This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. For this reaction to be efficient, the primary amine on the target molecule must be in its deprotonated, nucleophilic state.[1]
Q2: What is the primary cause of low yield in Tetraxetan NHS ester reactions?
The most significant competing reaction is the hydrolysis of the NHS ester in the aqueous buffer.[2] The ester group is susceptible to reaction with water, which converts the amine-reactive NHS ester into an unreactive carboxylic acid, thus preventing conjugation. The rate of this hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[3]
Q3: My conjugation yield is extremely low. What are the primary factors I should investigate first?
Low conjugation efficiency can often be traced back to one of four key areas:
-
Reagent Quality: The Tetraxetan NHS ester may have degraded due to improper storage or handling.
-
Reaction Conditions: The pH, temperature, or reaction time may be suboptimal.
-
Buffer Composition: The buffer may contain interfering substances.
-
Target Molecule Properties: The primary amines on your protein may be inaccessible.
Troubleshooting Guide
Section A: Reagent Quality and Handling
Q4: How should I store and handle my Tetraxetan NHS ester?
Tetraxetan NHS ester is moisture-sensitive.[4] It should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reagent.[4][5]
Q5: Can I pre-dissolve the Tetraxetan NHS ester and store it in solution?
It is strongly recommended to dissolve the Tetraxetan NHS ester immediately before use.[4] The NHS ester moiety readily hydrolyzes in the presence of water. Stock solutions, especially in aqueous buffers, should not be prepared for storage. If using an organic solvent like anhydrous DMSO or DMF, some NHS esters can be stored for a limited time at -20°C, but fresh preparations are always preferable.[3][6]
Q6: How can I check if my Tetraxetan NHS ester is still active?
You can perform a qualitative test to check the activity of your NHS ester. The principle behind this test is that the hydrolysis of the ester releases N-hydroxysuccinimide (NHS), which absorbs light around 260 nm. By intentionally hydrolyzing the ester with a base and measuring the increase in absorbance, you can confirm its reactivity. A detailed protocol is provided in the "Experimental Protocols" section below.
Section B: Reaction Conditions
Q7: What is the optimal pH for my conjugation reaction?
The optimal pH for the reaction between an amine and an NHS ester is in the range of 7.2 to 8.5.[1][3][6] A pH of 8.3-8.5 is often recommended as the ideal balance between ensuring the primary amines are deprotonated and reactive, while minimizing the rate of NHS ester hydrolysis.[3][6]
Q8: What are the recommended temperature and incubation times?
Reactions are typically carried out at room temperature for 1-4 hours or at 4°C for 2 hours to overnight.[1][6] Lower temperatures can help to minimize the competing hydrolysis reaction. If you are experiencing low yield at room temperature, consider performing the reaction at 4°C for a longer duration.
Q9: What molar ratio of Tetraxetan NHS ester to my protein should I use?
A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[1] However, the optimal molar ratio may need to be determined empirically to achieve the desired degree of labeling (DOL). While a higher DOL may be desired for some applications, over-labeling can lead to protein aggregation or loss of function.[1]
Section C: Buffer Composition
Q10: Which buffers should I use for my conjugation reaction?
Amine-free and carboxylate-free buffers are essential. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers.[4]
Q11: I performed my reaction in Tris buffer and got no product. Why?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[4] These buffer molecules contain primary amines that will compete with your target molecule for reaction with the NHS ester, leading to significantly reduced or no yield of your desired conjugate. If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Section D: Target Molecule Properties
Q12: What if my protein has few accessible primary amines?
The three-dimensional structure of a protein can shield many potential reaction sites (lysine residues). If you suspect that the primary amines on your target molecule are sterically hindered, you may need to explore more advanced strategies, which are beyond the scope of this basic troubleshooting guide.
Q13: Does the concentration of my protein matter?
Yes, the rate of the desired bimolecular reaction (Tetraxetan NHS ester + Protein) is concentration-dependent, while the rate of the competing hydrolysis reaction is not. At low protein concentrations, hydrolysis can dominate. If possible, increasing the concentration of your target molecule (a concentration of 1-10 mg/mL is often recommended) can improve the conjugation efficiency.[6]
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Tetraxetan (DOTA) NHS Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal.[3][6] |
| Temperature | Room Temperature or 4°C | Lower temperatures can reduce hydrolysis. |
| Incubation Time | 1 - 4 hours at RT; 2 - overnight at 4°C | May require optimization.[1][6] |
| Molar Excess of NHS Ester | 10:1 to 20:1 (NHS Ester:Protein) | Higher ratios can be tested, but may lead to aggregation.[1] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the conjugation reaction.[6] |
Table 2: Buffer Compatibility for NHS Ester Reactions
| Compatible Buffers | Incompatible Buffers |
| Phosphate-Buffered Saline (PBS) | Tris |
| HEPES | Glycine |
| Borate | Buffers containing any primary amines |
| Carbonate-Bicarbonate |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with Tetraxetan (DOTA) NHS Ester
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the Tetraxetan NHS ester in an anhydrous, water-miscible organic solvent such as DMSO or DMF to a concentration of 10 mg/mL.[7]
-
Adjust pH: Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer, such as 1 M sodium bicarbonate.[7]
-
Conjugation Reaction: Add the desired molar excess (e.g., 10- to 20-fold) of the dissolved Tetraxetan NHS ester to the protein solution. It is advisable to add the NHS ester solution dropwise while gently stirring to prevent precipitation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 2 hours to overnight, with gentle mixing.[1][6]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Purify the conjugate from unreacted Tetraxetan NHS ester and the quenching reagent using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.[1]
Protocol 2: Qualitative Test for NHS Ester Activity
-
Prepare Solutions:
-
Weigh 1-2 mg of the Tetraxetan NHS ester into a microfuge tube.
-
Dissolve the reagent in 2 mL of an amine-free buffer (e.g., PBS, pH 7-8). If the NHS ester is not water-soluble, first dissolve it in 0.25 mL of anhydrous DMSO or DMF, and then add 2 mL of buffer.
-
Prepare a control tube containing the same buffer and organic solvent (if used) but without the NHS ester.
-
-
Initial Absorbance Reading:
-
Zero the spectrophotometer at 260 nm using the control solution.
-
Measure the absorbance of the NHS ester solution. If the absorbance is >1.0, dilute the solution with more buffer until it is within a readable range. Record this initial absorbance (A_initial).
-
-
Induce Hydrolysis:
-
To 1 mL of the NHS ester solution from the previous step, add 100 µL of 0.5 M NaOH.
-
Vortex the tube for 30 seconds.
-
-
Final Absorbance Reading:
-
Promptly measure the absorbance of the base-hydrolyzed reagent at 260 nm. Record this final absorbance (A_final).
-
-
Interpretation:
-
Active Reagent: If A_final is significantly greater than A_initial, the NHS ester is active.
-
Inactive (Hydrolyzed) Reagent: If A_final is not significantly greater than A_initial, the NHS ester has likely been hydrolyzed and is inactive.
-
Visualizations
References
How to deal with aggregation after Tetraxetan N-hydroxysuccinimide labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of protein aggregation following labeling with Tetraxetan N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after this compound labeling?
A1: Protein aggregation after NHS ester labeling is a multifaceted issue stemming from disruptions in protein stability. Key causes include:
-
Over-labeling: Modification of an excessive number of primary amines (on lysine residues and the N-terminus) can alter the protein's isoelectric point (pI), net charge, and surface hydrophobicity, which can lead to a reduction in solubility and subsequent aggregation.[1][2]
-
Hydrophobicity of the Label: Tetraxetan, like many other labels such as fluorescent dyes and biotin, possesses hydrophobic properties.[2] The covalent attachment of these molecules increases the overall hydrophobicity of the protein surface, promoting intermolecular hydrophobic interactions that can cause aggregation.[2][3][4]
-
Suboptimal Buffer Conditions: The reaction buffer's pH, composition, and ionic strength are critical for maintaining protein stability.[2] A pH value close to the protein's pI can minimize its surface charge, reducing electrostatic repulsion between protein molecules and leading to aggregation.[2]
-
High Protein Concentration: While higher protein concentrations can enhance labeling efficiency, they also increase the probability of intermolecular interactions and aggregation due to the closer proximity of protein molecules.[2][5]
-
Pre-existing Aggregates: The initial protein solution may contain small amounts of aggregates that can act as seeds, accelerating the formation of new aggregates during the labeling process.[1]
-
Localized High Reagent Concentration: Introducing the NHS ester solution too rapidly can create localized high concentrations, leading to uncontrolled reactions and precipitation.[2][6]
-
Temperature: Elevated temperatures can increase the rate of the labeling reaction but also the rate of protein unfolding and aggregation.[2]
Q2: Which buffer should I use for the labeling reaction to minimize aggregation?
A2: The ideal buffer should maintain the stability of your protein while allowing for an efficient labeling reaction. As NHS esters react with primary amines, it is generally recommended to avoid amine-containing buffers like Tris, as they will compete with the protein for the label.[2]
Commonly used buffers include:
-
Phosphate-Buffered Saline (PBS): Often used at a pH between 7.2 and 7.4. The reaction rate is slower at this pH, which can be advantageous for proteins that are sensitive to pH.[2]
-
Sodium Bicarbonate Buffer: Typically used at a concentration of 0.1 M with a pH of 8.3-8.5. This pH range is optimal for the reaction between the NHS ester and primary amines.[2]
-
HEPES or Borate Buffers: These can also be used and should be within the optimal pH range of 7.2-8.5.[2]
It is crucial to select a buffer with a pH that is at least one unit away from your protein's isoelectric point (pI) to maintain sufficient surface charge and prevent aggregation.[1][2]
Q3: What is the optimal molar ratio of Tetraxetan NHS ester to my protein?
A3: The optimal molar ratio of NHS ester to protein is a balance between achieving a sufficient degree of labeling and avoiding over-labeling, which can lead to aggregation. A common starting point is a 5- to 20-fold molar excess of the NHS ester.[2] For proteins that are prone to aggregation, it is advisable to start with a lower molar excess (e.g., 5- to 10-fold). For more robust proteins or when a higher degree of labeling is desired, a higher molar excess (e.g., 15- to 20-fold) can be used.[2]
Q4: At what temperature should I perform the labeling reaction?
A4: The reaction temperature influences both the labeling efficiency and the stability of the protein.
-
Room Temperature (20-25°C): Most labeling reactions are performed at room temperature for 1 to 4 hours. This often provides a good balance between the reaction rate and protein stability.
-
4°C: For proteins that are sensitive to aggregation, conducting the reaction at 4°C for a longer period (e.g., 2-4 hours or overnight) can be beneficial.[2] The lower temperature slows down the aggregation process, although it also reduces the reaction rate, thus requiring a longer incubation time.[2]
Troubleshooting Guides
Guide 1: Visible Precipitation Observed During or After Labeling
If you observe cloudiness or visible precipitate in your protein solution, it is a clear indication of significant aggregation.[1]
Immediate Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
Reduce Concentrations:
-
Protein Concentration: Lower the protein concentration during the labeling reaction.[1] If a higher final concentration is needed, perform the labeling at a lower concentration and then carefully concentrate the purified labeled protein.[1]
-
Labeling Stoichiometry: Decrease the molar ratio of the Tetraxetan NHS ester to the protein.[1]
-
-
Control Temperature:
-
Incorporate Stabilizing Additives:
-
Introduce stabilizing agents into your labeling and storage buffers. Refer to Table 2 for common additives and their recommended concentrations.
-
Guide 2: Soluble Aggregates Detected After a Clear Labeling Reaction
Even if the solution appears clear, soluble aggregates may be present.
Detection Methods for Soluble Aggregates:
-
Size-Exclusion Chromatography (SEC): This is a widely used method to separate proteins based on size. Aggregates will elute earlier than the monomeric protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger species (aggregates).
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): Running the protein on a native gel can reveal higher molecular weight species corresponding to aggregates.
Strategies to Minimize Soluble Aggregates:
-
Refine Reaction Conditions: Further optimize the molar ratio of the label, protein concentration, and temperature as described in Guide 1.
-
Add Stabilizing Agents: Incorporate additives like arginine, glycerol, or non-ionic detergents into the buffer (see Table 2).
-
Immediate Purification: Purify the labeled protein immediately after the reaction using size-exclusion chromatography (SEC) to remove any aggregates that have formed.[2]
Data Presentation
Table 1: Recommended Starting Conditions for NHS Ester Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL[2] | Higher concentrations can improve labeling efficiency but may increase the risk of aggregation. |
| Molar Excess of NHS Ester | 5-20 fold[2] | Start with a lower ratio for proteins that are prone to aggregation. |
| Reaction pH | 7.2-8.5[2] | The optimal pH for the reaction is 8.3-8.5, but protein stability must be the primary consideration.[2] |
| Reaction Temperature | 4°C to Room Temperature (25°C)[2] | Lower temperatures may necessitate longer incubation times to achieve the desired degree of labeling.[2] |
Table 2: Common Stabilizing Additives to Prevent Aggregation
| Additive | Recommended Concentration | Mechanism of Action |
| L-Arginine | 50-500 mM | Suppresses aggregation by interacting with hydrophobic patches on the protein surface. |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes the native protein structure.[5] |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Prevent hydrophobic interactions between protein molecules.[6] |
| Sugars (e.g., Sucrose, Trehalose) | 0.1-1 M | Stabilize the native conformation of the protein through preferential hydration.[5] |
Experimental Protocols
Protocol 1: Optimizing Buffer Conditions for Labeling
This protocol provides a systematic approach to screen for optimal buffer conditions to minimize aggregation during labeling.
1. Buffer Preparation:
- Prepare a set of amine-free buffers (e.g., PBS, HEPES, Borate) at different pH values (e.g., 7.2, 7.5, 8.0, 8.3).
- For each buffer and pH combination, prepare solutions with varying ionic strengths by adding different concentrations of NaCl (e.g., 50 mM, 150 mM, 250 mM).
2. Protein Preparation:
- Dialyze the protein into each of the prepared test buffers.
- Adjust the protein concentration to the desired starting concentration (e.g., 1-5 mg/mL).
3. Labeling Reaction:
- For each buffer condition, perform the labeling reaction with a constant, low-to-mid-range molar excess of Tetraxetan NHS ester.
- Incubate the reactions under identical temperature and time conditions.
4. Analysis:
- After the incubation period, visually inspect each reaction for signs of precipitation.
- Analyze a small aliquot from each reaction by SEC or DLS to quantify the amount of soluble aggregates.
5. Selection of Optimal Buffer:
- Choose the buffer condition that results in the lowest amount of both insoluble and soluble aggregates while maintaining an acceptable labeling efficiency (which can be determined spectrophotometrically).
Protocol 2: Removal of Aggregates by Size-Exclusion Chromatography (SEC)
This protocol outlines the general steps for removing aggregates from a labeled protein sample using SEC.
1. Column and Buffer Selection:
- Choose an SEC column with a fractionation range appropriate for the size of your protein monomer and potential aggregates.
- The mobile phase should be a buffer that ensures the stability of the labeled protein. This may be the optimized buffer identified in Protocol 1. The buffer should be filtered and degassed.[7]
2. System Equilibration:
- Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved on the UV detector.[1]
3. Sample Preparation:
- Centrifuge the labeled protein sample at >10,000 x g for 10 minutes to pellet any large, insoluble aggregates.[1]
- Filter the supernatant through a 0.22 µm filter.[7]
4. Chromatography Run:
- Inject a sample volume that is typically 1-2% of the total column volume to ensure optimal resolution.[1]
- Run the chromatography at a flow rate recommended by the column manufacturer. A lower flow rate generally improves resolution.[8]
5. Fraction Collection and Analysis:
- Monitor the elution profile using a UV detector at 280 nm (for the protein) and the absorbance maximum of the Tetraxetan label.
- Aggregates will elute in the void volume or as earlier peaks, followed by the monomeric protein, and finally any free, unreacted label.[1]
- Collect fractions corresponding to the monomeric peak.
- Analyze the collected fractions by SDS-PAGE or DLS to confirm the absence of aggregates.
Mandatory Visualizations
Caption: A diagram illustrating the key factors leading to protein aggregation after NHS labeling.
Caption: A step-by-step workflow for troubleshooting protein aggregation after labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the role of hydrophobic patches in protein disaggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Using Surface Hydrophobicity Together with Empirical Potentials to Identify Protein-Protein Binding Sites. Application to the Interactions of E-cadherins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 8. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Tetraxetan N-hydroxysuccinimide (NHS) Ester Protein Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during protein conjugation experiments using Tetraxetan N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during NHS ester protein conjugation, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my conjugation efficiency consistently low?
Low conjugation efficiency is a frequent issue with several potential root causes. Below is a breakdown of the most common culprits and how to address them.
-
Suboptimal Reaction Conditions: The efficiency of the NHS ester reaction is highly dependent on the experimental conditions.
-
Incorrect pH: The reaction of NHS esters with primary amines is strongly pH-dependent.[1][2][3][4][5][6] At a low pH, the amine group is protonated and non-reactive.[1][2][3][5][6] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases, which competes with the conjugation reaction.[1][2][3][5][6][7][8][9] The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[1][2][7][8][9]
-
Incompatible Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, reducing conjugation efficiency.[1][2][7][10] It is crucial to use amine-free buffers like phosphate, bicarbonate, HEPES, or borate.[1][7]
-
Low Temperature: While reactions can be performed at 4°C to minimize hydrolysis, this also slows down the conjugation reaction rate.[1] Room temperature (20-25°C) for 1-4 hours is a common starting point.[1]
-
-
Hydrolysis of NHS Ester: NHS esters are moisture-sensitive and can hydrolyze if exposed to water, rendering them inactive.[2][11][12][13]
-
Improper Storage and Handling: Ensure the NHS ester is stored in a desiccated environment.[11][12][13] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[11][12][13]
-
Reagent Age: Over time, particularly with repeated opening and closing of the container, the NHS ester will hydrolyze.[12] It is recommended to use fresh or properly stored reagents.
-
-
Low Reactant Concentration: Dilute protein solutions can lead to less efficient crosslinking.[7][14] If feasible, concentrate your protein solution.[1]
Q2: My protein precipitates after adding the NHS ester solution. What should I do?
Protein precipitation post-labeling can occur due to a few factors.[1]
-
High Concentration of Organic Solvent: Many NHS esters are not readily soluble in aqueous buffers and are first dissolved in an organic solvent like DMSO or DMF.[7][14] Adding a large volume of this organic solvent to your protein solution can cause precipitation.
-
Hydrophobicity of the Label: If the NHS ester contains a hydrophobic molecule, a high degree of labeling can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[1]
Q3: I suspect off-target reactions are occurring. What are the common side reactions and how can I minimize them?
While NHS esters primarily target the primary amines of lysine residues and the N-terminus, side reactions with other amino acid residues can occur, particularly at a non-optimal pH.[8][15][16][17]
-
Common Off-Target Residues:
-
Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated, especially at a lower pH where primary amines are less reactive.[8][15][16][17] These ester bonds are less stable than the amide bonds formed with amines.[15]
-
Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can react to form a thioester, which is also more labile than an amide bond.[8][15][17]
-
Histidine and Arginine: The imidazole group of histidine and the guanidinium group of arginine have also been reported to show some reactivity.[8][15][17]
-
-
Minimizing Side Reactions:
Q4: How can I confirm if my NHS ester is still active?
The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range.[7][12] You can assess the reactivity of your NHS ester by comparing the absorbance of a solution before and after intentional hydrolysis with a strong base.[12][13][18] A significant increase in absorbance after hydrolysis indicates that the reagent was active.[11][12]
Quantitative Data Summary
The stability of NHS esters and the kinetics of the conjugation reaction are highly dependent on pH and temperature. The primary competing reaction is hydrolysis.
| Parameter | Condition | Value/Observation | Reference |
| Optimal pH for Aminolysis | Reaction Buffer | 7.2 - 8.5 | [1][2][7][8][9] |
| NHS Ester Half-life (Hydrolysis) | pH 7.0, 0°C | 4 to 5 hours | [7][9] |
| pH 7.0, Aqueous Solution | 7 hours | [11] | |
| pH 8.6, 4°C | 10 minutes | [7][9] | |
| pH 9.0, Aqueous Solution | Minutes | [11][12] | |
| Effect of pH on Aminolysis | Low pH (< 7.0) | Primary amines are protonated and non-nucleophilic, slowing the reaction. | [8] |
| High pH (> 8.5) | Rate of hydrolysis significantly increases, reducing labeling efficiency. | [8] | |
| Effect of Temperature on Hydrolysis | Higher Temperatures | Increases the rate of hydrolysis. | [2] |
| 4°C | Slows down hydrolysis, but also the aminolysis reaction rate. | [1] |
Experimental Protocols
General Protocol for Protein Labeling with a Tetraxetan NHS Ester
This protocol provides a general guideline. Optimization is often required for specific proteins and labels.[1]
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Quench the Reaction:
-
Purify the Labeled Protein:
Visualizations
Caption: Competing reactions of NHS esters with primary amines and water.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fluidic.com [fluidic.com]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Tetraxetan N-hydroxysuccinimide (TFP-NHS) Ester Conjugation
Welcome to the technical support center for Tetraxetan N-hydroxysuccinimide (TFP-NHS) ester applications. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful conjugation experiments. The primary focus is on the critical impact of buffer selection on reaction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my TFP-NHS ester conjugation yield extremely low?
A1: Low conjugation efficiency is a common issue that can often be traced back to the reaction buffer. The single most critical factor is to avoid buffers containing primary amines .[1][2] Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines that will directly compete with the amine groups on your target molecule (e.g., protein, peptide), significantly reducing the labeling efficiency.[1]
Another key factor is the reaction pH. The optimal pH for NHS ester reactions is a delicate balance, typically between pH 7.2 and 8.5 .[3][4]
-
Below pH 7.2: The primary amines on your target molecule are predominantly protonated (-NH₃⁺), making them poor nucleophiles and unreactive towards the TFP-NHS ester.[4][5]
-
Above pH 8.5: The TFP-NHS ester becomes increasingly susceptible to hydrolysis (reaction with water), which deactivates it before it can react with your target molecule.[3][4]
Q2: Which buffers are recommended for TFP-NHS ester reactions?
A2: Amine-free buffers are essential for successful conjugation. The most commonly recommended buffers are:
-
Phosphate-Buffered Saline (PBS): Typically at pH 7.2-7.5.[1][4] While effective, reactions in PBS may be slower, requiring longer incubation times.[4]
-
Sodium Bicarbonate Buffer: 0.1 M at pH 8.3-8.5 is a frequently recommended option for optimal reaction efficiency.[4][6]
-
HEPES Buffer: A non-interfering buffer suitable for conjugation reactions.[1][4]
-
Borate Buffer: An effective alternative to bicarbonate buffer.[1][4]
Q3: Can I ever use Tris buffer in my workflow?
A3: Yes, but only after the conjugation reaction is complete. Tris is an excellent quenching agent .[1][3] After your desired incubation time, you can add Tris buffer (typically to a final concentration of 20-100 mM) to rapidly consume any unreacted TFP-NHS ester.[1] This stops the reaction and prevents any further, non-specific labeling of your target molecule.[1]
Q4: My protein precipitated after I added the TFP-NHS ester solution. What happened?
A4: This can be due to a few factors:
-
Organic Solvent: TFP-NHS esters are often dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[2][6] If the final concentration of this organic solvent is too high (e.g., >10% of the total reaction volume), it can cause protein denaturation and precipitation.[2]
-
Change in Protein Charge: The reaction of a TFP-NHS ester with a primary amine neutralizes the positive charge of the amine. This alteration of the protein's overall charge and isoelectric point can sometimes lead to aggregation and precipitation.[7] Try performing the reaction at a lower protein concentration to mitigate this.[7]
Q5: How does this compound (TFP-NHS) compare to a standard NHS ester?
A5: this compound utilizes a tetrafluorophenyl (TFP) ester as its reactive group. TFP esters are known to be more stable against spontaneous hydrolysis, especially at the slightly basic pH conditions required for efficient labeling, when compared to standard NHS esters.[8][9][10] This enhanced stability can lead to more efficient and reproducible conjugations, as less of the reagent is lost to the competing hydrolysis side reaction.[11][12]
Quantitative Data: Buffer Impact on NHS Ester Stability
The efficiency of a TFP-NHS ester reaction is critically dependent on the balance between the desired reaction with the amine (aminolysis) and the competing side reaction with water (hydrolysis).[11] The rate of hydrolysis is highly pH-dependent.
Table 1: Recommended Buffers for TFP-NHS Ester Conjugation
| Buffer | Recommended pH Range | Concentration | Notes |
|---|---|---|---|
| Sodium Bicarbonate | 8.0 - 9.0 | 0.1 M | Widely recommended for optimal reaction efficiency.[4] |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | 0.1 M Phosphate | Good for pH-sensitive proteins; reaction is slower.[4] |
| Borate Buffer | 8.0 - 8.5 | 50 mM | An effective alternative to bicarbonate buffer.[4] |
| HEPES | 7.2 - 8.5 | 50 - 100 mM | A non-interfering buffer suitable for conjugation reactions.[4] |
Table 2: Impact of pH on the Half-life of NHS Esters in Aqueous Solution Note: These values are for general NHS esters but illustrate the principle of increasing instability at higher pH. TFP esters are more stable than NHS esters but follow the same trend.
| pH | Temperature | Approximate Half-Life |
|---|---|---|
| 7.0 | 0°C | 4-5 hours[3][13] |
| 8.0 | Room Temp. | ~30 minutes[12] |
| 8.6 | 4°C | 10 minutes[3][13] |
| 9.0 | Room Temp. | ~2 minutes[12] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the key chemical reactions and experimental workflows involved in TFP-NHS ester conjugation.
Experimental Protocols
Protocol 1: General Protein Labeling with TFP-NHS Ester
This protocol provides a general guideline for labeling a protein, such as an antibody. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest (e.g., IgG antibody)
-
Amine-free Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[13]
-
This compound (TFP-NHS) ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]
-
Purification column (e.g., desalting or gel filtration column)[6]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the TFP-NHS Ester Solution:
-
TFP-NHS esters are moisture-sensitive.[2] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1]
-
Immediately before use, dissolve the TFP-NHS ester in anhydrous DMSO or DMF to a stock concentration of ~10 mg/mL.[15] Do not prepare stock solutions for long-term storage as the ester will hydrolyze.[2]
-
-
Conjugation Reaction:
-
Calculate the volume of the TFP-NHS ester stock solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of ester to protein is a common starting point.[7]
-
While gently stirring or vortexing the protein solution, slowly add the calculated amount of the TFP-NHS ester stock solution.[14]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[6][13] If the label is light-sensitive, protect the reaction from light.
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove the unreacted TFP-NHS ester, the hydrolyzed ester, and the quenching agent from the labeled protein using a desalting or gel filtration column appropriate for the size of your protein.[6]
-
Protocol 2: Comparing Conjugation Efficiency in Different Buffers
This experiment allows for a direct comparison of how different buffers affect the final yield of your protein conjugate.
Procedure:
-
Prepare identical aliquots of your target protein, each in a different amine-free buffer (e.g., one in PBS pH 7.4, one in Sodium Bicarbonate pH 8.3).
-
Follow steps 2 and 3 from the general protocol above, ensuring that the molar excess of the TFP-NHS ester and all other conditions (temperature, time, concentration) are identical for all aliquots.
-
After quenching and purification, quantify the degree of labeling for each sample using an appropriate method (e.g., spectrophotometry for fluorescent labels, or mass spectrometry).[16]
-
Compare the results to determine the optimal buffer system for your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. furthlab.xyz [furthlab.xyz]
- 16. benchchem.com [benchchem.com]
Minimizing non-specific binding of Tetraxetan N-hydroxysuccinimide
Welcome to the technical support center for bioconjugation with Tetraxetan N-hydroxysuccinimide (often referred to as a DOTA-NHS ester). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a bifunctional chelator. It consists of a tetra-azamacrocyclic core (DOTA) capable of strongly binding radiometals, and an N-hydroxysuccinimide (NHS) ester reactive group. Its primary use is to covalently attach the DOTA chelator to biomolecules, such as antibodies or peptides, through their primary amines (e.g., lysine residues).[1][2] The resulting conjugate can then be radiolabeled for applications in nuclear medicine, including diagnostic imaging and therapy (theranostics).[3][4][5][6]
Q2: What are the primary causes of non-specific binding (NSB) with Tetraxetan-NHS conjugates?
A2: Non-specific binding of the final conjugate often stems from several physicochemical factors:
-
Hydrophobic Interactions: If the biomolecule or linker has hydrophobic regions, it can stick to other proteins or surfaces.[7]
-
Electrostatic Interactions: The overall charge of the conjugate can lead to non-specific attraction to oppositely charged molecules or surfaces.[7][8] This is a key factor to consider in assay and buffer design.[9][10]
-
Residual Unreacted NHS Ester: If the conjugation reaction is not properly quenched or the product is not sufficiently purified, remaining reactive NHS esters can bind to other amine-containing molecules in your assay, causing high background.[7]
-
Protein Aggregation: Changes to the protein's surface charge after conjugation can sometimes lead to aggregation, which can increase non-specific binding.[11]
Q3: How does pH critically affect the conjugation reaction?
A3: The pH is a critical parameter for a successful conjugation. The reaction between an NHS ester and a primary amine is highly pH-dependent.[12]
-
Low pH (below 7.0): Primary amines are protonated (R-NH3+), making them poor nucleophiles and significantly slowing down or preventing the reaction.
-
Optimal pH (7.2-8.5): In this range, a sufficient amount of the primary amine is deprotonated (R-NH2) and nucleophilic, allowing for an efficient reaction with the NHS ester.[11][12] The optimal pH for many NHS ester reactions is cited as 8.3-8.5.[12]
-
High pH (above 8.5-9.0): While the reaction with amines is very fast, the competing reaction—hydrolysis of the NHS ester—also accelerates dramatically.[1][13][14] This reduces the amount of active reagent available for conjugation, lowering the overall yield.
Q4: My conjugation yield is low. What are the likely causes and how can I fix this?
A4: Low yield is a common issue with several potential causes:
-
Hydrolyzed NHS Ester: Tetraxetan-NHS is moisture-sensitive. Improper storage or handling can lead to hydrolysis, rendering it inactive.[1][14] Always allow the reagent to warm to room temperature before opening to prevent condensation.[1][15]
-
Presence of Primary Amines in Buffer: Buffers like Tris or glycine contain primary amines that will compete with your target molecule for the NHS ester, drastically reducing your yield.[11] Always use amine-free buffers such as PBS, HEPES, or bicarbonate buffer.[11][]
-
Suboptimal pH: As discussed in Q3, if the pH is too low, the reaction will not proceed efficiently. Ensure your reaction buffer is within the 7.2-8.5 range.[11]
-
Insufficient Molar Excess: A 10- to 20-fold molar excess of the NHS ester over the protein is often recommended to drive the reaction.[17] This may need to be optimized for your specific molecule.
Q5: How can I "quench" the conjugation reaction?
A5: To stop the reaction and consume any unreacted Tetraxetan-NHS, you can add a small molecule containing a primary amine. Common quenching agents include Tris buffer or glycine, typically added to a final concentration of 50-100 mM.[11][15][17] After quenching, it is crucial to purify the conjugate to remove the quenched reagent and other byproducts.[17]
Troubleshooting Guide: Minimizing Non-Specific Binding
| Problem | Possible Cause | Recommended Solution |
| High Background Signal in Assays | Electrostatic Interactions: The charge of your conjugate is causing it to stick to surfaces or other proteins. | 1. Increase Salt Concentration: Add NaCl (e.g., up to 300-500 mM) to your washing and assay buffers to shield electrostatic charges.[7][9] 2. Adjust Buffer pH: Modify the pH to move further from the isoelectric point (pI) of your conjugate, which can increase solubility and reduce non-specific interactions.[9][10] |
| Hydrophobic Interactions: Hydrophobic patches on the conjugate are binding non-specifically to surfaces. | 1. Add a Non-ionic Surfactant: Include a low concentration (e.g., 0.05%) of Tween-20 or Triton X-100 in your buffers to disrupt hydrophobic interactions.[9] 2. Use Blocking Agents: Incorporate blocking proteins like Bovine Serum Albumin (BSA) or casein in your assay buffers to block non-specific sites.[9][18] | |
| Residual Reactive NHS Ester: Incomplete quenching or purification leads to the conjugate reacting with other components. | 1. Optimize Quenching: Ensure the quenching step is performed with a sufficient concentration of Tris or glycine for at least 15-30 minutes.[11][17] 2. Improve Purification: Use size-exclusion chromatography (e.g., desalting columns) or dialysis to thoroughly remove all unreacted and quenched reagents.[17] | |
| Protein Aggregation Post-Conjugation | Change in Protein Charge: The reaction neutralizes positively charged primary amines, altering the protein's pI and potentially causing it to aggregate. | 1. Lower Protein Concentration: Perform the conjugation reaction at a lower protein concentration to reduce the likelihood of aggregation.[11] 2. Optimize Buffer Conditions: Screen different buffers and pH values to find conditions where the final conjugate remains most stable. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Tetraxetan-NHS Conjugation
| Parameter | Recommended Value | Rationale & Notes |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. An optimal starting point is often pH 8.3.[11][12] |
| Molar Excess of NHS Ester | 10 - 20 fold | Drives the reaction towards completion. May require optimization for desired degree of labeling (DOL).[17] |
| Reaction Buffer | PBS, Bicarbonate, HEPES | Must be free of primary amines (e.g., Tris, Glycine) that compete with the reaction.[11] |
| Reaction Time | 1 - 2 hours | Typically sufficient at room temperature. Longer times may be needed on ice.[17] |
| Quenching Agent Conc. | 50 - 100 mM | Sufficient to consume all unreacted NHS ester. (e.g., Tris or Glycine).[11][17] |
Table 2: Common Blocking Agents and Additives to Reduce NSB
| Agent | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 1 - 3% (w/v) | Blocks non-specific binding sites on surfaces through preferential adsorption.[9] |
| Non-fat Dry Milk / Casein | 1 - 5% (w/v) | A mixture of proteins that effectively blocks non-specific sites. |
| Tween-20 / Triton X-100 | 0.05 - 0.1% (v/v) | Non-ionic surfactants that disrupt non-specific hydrophobic interactions.[9] |
| Sodium Chloride (NaCl) | 150 - 500 mM | Shields electrostatic charges, reducing non-specific charge-based interactions.[7][9] |
Experimental Protocols & Visualizations
Protocol 1: General Antibody Conjugation with Tetraxetan-NHS
This protocol provides a general guideline. Optimal conditions may vary based on the specific antibody and desired degree of labeling.
1. Antibody Preparation: a. Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If the stock solution contains stabilizers like BSA, glycine, or Tris, the antibody must be purified first.[15] b. This can be done using a protein A/G affinity column or a desalting column to exchange the buffer.[15][] c. Adjust the antibody concentration to 1-2 mg/mL.[] d. Add 1/10th volume of 1 M sodium bicarbonate buffer to raise the final pH to ~8.3.[2]
2. Tetraxetan-NHS Reagent Preparation: a. Allow the vial of Tetraxetan-NHS to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.[15] b. Dissolve the Tetraxetan-NHS in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL immediately before use.[2][12]
3. Conjugation Reaction: a. Calculate the required volume of the Tetraxetan-NHS solution to achieve a 10- to 20-fold molar excess. b. Add the calculated volume of the dissolved NHS ester to the antibody solution while gently vortexing. c. Incubate the reaction for 1 hour at room temperature or 2 hours on ice, with gentle mixing and protected from light.[2][17]
4. Quenching the Reaction: a. Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.[17] b. Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is deactivated.[15][17]
5. Purification of the Conjugate: a. Remove unreacted NHS ester, the NHS byproduct, and quenching reagent using a desalting column (e.g., PD-10) equilibrated with your desired storage buffer (e.g., PBS).[17] b. Collect the fractions containing the purified antibody conjugate. The conjugate is now ready for radiolabeling or downstream applications.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Alternative new bifunctional chelator for radiolabeling in theranostics | Bruker [bruker.com]
- 4. gov.uk [gov.uk]
- 5. nice.org.uk [nice.org.uk]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. benchchem.com [benchchem.com]
- 8. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. furthlab.xyz [furthlab.xyz]
- 17. benchchem.com [benchchem.com]
- 18. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
Storage and handling of Tetraxetan N-hydroxysuccinimide to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the storage and handling of Tetraxetan N-hydroxysuccinimide (a type of N-hydroxysuccinimide ester) to maintain its chemical activity. Adherence to these guidelines is critical for successful and reproducible bioconjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound inactivation?
The primary cause of inactivation is hydrolysis.[1] N-hydroxysuccinimide (NHS) esters are highly reactive towards nucleophiles, including water.[1] Hydrolysis cleaves the ester bond, rendering the compound unable to react with its intended primary amine target on your biomolecule.[1] This degradation process directly competes with the desired amination reaction.[1]
Q2: How should I store this compound powder?
Solid this compound should be stored in a cool, dry, and dark place. It is hygroscopic, meaning it readily absorbs moisture from the air.[2] To minimize exposure to moisture, store the vial inside a larger container with a desiccant.[3]
Q3: Can I prepare a stock solution of this compound?
Yes, you can prepare stock solutions. However, it is crucial to use an anhydrous (water-free) solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] Once dissolved, it is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction from the atmosphere.[3]
Q4: What is the best way to handle a vial of this compound that has been stored in the freezer?
Before opening any vial of this compound, whether in solid or solution form, it is critical to allow it to equilibrate to room temperature completely.[1][3] This simple step prevents the condensation of atmospheric moisture onto the cold compound, which is a major cause of degradation.[1][3]
Q5: At what pH should I perform my conjugation reaction?
The pH of the reaction buffer is a critical factor. The rate of NHS ester hydrolysis increases significantly with increasing pH.[1] While the aminolysis reaction (the desired reaction with the amine) is also pH-dependent, a compromise is necessary. A pH range of 7.2 to 8.5 is generally recommended.[1] Below this range, the amine may be protonated and less nucleophilic, while above this range, the rate of hydrolysis becomes excessively high.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation efficiency | Loss of this compound reactivity due to hydrolysis. | - Ensure the compound was properly stored (cool, dry, with desiccant).- Allow the vial to warm to room temperature before opening.- Use anhydrous solvents for stock solutions.- Prepare stock solutions fresh if possible.- Test the activity of your reagent (see Experimental Protocols). |
| Buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES.[4] | |
| Incorrect reaction pH. | Optimize the reaction pH within the 7.2-8.5 range. | |
| Inconsistent results between experiments | Degradation of the stock solution. | Aliquot the stock solution after preparation to avoid multiple freeze-thaw cycles and contamination with moisture.[3] |
| Contamination of anhydrous solvent with water. | Use a fresh bottle of anhydrous solvent or one that has been properly stored to prevent moisture absorption. DMSO is very hygroscopic.[3] |
Storage and Handling Summary
| Form | Temperature | Solvent | Key Considerations |
| Solid Powder | -20°C to 4°C | N/A | Store in a desiccator to protect from moisture. Keep protected from light. |
| Stock Solution | -20°C or -80°C | Anhydrous DMF or DMSO | Aliquot into single-use volumes. Use a sure-seal bottle for the solvent if possible. |
Experimental Protocols
Protocol: Testing the Activity of this compound
This protocol provides a method to qualitatively assess the reactivity of your this compound reagent by measuring the release of the NHS leaving group upon hydrolysis.
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5 N NaOH
-
Spectrophotometer
Procedure:
-
Initial Measurement:
-
Dissolve 1-2 mg of the this compound in 2 mL of the amine-free buffer.
-
Prepare a "blank" cuvette containing only the buffer.
-
Zero the spectrophotometer at 260 nm using the blank.
-
Immediately measure the absorbance of the NHS ester solution (A_initial).[1]
-
-
Forced Hydrolysis:
-
To 1 mL of the measured NHS ester solution, add 100 µL of 0.5 N NaOH to accelerate the hydrolysis of the NHS ester.[1]
-
Incubate at room temperature for 15 minutes.
-
-
Final Measurement:
-
Measure the absorbance of the hydrolyzed solution at 260 nm (A_final).
-
-
Interpretation:
-
A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed, releasing the NHS leaving group which absorbs strongly at 260 nm.[4] A small or no increase suggests the reagent has already hydrolyzed due to improper storage or handling.
-
Visual Guides
Caption: Workflow for proper handling of this compound.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
Validation & Comparative
A Researcher's Guide to Confirming Successful Tetraxetan N-hydroxysuccinimide Conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of a chelating agent like Tetraxetan N-hydroxysuccinimide (TET-NHS) to a biomolecule, such as an antibody, is a critical step in the development of targeted radiopharmaceuticals for imaging and therapy. Confirmation of this covalent linkage is paramount to ensure the stability, efficacy, and safety of the resulting conjugate. This guide provides a comprehensive comparison of analytical techniques to validate TET-NHS conjugation and objectively compares its characteristics with other common amine-reactive linkers, supported by established experimental data.
The Chemistry of Confirmation: Tetraxetan-NHS vs. Alternatives
Tetraxetan, a macrocyclic chelator analogous to DOTA, is functionalized with an N-hydroxysuccinimide (NHS) ester to enable its covalent attachment to primary amines (e.g., lysine residues) on proteins. The fundamental principle of confirming conjugation lies in detecting the physicochemical changes that occur in the biomolecule after the attachment of the TET-moiety.
While direct head-to-head comparative studies under identical conditions are not extensively documented, the performance of TET-NHS can be inferred from the well-established characteristics of NHS ester chemistry and DOTA-NHS conjugates. The primary alternative for amine-reactive conjugation is often a linker containing polyethylene glycol (PEG), which can also be activated with an NHS ester (PEG-NHS).
Key Differences Influencing Confirmation:
-
Hydrophobicity: Tetraxetan is a relatively polar molecule, but its overall impact on the hydrophobicity of the conjugate will differ from that of a PEG linker. PEG is known for its hydrophilicity and its ability to shield the conjugate from proteolytic enzymes. This difference in hydrophobicity is a key parameter exploited in chromatographic confirmation methods.
-
Mass: The molecular weight of Tetraxetan is a fixed value. This allows for precise mass determination of the conjugate and calculation of the chelator-to-protein ratio using mass spectrometry. PEG-NHS esters can have varying chain lengths, which can introduce a greater degree of heterogeneity in the final conjugate.
-
Charge: The carboxylic acid groups of Tetraxetan can influence the overall charge of the conjugate, a property that can be leveraged in ion-exchange chromatography.
Quantitative Comparison of Confirmation Techniques
The successful confirmation of TET-NHS conjugation relies on a multi-faceted analytical approach. The choice of technique depends on the desired level of detail, from determining the average number of chelators per biomolecule to identifying the specific conjugation sites.
| Analytical Technique | Information Provided | Resolution | Throughput | Key Advantages for TET-NHS Confirmation |
| UV-Vis Spectroscopy | Average Degree of Labeling (DOL) | Low | High | Rapid estimation of overall conjugation efficiency.[1] |
| Mass Spectrometry (MS) | Precise mass of conjugate, DOL distribution, identification of conjugation sites | High | Medium | Unambiguous confirmation of covalent modification and stoichiometry.[2] |
| Reversed-Phase HPLC (RP-HPLC) | Separation of conjugate from unconjugated biomolecule, assessment of purity | Medium | High | Robust method for routine analysis and purification. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of species with different DOLs | High | Medium | Excellent for resolving different drug-loaded species based on hydrophobicity changes.[3][4][5] |
| Size Exclusion Chromatography (SEC) | Detection of aggregation or fragmentation | Low | High | Monitors the integrity of the conjugate after the labeling reaction. |
| Radiolabeling & Scintillation Counting | Functional confirmation of chelation ability and specific activity | N/A | Low | Directly assesses the primary function of the conjugated Tetraxetan.[2] |
Experimental Protocols for Confirmation
A robust confirmation workflow involves a combination of the techniques listed above. Below are detailed protocols for two of the most common and informative methods.
Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy
This method provides a rapid estimation of the average number of Tetraxetan molecules conjugated to a protein.
Materials:
-
Purified Tetraxetan-protein conjugate
-
Unconjugated protein (for control)
-
Conjugation buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Purification: Ensure the conjugate is thoroughly purified from any unreacted TET-NHS using size exclusion chromatography (e.g., a desalting column).
-
Spectra Acquisition:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and at the wavelength of maximum absorbance for Tetraxetan (if it has a distinct chromophore). Note: As Tetraxetan itself does not have a strong UV absorbance distinct from the protein, this method is most effective when the chelator is first complexed with a chromophoric metal ion or if a dye-labeled version is used for initial process development.
-
If Tetraxetan lacks a unique absorbance, this method can be used to determine the protein concentration, which is a prerequisite for other techniques.
-
-
Calculation of Protein Concentration:
-
Use the Beer-Lambert law: Concentration (M) = A_280 / (ε_protein * path length)
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculation of DOL (if a chromophore is present):
-
A more complex equation accounting for the absorbance of both the protein and the chelator at both wavelengths is required.
-
Protocol 2: Confirmation and DOL Determination by Mass Spectrometry
Mass spectrometry provides the most definitive confirmation of successful conjugation and a precise determination of the DOL distribution.
Materials:
-
Purified Tetraxetan-protein conjugate
-
Unconjugated protein
-
Mass spectrometer (e.g., ESI-QTOF)
-
Appropriate solvents for LC-MS (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation:
-
Desalt the purified conjugate and unconjugated protein samples.
-
For more detailed analysis (peptide mapping), the protein can be digested with a protease (e.g., trypsin).
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
For intact mass analysis, a reversed-phase or size-exclusion column can be used.
-
Acquire the mass spectra over the appropriate mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.
-
The mass of the unconjugated protein is subtracted from the masses of the new species in the conjugate sample.
-
The mass difference should correspond to multiples of the molecular weight of the conjugated Tetraxetan moiety.
-
The relative abundance of each peak in the deconvoluted spectrum reflects the distribution of the different DOL species (e.g., DOL 0, 1, 2, etc.).
-
Visualizing the Workflow and Reaction
To further clarify the process, the following diagrams illustrate the experimental workflow for confirming conjugation and the underlying chemical reaction.
Caption: Experimental workflow for TET-NHS conjugation and confirmation.
Caption: Chemical reaction of Tetraxetan-NHS with a primary amine.
References
A Comparative Guide to the Characterization of Tetraxetan N-hydroxysuccinimide Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tetraxetan N-hydroxysuccinimide (NHS) labeled antibodies with alternative conjugation methods, focusing on performance, stability, and characterization. Detailed experimental protocols and workflows are presented to assist in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Introduction to Tetraxetan-NHS Labeling
Tetraxetan, a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a macrocyclic chelator widely used for stably binding radiometals for imaging and therapeutic applications. The N-hydroxysuccinimide (NHS) ester of Tetraxetan provides a reactive group for covalent attachment to primary amines, such as the lysine residues on the surface of antibodies. This method is a common strategy for creating radioimmunoconjugates.
Performance Comparison: Tetraxetan-NHS vs. Thiol-Maleimide Conjugation
The choice of conjugation chemistry is critical as it can significantly impact the stability, efficacy, and safety of an antibody conjugate. Below is a comparison of key performance metrics for lysine-targeted Tetraxetan-NHS labeling and cysteine-targeted thiol-maleimide chemistry.
Quantitative Data Summary
Table 1: Comparison of Radiolabeling Performance for Different Chelators
| Chelator | Radionuclide | Labeling Temperature | Labeling Time | Radiochemical Yield (%) |
| NOTA | ⁶⁸Ga | Room Temperature | 5 min | >98% |
| DOTA (Tetraxetan) | ⁶⁸Ga | 60°C - 90°C | 15 min | >98% |
| NOTA | ¹¹¹In | 60°C | 20 min | >95% |
| DOTA (Tetraxetan) | ⁶⁴Cu | 40°C | 60 min | 59-71% |
This table summarizes the radiolabeling conditions and yields for different chelator-radionuclide combinations, highlighting that DOTA (Tetraxetan) may require more stringent conditions for some radiometals compared to alternatives like NOTA.[1]
Table 2: Impact of DOTA (Tetraxetan) to Antibody Ratio on Immunoreactivity
| Average DOTA molecules per Antibody | Immunoreactivity (%) |
| 1 | 85.1 ± 1.3 |
| 3 | 86.2 ± 2.7 |
| 6 | 87.5 ± 1.0 |
| 8.5 | 78.0 ± 1.4 |
| 11 | 24.0 ± 1.7 |
This table demonstrates that increasing the number of DOTA (Tetraxetan) molecules per antibody can lead to a significant loss of immunoreactivity, with a sharp decline observed at higher conjugation ratios.[2]
Table 3: In Vitro Stability Comparison of Maleimide-based ADCs
| Linker Type | Incubation Condition | % Payload Loss (after 14 days) |
| Maleamic Methyl Ester-based | with excess NAC | ~3.8% |
| Conventional Maleimide-based | with excess NAC | Not specified, but significantly less stable |
This table highlights the improved stability of a novel maleamic methyl ester-based linker compared to conventional maleimide linkers in the presence of a thiol-containing compound (NAC), suggesting that maleimide-based conjugates can be susceptible to payload loss.[3]
Experimental Protocols
Protocol 1: Tetraxetan-NHS Ester Antibody Labeling
This protocol outlines the steps for conjugating a Tetraxetan-NHS ester to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a primary amine-free buffer (e.g., PBS)
-
Tetraxetan-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., PD-10)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 5-10 mg/mL in reaction buffer.
-
Tetraxetan-NHS Ester Preparation: Dissolve the Tetraxetan-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add the desired molar excess of the dissolved Tetraxetan-NHS ester to the antibody solution. Gently mix and incubate for 1-2 hours at room temperature.
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugated antibody from excess chelator and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry
Procedure:
-
Sample Preparation: Reduce the conjugated antibody sample by adding a reducing agent like dithiothreitol (DTT) to a final concentration of 50 mM and incubating at 37°C.[4] This separates the heavy and light chains.
-
LC-MS Analysis: Analyze the reduced sample using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a liquid chromatography system.
-
Data Deconvolution: Deconvolute the raw mass spectrometry data to determine the masses of the light and heavy chains with different numbers of conjugated Tetraxetan molecules.
-
DAR Calculation: Calculate the weighted average DAR by integrating the peak areas of each light and heavy chain species from the UV chromatogram and combining this with the number of conjugates corresponding to each peak.[4]
Protocol 3: Immunoreactivity Assessment by ELISA
Procedure:
-
Antigen Coating: Coat a 96-well microtiter plate with the target antigen at a concentration of 5 µg/mL in carbonate buffer and incubate overnight at 4°C.[5]
-
Blocking: Block the plate with a suitable blocking solution (e.g., 3% fish gel in PBS) for 2 hours at room temperature.[5]
-
Antibody Incubation: Prepare serial dilutions of the Tetraxetan-labeled antibody and an unconjugated control antibody in an antibody diluent. Add 100 µL of each dilution to the wells and incubate for 1 hour at room temperature.[5]
-
Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody and incubate for 30 minutes at room temperature.[5]
-
Substrate Addition: Add a suitable substrate solution (e.g., TMB) and allow the color to develop.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader. The immunoreactivity of the labeled antibody is determined by comparing its binding curve to that of the unconjugated antibody.
Protocol 4: In Vitro Serum Stability Assay
Procedure:
-
Incubation: Incubate the Tetraxetan-labeled antibody in human serum at 37°C in a humidified chamber.
-
Sampling: At various time points (e.g., 0, 1, 3, 7 days), take aliquots of the serum mixture.
-
Purification: Purify the antibody conjugate from the serum proteins.
-
Analysis: Analyze the purified samples by a suitable method such as SEC-HPLC or mass spectrometry to determine the percentage of intact conjugate remaining.
Visualizations
Caption: Overall experimental workflow for the conjugation and characterization of Tetraxetan-NHS labeled antibodies.
Caption: Quality control workflow for radiolabeled antibodies.
Caption: Simplified HER2 signaling pathway in breast cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. ELISA Protocol | Rockland [rockland.com]
Mass Spectrometry Analysis of Tetraxetan (DOTA) N-hydroxysuccinimide Conjugates: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of bifunctional chelating agents to proteins, particularly monoclonal antibodies and peptides, is a cornerstone of modern biopharmaceutical development. Tetraxetan, also known as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is a macrocyclic chelator widely used for developing targeted radiopharmaceuticals and MRI contrast agents. Its ability to form highly stable and kinetically inert complexes with trivalent metals like Lutetium-177 and Gallium-68 is critical for these applications.
The most common method for attaching DOTA to a protein is through an N-hydroxysuccinimide (NHS) ester derivative (DOTA-NHS), which reacts with primary amines on lysine residues and the protein's N-terminus to form stable amide bonds.[1][2] Characterizing the resulting conjugate is essential to ensure product quality, consistency, and efficacy. Mass spectrometry (MS) has become the gold standard for this purpose, providing unparalleled detail on the degree of conjugation, the specific sites of attachment, and the overall heterogeneity of the product.[3][4]
This guide provides an objective comparison of mass spectrometry techniques for analyzing Tetraxetan-NHS conjugates, offers detailed experimental protocols, and contrasts this chemistry with common alternatives.
General Experimental Workflow
The process of creating and analyzing a DOTA-conjugated protein follows a structured workflow, from the initial chemical reaction to the detailed characterization by mass spectrometry. This involves the conjugation reaction itself, purification of the product, and subsequent analysis at both the intact protein and peptide levels.
References
- 1. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Native peptide mapping – A simple method to routinely monitor higher order structure changes and relation to functional activity - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring Tetraxetan N-hydroxysuccinimide Reactions: A Comparative Guide to HPLC Analysis and Alternatives
For researchers, scientists, and drug development professionals, the precise monitoring of conjugation reactions is critical to ensure the efficacy and safety of novel therapeutics. The coupling of Tetraxetan (also known as PSMA-617) to molecules via an N-hydroxysuccinimide (NHS) ester is a common strategy in the development of targeted radiopharmaceuticals. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for monitoring this reaction against alternative methods, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a cornerstone technique for the analysis of Tetraxetan-NHS ester reactions, offering robust separation and quantification of reactants, products, and impurities. Reversed-phase HPLC, utilizing a C18 stationary phase, is the most common modality for this application.
Experimental Protocol: HPLC Analysis of Tetraxetan Conjugation
This protocol is a synthesis of methods described for the analysis of PSMA-617 and related compounds.[1][2]
Instrumentation:
-
HPLC system with a UV detector and, if applicable, a radiodetector.
-
Reversed-phase C18 column (e.g., 4.6 x 150-250 mm, 3–5 µm particle size).[2]
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Reaction quench solution (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Sample Preparation: At various time points, withdraw an aliquot from the reaction mixture. Quench the reaction by diluting the aliquot in the quenching solution. Further dilute the quenched sample with Mobile Phase A to a concentration suitable for HPLC analysis.
-
Chromatographic Conditions:
-
Data Analysis: The progress of the reaction is monitored by observing the decrease in the peak area of the starting materials (Tetraxetan and the NHS-ester functionalized molecule) and the corresponding increase in the peak area of the conjugated product.
References
A Comparative Guide to Tetraxetan N-hydroxysuccinimide and Other NHS Esters for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the covalent modification of proteins and other biomolecules is a fundamental technique for developing diagnostics, therapeutics, and research tools. N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for labeling primary amines, such as those found on lysine residues and the N-termini of proteins, forming stable amide bonds. This guide provides an objective comparison of Tetraxetan N-hydroxysuccinimide (commonly known as DOTA-NHS ester) with other prevalent NHS esters, supported by available experimental data and detailed methodologies.
Introduction to this compound (DOTA-NHS Ester)
Tetraxetan, or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), is a macrocyclic chelating agent renowned for its high affinity for various metal ions, particularly lanthanides and radiometals used in medical imaging and therapy.[1] When functionalized with an N-hydroxysuccinimide ester, it becomes a powerful bifunctional linker, enabling the conjugation of this chelating agent to biomolecules. The primary application of Tetraxetan NHS ester is in the development of radiopharmaceuticals, where it serves to attach radioactive isotopes to targeting molecules like antibodies for applications in positron emission tomography (PET), single-photon emission computed tomography (SPECT), and targeted radionuclide therapy.[1][2]
Comparison of Physicochemical Properties
The choice of an NHS ester is often dictated by its specific properties, which influence its suitability for a particular application. Here, we compare the key characteristics of Tetraxetan NHS ester with two other widely used classes of NHS esters: standard NHS esters (often hydrophobic) and Sulfo-NHS esters (a water-soluble variant).
| Property | Tetraxetan NHS Ester (DOTA-NHS) | Standard NHS Esters (e.g., Biotin-NHS) | Sulfo-NHS Esters (e.g., Sulfo-NHS-LC-Biotin) |
| Molecular Weight | 501.49 g/mol [3] | Varies depending on the conjugated molecule (e.g., Biotin-NHS is 341.38 g/mol ) | Varies, generally higher than standard NHS esters due to the sulfo group |
| Solubility | Soluble in organic solvents like DMSO and DMF[] | Generally insoluble in aqueous buffers; requires organic solvents (DMSO, DMF)[5] | High water solubility due to the sulfonate group; can be used in fully aqueous buffers |
| Primary Application | Chelating agent for radiolabeling and imaging[1][2] | General protein labeling, biotinylation, fluorescent tagging | Cell surface labeling, applications requiring aqueous reaction conditions |
| Membrane Permeability | Permeable (lacks a charged group) | Permeable | Impermeable due to the negatively charged sulfonate group |
Performance Comparison in Bioconjugation
Direct comparative studies of Tetraxetan NHS ester with other NHS esters for non-radiolabeling applications are limited. However, insights can be drawn from its extensive use in creating antibody-radionuclide conjugates.
Conjugation Efficiency
The efficiency of conjugation is often measured by the number of linker molecules attached per protein molecule, known as the degree of labeling (DOL). In the context of radiolabeling, studies have shown that the molar ratio of DOTA-NHS ester to the antibody can be adjusted to control the number of chelators conjugated. For instance, using a 100:1 molar ratio of DOTA-NHS ester to Rituximab resulted in approximately 18 chelator molecules per antibody.[6] A comparative study between NOTA-NHS and DOTA-NHS esters for conjugating a single-domain antibody showed that DOTA-NHS ester achieved a slightly higher conjugation rate under similar conditions.[7]
It is important to note that increasing the molar excess of any NHS ester can lead to a higher DOL, but may also increase the risk of protein aggregation and loss of biological activity.
Stability of the Conjugate
The amide bond formed by the reaction of an NHS ester with a primary amine is generally stable.[8] Studies on DOTA-conjugated antibodies for radioimmunotherapy have demonstrated good in vivo stability, with low accumulation of free radiometal in non-target tissues like bone, indicating the robustness of the DOTA-antibody linkage.[6] A comparative study of different chelators found that 64Cu-DOTA-trastuzumab was less stable in serum compared to 64Cu-PCTA-trastuzumab and 64Cu-Oxo-DO3A-trastuzumab, with 54% of the former remaining intact after 24 hours.[9] However, another study showed high stability of 64Cu-DOTA-rituximab in serum over 48 hours.[9]
Reaction Kinetics and Hydrolysis
Experimental Protocols
The following are detailed protocols for the conjugation of NHS esters to proteins.
General Protein Labeling with this compound (DOTA-NHS Ester)
This protocol is adapted from procedures used for conjugating DOTA-NHS ester to antibodies for radiolabeling and can be applied to general protein labeling where a chelating agent is desired.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)
-
This compound (DOTA-NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved DOTA-NHS ester to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted DOTA-NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the protein concentration and the degree of labeling using methods such as mass spectrometry.
Comparative Protein Labeling with a Standard NHS Ester (e.g., Biotin-NHS)
This protocol provides a general procedure for labeling a protein with a standard, non-chelating NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)
-
Biotin-NHS ester (or other standard NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution in an amine-free buffer as described above.
-
NHS Ester Preparation: Dissolve the Biotin-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Biotin-NHS ester to the protein solution.
-
Incubate at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using a desalting column or dialysis.
-
Characterization: Determine the protein concentration and the degree of biotinylation using appropriate methods (e.g., HABA assay).
Visualizing the Conjugation Process
The following diagrams illustrate the key chemical reaction and a typical experimental workflow for NHS ester conjugation.
Caption: General reaction of an NHS ester with a primary amine on a protein.
Caption: A typical experimental workflow for protein conjugation using an NHS ester.
Conclusion
This compound is a highly specialized NHS ester, primarily utilized for its exceptional chelating properties in the field of radiopharmaceuticals. Its performance in this area is well-documented, demonstrating efficient conjugation to antibodies and good in vivo stability of the resulting conjugates.
When considering Tetraxetan NHS ester for broader bioconjugation applications, it is important to recognize the limited direct comparative data against more common reagents like standard or Sulfo-NHS esters. The choice between these reagents should be guided by the specific requirements of the application. If the goal is to introduce a metal-chelating moiety, Tetraxetan NHS ester is an excellent choice. For applications requiring high water solubility and cell-surface specific labeling, Sulfo-NHS esters are superior. For general intracellular labeling or when using organic solvents is not a concern, standard NHS esters provide a cost-effective and widely available option. Further research is needed to fully characterize the performance of Tetraxetan NHS ester in a wider range of bioconjugation applications.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mass spectral analyses of labile DOTA-NHS and heterogeneity determination of DOTA or DM1 conjugated anti-PSMA antibody for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. macrocyclics.com [macrocyclics.com]
- 9. Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
TFP Esters Outshine Sulfo-NHS in Bioconjugation Stability and Efficiency
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of amine-reactive reagent is critical for success. While N-hydroxysuccinimide (NHS) and its water-soluble analog, Sulfo-NHS, have long been the industry standard, 2,3,5,6-tetrafluorophenyl (TFP) esters are emerging as a superior alternative, offering enhanced stability in aqueous environments, leading to more efficient and reproducible conjugation outcomes.
The primary advantage of TFP esters over Sulfo-NHS reagents lies in their marked resistance to hydrolysis, a competing side reaction that plagues NHS esters, particularly at the optimal pH for amine coupling.[1][2][3] This increased stability translates to a wider operational window, higher conjugation yields, and the potential to use a lower excess of labeling reagent, which is especially beneficial when working with precious biomolecules.[1]
The Chemical Advantage: Stability Against Hydrolysis
Both TFP and NHS esters react with primary amines, such as those on lysine residues and the N-terminus of proteins, through nucleophilic acyl substitution to form stable amide bonds.[4][5] However, in aqueous solutions, these reactive esters are also susceptible to hydrolysis, where they react with water and become non-reactive towards their intended amine targets.[1] The rate of this undesirable hydrolysis reaction is significantly influenced by pH.[6]
Experimental data consistently demonstrates that TFP esters are considerably more stable against hydrolysis than NHS esters, especially as the pH increases into the slightly basic range (pH 7.5-9.0) required for efficient amine acylation.[1][3][6] This enhanced stability is attributed to the electron-withdrawing nature of the tetrafluorophenyl group.[1]
Quantitative Comparison of Hydrolytic Stability
The hydrolytic stability of an active ester is often quantified by its half-life (t₁/₂) in a given buffer. The following table summarizes the comparative half-lives of TFP and NHS esters at various pH values, clearly illustrating the superior stability of TFP esters.
| pH | TFP Ester Half-life (t₁/₂) | NHS Ester Half-life (t₁/₂) | Reference(s) |
| 7.0 | Significantly longer than NHS | ~4-5 hours (at 0°C) | [1][6] |
| 8.0 | ~10-fold longer than NHS | ~180 minutes | [1][6] |
| 8.5 | Substantially longer | ~180 minutes | [1] |
| 8.6 | - | 10 minutes (at 4°C) | [1] |
| 9.0 | Substantially longer | ~125 minutes | [1] |
| 10.0 | ~10-fold longer than NHS | 39 minutes | [6] |
Note: Half-life values can vary depending on the specific molecule to which the ester is attached and the precise buffer conditions.
This dramatic difference in stability means that over the course of a typical labeling reaction, a significantly larger fraction of a TFP reagent will remain active and available to react with the target biomolecule compared to an NHS reagent.
The Reaction Pathway: Aminolysis vs. Hydrolysis
The efficiency of a bioconjugation reaction is determined by the competition between the desired aminolysis (reaction with an amine) and the undesired hydrolysis (reaction with water). The superior stability of TFP esters shifts this balance in favor of aminolysis.
Practical Implications for Researchers
The enhanced stability of TFP esters provides several tangible benefits in the laboratory:
-
Higher Conjugation Efficiency: With less reagent lost to hydrolysis, more is available to form the desired amide bond, leading to a higher yield of the conjugated product.[3]
-
Improved Reproducibility: The slower rate of hydrolysis makes the reaction less sensitive to minor variations in timing and pH, resulting in more consistent outcomes between experiments.[2]
-
Wider pH Range: TFP esters remain effective over a broader pH range (7-10) compared to NHS esters, offering greater flexibility in experimental design.[4]
-
Reduced Reagent Excess: The increased efficiency can allow for the use of a smaller molar excess of the labeling reagent, reducing costs and simplifying purification of the final conjugate.[1]
Experimental Protocols
To empirically validate the advantages of TFP esters, researchers can perform direct comparison experiments. Below are detailed protocols for assessing hydrolytic stability and conjugation efficiency.
Protocol 1: Determination of Hydrolytic Stability via UV-Vis Spectrophotometry
This method measures the rate of hydrolysis by monitoring the increase in absorbance as the leaving group (tetrafluorophenol or N-hydroxysuccinimide) is released.[4]
Materials:
-
TFP ester and NHS ester of the same carboxylic acid
-
Phosphate buffer (e.g., 50 mM sodium phosphate) at various pH values (e.g., 7.0, 8.0, 8.5, 9.0)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
UV-Vis spectrophotometer and quartz cuvettes
-
Thermostated water bath
Procedure:
-
Prepare 10 mM stock solutions of the TFP and NHS esters in the organic solvent.[4]
-
Equilibrate the phosphate buffers to the desired temperature in the water bath.[4]
-
To initiate the hydrolysis reaction, add a small volume of the ester stock solution to the pre-warmed buffer in a cuvette to achieve a final concentration of ~0.1 mM. The final concentration of the organic solvent should be kept low (e.g., <1%).[4]
-
Immediately place the cuvette in the spectrophotometer and begin monitoring the absorbance at the wavelength corresponding to the leaving group (e.g., 260 nm for N-hydroxysuccinimide).[4]
-
Record the absorbance at regular time intervals until the reaction reaches completion (the absorbance plateaus).[4]
-
Calculate the pseudo-first-order rate constant (k') by plotting the natural logarithm of the change in absorbance versus time.
-
Determine the half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k'.[4]
Protocol 2: Comparison of Protein Conjugation Efficiency
This protocol uses a model protein, such as bovine serum albumin (BSA), to compare the labeling efficiency of TFP and NHS esters.[4]
Materials:
-
Model protein (e.g., BSA)
-
TFP ester and NHS ester of a label (e.g., a fluorescent dye)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.5)
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Method for purification (e.g., size-exclusion chromatography)
-
Method for analysis (e.g., spectrophotometry to determine degree of labeling)
Procedure:
-
Prepare a stock solution of the protein in the reaction buffer (e.g., 10 mg/mL).[4]
-
Prepare stock solutions of the TFP and NHS esters in the organic solvent (e.g., 10 mg/mL).[4]
-
In separate reaction tubes, add a defined molar excess (e.g., 10-fold) of the TFP ester and NHS ester stock solutions to aliquots of the protein solution.
-
Incubate the reactions at room temperature for a set period (e.g., 1 hour).[4]
-
Purify the protein conjugates from excess, unreacted label using a suitable method like size-exclusion chromatography.
-
Determine the concentration of the protein and the conjugated label using spectrophotometry.
-
Calculate the degree of labeling (DOL), which is the average number of label molecules per protein molecule.
-
Compare the DOL achieved with the TFP ester versus the NHS ester to assess relative conjugation efficiency.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-hydroxysuccinimide (NHS) Ester and Maleimide Conjugation Chemistries
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking chemistry is a critical decision that profoundly impacts the outcome of bioconjugation. The choice between different reactive groups can influence the specificity, stability, and overall success of creating antibody-drug conjugates (ADCs), diagnostic probes, and other functional bioconjugates.[1] This guide provides an in-depth, objective comparison of two of the most widely used crosslinking chemistries: N-hydroxysuccinimide (NHS) ester-amine coupling and maleimide-thiol coupling.
A note on terminology: The prompt specified "Tetraxetan N-hydroxysuccinimide." As "Tetraxetan" is not a standard chemical descriptor for a class of NHS esters, this guide will focus on the general principles and performance of the widely utilized NHS ester chemistry. These principles are broadly applicable to various NHS ester-based reagents, regardless of the specific linker they may contain.
At a Glance: NHS Ester vs. Maleimide Chemistry
The fundamental difference between these two powerful techniques lies in their reaction mechanisms and target specificity.[2] NHS esters are the gold standard for targeting primary amines, while maleimide chemistry provides a highly selective route for conjugation to sulfhydryl groups.[2]
| Feature | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue | Primary amines (-NH₂), primarily on Lysine residues and the N-terminus.[1][3] | Sulfhydryl/Thiol groups (-SH), found on Cysteine residues.[1][4] |
| Reaction Type | Acylation (Nucleophilic Acyl Substitution).[1][3] | Michael Addition.[1][5] |
| Resulting Bond | Amide Bond.[1] | Thioether Bond.[][7] |
| Optimal Reaction pH | 7.2 - 8.5.[1][8] | 6.5 - 7.5.[1][7] |
| Reaction Speed | Fast (minutes to a few hours).[1] | Very Fast (minutes to a few hours).[1] |
| Bond Stability | Highly stable and resistant to hydrolysis under physiological conditions.[1][9] | Generally stable, but can be susceptible to a retro-Michael reaction (reversibility), especially in the presence of other thiols like glutathione.[1][2][10] |
| Key Advantage | Targets abundant and accessible lysine residues for a high degree of labeling.[1][9] | Enables site-specific conjugation to less abundant native or engineered cysteines for a homogeneous product.[1][11] |
| Key Disadvantage | Can lead to a heterogeneous product with a random distribution of linkages.[1] | Potential for conjugate instability and "deconjugation" due to the reversibility of the thioether bond.[2][10] |
Reaction Mechanisms
Understanding the underlying chemical reactions is crucial for optimizing conjugation protocols and troubleshooting potential issues.
NHS esters react with unprotonated primary amines via a nucleophilic acyl substitution.[3][12] The amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient intermediate that collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[12][13]
Maleimide chemistry targets the sulfhydryl (thiol) groups of cysteine residues.[2] The reaction proceeds through a Michael addition, where the nucleophilic thiol group attacks one of the double-bonded carbons of the maleimide ring.[2][4] This reaction is highly specific and efficient within a near-neutral pH range, forming a stable covalent thioether bond.[5][7]
Performance Comparison: A Deeper Dive
The choice between the two chemistries often involves a trade-off between labeling density, site-specificity, and conjugate stability.[9]
| Parameter | NHS Ester Chemistry | Maleimide Chemistry |
| Specificity | High for primary amines.[1] | High for thiols at pH 6.5-7.5.[1] At neutral pH, the reaction with thiols is ~1000x faster than with amines.[5][] |
| Side Reactions | The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[1][2] | - Hydrolysis of the maleimide group at pH > 7.5.[2][7] - Reaction with amines can occur at pH > 7.5.[2][9] - Oxidation of thiols to disulfides can prevent conjugation.[2] |
| Reagent Stability | Susceptible to hydrolysis. The half-life of a typical NHS ester at pH 7.0 (0°C) is 4-5 hours, dropping to 10 minutes at pH 8.6 (4°C).[1] Reagents should be stored with a desiccant and stock solutions prepared in anhydrous solvents like DMSO or DMF.[8][14] | More stable in aqueous solutions than NHS esters, but will slowly hydrolyze at pH > 7.5.[2][15] Stock solutions should also be prepared in anhydrous solvents.[16] |
| Conjugate Stability | The resulting amide bond is highly stable and generally considered irreversible under physiological conditions.[1][9] | The thioether bond is generally stable, but can undergo a retro-Michael reaction, leading to deconjugation. This is a particular concern in high-thiol environments like human plasma.[1][2] Hydrolysis of the thiosuccinimide ring post-conjugation can form a more stable, ring-opened structure that prevents this reversal.[4] |
Experimental Workflow and Protocols
Successful conjugation requires careful planning of the experimental workflow, from protein preparation to final purification.
The following diagram illustrates a typical workflow for protein conjugation. Note the optional disulfide reduction step, which is specific to maleimide chemistry when targeting cysteines involved in disulfide bonds.
This protocol provides a general method for labeling a protein with an NHS ester-functionalized molecule.[8]
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free reaction buffer (e.g., PBS, HEPES, Bicarbonate), pH 7.2-8.5.[8]
-
NHS ester reagent
-
Anhydrous DMSO or DMF.[8]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[11]
-
Purification system (e.g., size-exclusion chromatography column).[3]
Procedure:
-
Protein Preparation: Ensure the protein solution is in the desired amine-free reaction buffer at a concentration of 1-10 mg/mL.[8]
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution.[8]
-
Conjugation: While gently stirring or vortexing the protein solution, add the NHS ester stock to achieve the desired molar excess (typically 5- to 20-fold).[8]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[8] If the label is light-sensitive, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer (e.g., Tris) and incubate for an additional 30 minutes.[8]
-
Purification: Remove unreacted label and byproducts using size-exclusion chromatography, dialysis, or a desalting column to obtain the purified conjugate.[8]
This protocol outlines a general procedure for labeling a protein's cysteine residues with a maleimide-functionalized molecule.[17]
Materials:
-
Protein of interest (1-10 mg/mL)
-
Degassed, thiol-free buffer (e.g., PBS, HEPES), pH 6.5-7.5.[17]
-
Reducing agent (e.g., TCEP or DTT) (Optional, for reducing disulfide bonds).
-
Maleimide reagent
-
Anhydrous DMSO or DMF.[17]
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol).
-
Purification system (e.g., size-exclusion chromatography column).[17]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer at 1-10 mg/mL.[17]
-
Disulfide Reduction (Optional): If targeting cysteines in disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[17] TCEP does not need to be removed before adding the maleimide, but DTT does. Perform this step under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation.[16]
-
Maleimide Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[16]
-
Conjugation: Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess.
-
Incubation: Flush the reaction vial with inert gas, seal it, and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.
-
Quenching (Optional): Add a free thiol like cysteine to quench any unreacted maleimide.
-
Purification: Purify the conjugate from excess reagents using size-exclusion chromatography, dialysis, or another suitable method.[17]
Conclusion and Recommendations
The choice between NHS ester and maleimide chemistry is dictated by the specific goals of the bioconjugation application.[1][3]
Choose NHS Ester Chemistry for:
-
Robust and Stable Conjugation: When a highly stable, irreversible linkage is paramount, the amide bond formed by NHS esters is superior.[1]
-
General Protein Labeling: For applications where random labeling of accessible surface amines is acceptable and a high degree of conjugation is desired.[1]
-
Simplicity: The protocol is straightforward and does not require a reducing environment.
Choose Maleimide Chemistry for:
-
Site-Specific Conjugation: When precise control over the linkage location is required, maleimides are ideal for targeting less abundant native or engineered cysteine residues, leading to a more homogeneous product.[1][11]
-
Orthogonal Labeling: When used in combination with amine-reactive chemistry, it allows for the specific labeling of two different sites on a biomolecule.
-
Mild Reaction Conditions: The reaction proceeds efficiently at a near-neutral pH, which can be beneficial for sensitive proteins.[5]
Ultimately, a thorough understanding of the principles and practical considerations of each chemistry will enable researchers to design and execute successful bioconjugation strategies for a wide range of applications in research and drug development.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. 马来酰亚胺和巯基反应基团-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. biotium.com [biotium.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Researcher's Guide to Determining the Degree of Labeling with Tetraxetan N-hydroxysuccinimide
For researchers, scientists, and drug development professionals engaged in the creation of antibody-drug conjugates (ADCs) and other targeted radiopharmaceuticals, the precise and consistent conjugation of chelating agents is paramount. Tetraxetan N-hydroxysuccinimide (NHS-Tetraxetan), a derivative of 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA), is a key bifunctional chelator used to attach radionuclides to biomolecules. The "degree of labeling" (DOL), or the average number of chelator molecules conjugated to a single antibody, is a critical quality attribute that significantly influences the stability, immunoreactivity, and in vivo performance of the resulting radiopharmaceutical.
This guide provides an objective comparison of common methods for determining the DOL of NHS-activated chelators like NHS-Tetraxetan, supported by experimental data and detailed protocols. While direct comparative data for NHS-Tetraxetan is limited in publicly available literature, extensive data exists for the structurally and functionally similar chelator, DOTA N-hydroxysuccinimide (NHS-DOTA). Given that both utilize the same NHS-ester chemistry for conjugation to primary amines (e.g., lysine residues) on antibodies, the performance and characterization methods for NHS-DOTA serve as a valuable benchmark.
Comparison of Analytical Methods for Determining Degree of Labeling
The selection of an appropriate analytical method for determining the DOL depends on several factors, including the required accuracy, available instrumentation, and the specific characteristics of the antibody-chelator conjugate. The two most common and reliable methods are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and spectrophotometric assays.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| MALDI-TOF Mass Spectrometry | Measures the mass-to-charge ratio of the intact antibody before and after conjugation. The mass difference corresponds to the number of attached chelator molecules.[1] | Highly accurate, provides direct measurement of the conjugate's molecular weight, and can reveal the distribution of different labeled species.[1] | Requires specialized instrumentation and expertise. Sample preparation, including desalting, is critical for obtaining high-quality data. | Precise determination of DOL for purified antibody-chelator conjugates and assessment of conjugation heterogeneity. |
| Spectrophotometric Assay (Arsenazo III) | A colorimetric assay where the chelator on the antibody sequesters a metal ion (e.g., Yttrium) from a colored complex (e.g., Yttrium-Arsenazo III), leading to a measurable change in absorbance.[2] | Simple, rapid, and utilizes common laboratory spectrophotometers. Does not require specialized equipment. | Indirect method that relies on a standard curve. Less accurate than mass spectrometry and can be susceptible to interference from other metal ions.[3] | Routine and high-throughput quantification of chelator concentration in purified conjugate samples. |
Impact of Degree of Labeling on Antibody Performance
Achieving an optimal DOL is a balancing act. A higher DOL can lead to a higher specific activity of the final radiolabeled antibody, potentially enhancing therapeutic efficacy or imaging signal. However, excessive conjugation can negatively impact the antibody's immunoreactivity and in vivo stability.
Studies on DOTA-conjugated antibodies have shown that as the number of chelators per antibody increases, the immunoreactivity can decrease.[3][4] This is likely due to the modification of lysine residues within or near the antigen-binding site. Therefore, it is crucial to characterize the DOL and assess the immunoreactivity of each new antibody-chelator conjugate.
Table 2: Effect of DOTA-to-Antibody Molar Ratio on Immunoreactivity of Rituximab [3][4]
| Initial DOTA:Antibody Molar Ratio | Approximate Number of DOTA molecules per Antibody | Immunoreactivity (%) |
| 1:5 | 1.62 ± 0.5 | ~71% |
| 1:10 | 4 | ~91% |
| 1:10 | 6.42 ± 1.72 | ~53% |
| 1:25 | 9 | ~47% |
| 1:50 | 11.01 ± 2.64 | ~19% |
Data compiled from studies on p-NCS-Bz-DOTA conjugation to Rituximab. The specific DOL can vary based on reaction conditions.
Detailed Experimental Protocols
General Protocol for Antibody Conjugation with NHS-Tetraxetan/DOTA
This protocol describes a general method for conjugating an NHS-ester activated chelator to an antibody. Optimization of the chelator-to-antibody molar ratio is recommended for each new antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., phosphate-buffered saline, PBS).
-
NHS-Tetraxetan or NHS-DOTA.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
PD-10 desalting columns or equivalent for purification.
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into the conjugation buffer using a desalting column or dialysis to a final concentration of 5-10 mg/mL.
-
-
NHS-Chelator Preparation:
-
Immediately before use, dissolve the NHS-Tetraxetan or NHS-DOTA in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved NHS-chelator to the antibody solution.[3]
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove unconjugated chelator and byproducts using a desalting column (e.g., PD-10) equilibrated with a suitable buffer (e.g., 0.15 M ammonium acetate, pH 7.0).
-
Protocol 1: Determining Degree of Labeling by MALDI-TOF Mass Spectrometry
Materials:
-
Unconjugated antibody.
-
Purified antibody-chelator conjugate.
-
Sinapinic acid (matrix).
-
Matrix Solution: Saturated solution of sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
C4 ZipTips for desalting (optional but recommended).
Procedure:
-
Sample Preparation:
-
Prepare solutions of the unconjugated and conjugated antibody at a concentration of approximately 1-10 pmol/µL.
-
If the samples contain salts, desalt them using C4 ZipTips according to the manufacturer's protocol.
-
-
Spotting:
-
Mix 1 µL of the antibody sample with 1 µL of the matrix solution directly on the MALDI target plate.
-
Allow the mixture to air dry completely.
-
-
Data Acquisition:
-
Analyze the samples using a MALDI-TOF mass spectrometer in linear positive ion mode. Acquire mass spectra for both the unconjugated and conjugated antibody.
-
-
Data Analysis:
-
Determine the average molecular weight (MW) of the unconjugated antibody (MW_Ab) and the conjugated antibody (MW_Conj).
-
Calculate the Degree of Labeling (DOL) using the following formula, where MW_Chelator is the molecular weight of the conjugated chelator (after loss of the NHS group):
DOL = (MW_Conj - MW_Ab) / MW_Chelator
-
Protocol 2: Determining Degree of Labeling by Arsenazo III Spectrophotometric Assay
This assay is based on the ability of the conjugated chelator to bind a metal ion, causing a change in the absorbance of a metal-dye complex.
Materials:
-
Purified antibody-chelator conjugate.
-
Arsenazo III solution (e.g., 1 mM in water).[5]
-
Yttrium chloride (YCl₃) standard solution (or another suitable metal ion).
-
Citrate/Phosphate Buffer (pH 2.8).[5]
-
Spectrophotometer and cuvettes.
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of the free chelator (e.g., Tetraxetan or DOTA) in the citrate/phosphate buffer.
-
To each standard, add a fixed amount of YCl₃ and Arsenazo III solution.
-
Measure the absorbance at the wavelength of maximum absorbance for the Yttrium-Arsenazo III complex (typically around 652 nm).
-
Plot the change in absorbance versus the chelator concentration to generate a standard curve.
-
-
Sample Measurement:
-
Add a known volume of the purified antibody-chelator conjugate to the Arsenazo III/Yttrium solution.
-
Incubate for a short period to allow for the trans-chelation to occur.
-
Measure the absorbance at the same wavelength used for the standard curve.
-
-
Calculation:
-
Determine the concentration of the chelator in the sample using the standard curve.
-
Measure the protein concentration of the antibody-chelator conjugate using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
Calculate the DOL by dividing the molar concentration of the chelator by the molar concentration of the antibody.
-
Visualizing the Workflow and Logic
Experimental Workflow for Antibody Conjugation and DOL Determination
Caption: Workflow for antibody conjugation and DOL determination.
Decision Logic for Method Selection
References
- 1. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Functional Assays for Proteins Labeled with the Tetracysteine Tag System
An Objective Comparison of the Tetracysteine (TC) Tag/Biarsenical Dye System with Alternative Protein Labeling Technologies for Functional Analysis in Live Cells.
In modern cell biology and drug development, the ability to visualize and functionally characterize proteins within their native cellular environment is paramount. A variety of protein labeling technologies have been developed to meet this need, each with a unique set of advantages and limitations. This guide provides a detailed comparison of the Tetracysteine (TC) tag system, which utilizes biarsenical dyes like FlAsH and ReAsH, against other prevalent methods such as fluorescent proteins (FPs) and self-labeling enzymatic tags (e.g., HaloTag®, SNAP-tag®).
The TC-tag system is a powerful tool for protein labeling in living cells, offering a combination of a small, genetically encoded peptide tag with membrane-permeant biarsenical dyes.[1] This technology is particularly well-suited for investigating biochemical changes in living cells that can be difficult to study with larger fluorescent protein tags.[1][2]
Comparison of Protein Labeling Technologies
The choice of a protein labeling strategy significantly impacts the experimental design and the interpretation of results. Key factors to consider include the size of the tag, the brightness and photostability of the fluorophore, and the potential for the tag to interfere with protein function.
| Feature | Tetracysteine (TC) Tag System | Fluorescent Proteins (e.g., GFP) | Self-Labeling Tags (HaloTag®, SNAP-tag®) |
| Tag Size | Very Small (6-12 amino acids, ~1.5 kDa)[3][4] | Large (~240 amino acids, ~27 kDa)[5][6] | Medium (SNAP-tag: ~19.4 kDa, HaloTag: ~33 kDa)[7][8] |
| Labeling Principle | High-affinity binding of biarsenical dyes (FlAsH, ReAsH) to the TC motif[9] | Genetically encoded, autofluorescent | Covalent, irreversible reaction with a specific synthetic ligand[8] |
| Fluorophore Choice | Limited to biarsenical dyes (e.g., FlAsH, ReAsH) and their derivatives[10][11] | Genetically determined (e.g., blue, cyan, green, yellow, red variants)[12] | Wide range of synthetic organic dyes with diverse photophysical properties[7][8] |
| Labeling Time | Typically 30-60 minutes[13][14] | Constitutive expression | Variable, can be rapid depending on the ligand[8] |
| Perturbation to Protein Function | Minimal due to small tag size, but potential for non-specific binding of dyes[5][15] | Potential for interference due to large size and tendency to oligomerize[6][15] | Intermediate risk; smaller than FPs but larger than TC-tags[7] |
| Brightness & Photostability | Moderate; FlAsH is prone to photobleaching[15] | Variable; generally less bright and photostable than organic dyes[7][16] | High; organic dyes are typically brighter and more photostable than FPs[7][17] |
| Suitability for Live-Cell Imaging | Excellent; membrane-permeant dyes allow for intracellular labeling[9][10] | Excellent; genetically encoded and non-invasive | Excellent; membrane-permeant ligands available[12] |
Functional Assays Amenable to TC-Tagged Proteins
The minimal size of the TC-tag makes it particularly advantageous for functional studies where larger tags might interfere with protein folding, localization, or interaction with other molecules.[5][15]
Protein-Protein Interactions (PPIs) using FRET
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring molecular proximity on a nanometer scale, making it ideal for studying PPIs.[18][19] The TC-tag system is well-suited for FRET assays.[10] For instance, a TC-tagged protein labeled with FlAsH (donor) can be paired with a protein tagged with a red-shifted dye or another fluorescent protein like CFP (acceptor).[10] The small size of the TC-tag minimizes the distance between the fluorophores, allowing for more accurate FRET measurements.[20]
Comparison with other methods for FRET:
-
Fluorescent Proteins: Commonly used for FRET (e.g., CFP-YFP pairs), but the large size of the FPs can introduce steric hindrance and may not be suitable for all protein complexes.[6][18]
-
Self-Labeling Tags: Offer a wider range of bright and photostable FRET pairs. The larger tag size compared to the TC-tag is a consideration.
Conformational Change Analysis
The fluorescence of biarsenical dyes can be sensitive to the local environment, which can be exploited to study protein conformational changes.[2][21] Changes in protein structure upon ligand binding or post-translational modification can alter the fluorescence properties of the bound FlAsH or ReAsH dye, providing a real-time readout of protein dynamics.[22]
Enzyme Activity Assays
For enzymatic studies, it is crucial that the label does not interfere with the active site or the overall protein structure. The small size of the TC-tag makes it less likely to perturb enzymatic function compared to larger tags like GFP or HaloTag.[15] However, it is always essential to validate the activity of the tagged protein against its untagged counterpart.
Protein Localization and Trafficking
The TC-tag system allows for pulse-chase labeling experiments to track protein movement and turnover within the cell.[3] A population of proteins can be labeled with FlAsH, and then a second, newly synthesized population can be labeled with ReAsH at a later time point. This allows for the visualization of different generations of the same protein. This is a key advantage over fluorescent proteins which are continuously expressed and fluorescent.
Experimental Protocols
Protocol 1: Live-Cell Labeling of TC-Tagged Proteins
This protocol is a generalized procedure for labeling adherent mammalian cells expressing a TC-tagged protein of interest.
Materials:
-
Adherent mammalian cells expressing the TC-tagged protein of interest, cultured on glass-bottom imaging dishes.
-
Hanks' Balanced Salt Solution (HBSS) or Opti-MEM.
-
FlAsH-EDT₂ or ReAsH-EDT₂ labeling solution (e.g., 1 µM).
-
1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL) wash buffer.
Procedure:
-
Culture cells to the desired confluency on imaging dishes.
-
Gently wash the cells twice with pre-warmed HBSS or Opti-MEM.[13][14]
-
Prepare the labeling solution by diluting the FlAsH-EDT₂ or ReAsH-EDT₂ stock to a final concentration of 0.5-2 µM in pre-warmed HBSS or Opti-MEM. It is important to add EDT to the solution before adding the biarsenical dye.[9][13]
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C in a cell culture incubator.[13][14] Longer incubation times may increase background fluorescence.[23]
-
Aspirate the labeling solution and wash the cells twice with pre-warmed HBSS containing a dithiol compound like BAL (e.g., 250 µM) to reduce non-specific background fluorescence. Incubate for at least 10-15 minutes.[13][14]
-
Replace the wash buffer with fresh, pre-warmed imaging medium.
-
Proceed with imaging on a confocal microscope.
Protocol 2: FRET-Based Protein-Protein Interaction Assay
This protocol describes a method to detect the interaction between two proteins, one tagged with a TC-motif and the other with a fluorescent protein (e.g., CFP), in live cells.
Procedure:
-
Co-transfect cells with plasmids encoding Protein A fused to a TC-tag and Protein B fused to a donor fluorophore (e.g., CFP).
-
Label the cells with the acceptor dye ReAsH-EDT₂ as described in Protocol 1.
-
Image the cells using a confocal microscope equipped for FRET imaging.
-
Acquire three sets of images:
-
Donor Channel: Excite at the donor's excitation wavelength (e.g., ~430 nm for CFP) and collect emission at the donor's emission wavelength (e.g., ~475 nm).
-
Acceptor Channel: Excite at the acceptor's excitation wavelength (e.g., ~590 nm for ReAsH) and collect emission at the acceptor's emission wavelength (e.g., ~610 nm).
-
FRET Channel: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.
-
-
Analyze the images to calculate FRET efficiency. An increase in the FRET signal (sensitized emission in the acceptor channel upon donor excitation) indicates that the two proteins are in close proximity (<10 nm), suggesting an interaction.[19]
Visualizations
Caption: Workflow for labeling a protein of interest with the Tetracysteine (TC) tag system.
Caption: Example of a GPCR signaling pathway studied using TC-tag and FRET.
References
- 1. Protein labeling with FlAsH and ReAsH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Labeling With FlAsH and ReAsH | Springer Nature Experiments [experiments.springernature.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Imaging proteins inside cells with fluorescent tags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ReAsH/FlAsH Labeling and Image Analysis of Tetracysteine Sensor Proteins in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indico.gsi.de [indico.gsi.de]
- 15. Short Tetracysteine Tags to β-Tubulin Demonstrate the Significance of Small Labels for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - UCL Discovery [discovery.ucl.ac.uk]
- 17. Labeling Strategies Matter for Super-Resolution Microscopy: A Comparison between HaloTags and SNAP-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. blog.addgene.org [blog.addgene.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Video: ReAsH/FlAsH Labeling and Image Analysis of Tetracysteine Sensor Proteins in Cells [jove.com]
- 23. jove.com [jove.com]
Stability Showdown: A Comparative Guide to the Amide Bond Formed by Tetraxetan N-hydroxysuccinimide
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a pivotal decision in the design of stable and effective bioconjugates. Among the plethora of available reagents, N-hydroxysuccinimide (NHS) esters are widely utilized for their ability to form robust amide bonds with primary amines on biomolecules. This guide provides an objective comparison of the stability of the amide bond formed by Tetraxetan N-hydroxysuccinimide (NHS) ester, also known as DOTA-NHS ester, with other common bioconjugation linkages. The information presented is supported by experimental data to facilitate the selection of the most suitable conjugation strategy for applications ranging from antibody-drug conjugates (ADCs) to diagnostic imaging agents.
This compound is a bifunctional chelating agent that incorporates a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage for the stable coordination of radiometals and an NHS ester for covalent attachment to biomolecules. The reaction of the NHS ester with a primary amine, such as the ε-amino group of a lysine residue on an antibody, results in the formation of a highly stable amide bond.
The Amide Bond: A Benchmark of Stability
The amide bond formed via NHS ester chemistry is generally considered one of the most stable covalent linkages in bioconjugation.[1] This stability is attributed to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond, making it resistant to hydrolysis under physiological conditions.[2]
The primary factor influencing the efficiency of amide bond formation is the competition between the desired aminolysis reaction and the hydrolysis of the NHS ester in aqueous solutions. The rate of hydrolysis is significantly influenced by pH, with higher pH values accelerating hydrolysis.[1] However, once formed, the resulting amide bond is exceptionally stable. For instance, in the context of ADCs, linkers based on stable amide bonds are reported to have long half-lives in circulation, on the order of several days.[1]
Comparative Stability of Bioconjugation Linkages
The stability of a linker is a critical attribute that influences the pharmacokinetic profile, efficacy, and safety of a bioconjugate. The following tables provide a comparative summary of the stability of the amide bond formed by Tetraxetan (DOTA)-NHS ester and other commonly used bioconjugation linkages. It is important to note that the data is compiled from various studies, and experimental conditions may differ.
Table 1: Stability of Non-Cleavable Linkages
| Linker Chemistry | Linkage Formed | Stability Profile | Half-life (t½) in Human Plasma (approximate) | Key Considerations |
| Tetraxetan (DOTA)-NHS Ester | Amide | Very High | > 7 days | The DOTA-amide bond is highly stable and resistant to enzymatic and chemical degradation.[1][3] The stability of the radiolabeled conjugate is also dependent on the choice of radiometal.[4][5] |
| Thioether (from Maleimide) | Thiosuccinimide | Moderate to High | ~50% intact after 7 days (traditional maleimide) | Susceptible to retro-Michael reaction and thiol exchange, leading to payload loss.[6][7] Next-generation maleimides show improved stability (>95% intact after 7 days).[6] |
| Thioether (from Sulfone) | Sulfone | High | >80% intact after 72 hours | More stable than traditional maleimide-derived thioethers and less dependent on the conjugation site.[8][9] |
| Triazole (from Click Chemistry) | 1,2,3-Triazole | Very High | Very long (not typically a point of failure) | Formed via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition; considered bio-orthogonal and highly stable.[10][11] |
Table 2: Stability of Cleavable Linkages
| Linker Chemistry | Linkage Formed | Cleavage Mechanism | Half-life (t½) at pH 7.4 (approximate) | Half-life (t½) at pH 5.0 (approximate) | Key Considerations |
| Hydrazone | Hydrazone | Acid Hydrolysis | 20 minutes to >72 hours (structure dependent) | < 2 minutes to >48 hours (structure dependent) | Stability is highly tunable based on the structure of the aldehyde/ketone and hydrazine precursors.[12][13][][15] |
| Oxime | Oxime | Acid Hydrolysis | Generally more stable than hydrazones | Hours to days | Offers a good balance of stability at neutral pH and cleavage in acidic endosomal/lysosomal compartments.[1][16][17][18] |
| Disulfide | Disulfide | Reduction | Minutes to hours (in presence of reducing agents) | Not applicable | Cleaved by reducing agents like glutathione, which are present at higher concentrations inside cells. |
| Peptide (e.g., Val-Cit) | Amide | Proteolytic Cleavage | >28 days (in human plasma) | Minutes to hours (in presence of specific proteases) | Stable in circulation but cleaved by specific lysosomal proteases (e.g., Cathepsin B) that are often upregulated in tumor cells.[19] |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation or payload release from a bioconjugate when incubated in plasma.
Materials:
-
Bioconjugate of interest (e.g., DOTA-antibody conjugate)
-
Human, mouse, or rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard for LC-MS)
-
Analytical instrument (e.g., HPLC, LC-MS, or gamma counter for radiolabeled conjugates)
Procedure:
-
Preparation: Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and a control buffer (PBS).
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours).
-
Quenching: Immediately stop the reaction by adding a quenching solution or by freezing the samples at -80°C.
-
Analysis: Analyze the samples to quantify the amount of intact bioconjugate and/or released payload. For DOTA-conjugates, this may involve measuring the radioactivity associated with the biomolecule versus free in the supernatant. For other conjugates, HPLC or LC-MS can be used to separate and quantify the intact conjugate from its degradation products.
-
Data Analysis: Plot the percentage of intact bioconjugate or the concentration of released payload versus time. Calculate the half-life (t½) of the conjugate in plasma.
Protocol 2: pH Stability Assay
Objective: To evaluate the stability of a linker at different pH values, mimicking physiological conditions and the acidic environments of endosomes and lysosomes.
Materials:
-
Bioconjugate of interest
-
A series of buffers with different pH values (e.g., pH 7.4, 6.0, 5.0, and 4.5)
-
Incubator at 37°C
-
Analytical instrument (e.g., HPLC, LC-MS)
Procedure:
-
Preparation: Dilute the bioconjugate into each of the different pH buffers to a final concentration.
-
Incubation: Incubate the samples at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of intact bioconjugate remaining.
-
Data Analysis: Calculate the half-life of the linker at each pH by plotting the percentage of intact bioconjugate over time.
Visualizing Bioconjugation and Stability
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the formation and stability of the amide bond from this compound and a comparison of linker stabilities.
Conclusion
The amide bond formed from the reaction of this compound with a primary amine exhibits exceptional stability, making it a highly reliable linkage for the construction of robust bioconjugates. This is particularly crucial for applications such as targeted radionuclide therapy and in vivo imaging, where the integrity of the conjugate in circulation is paramount. While other linker chemistries offer advantages such as controlled release under specific physiological triggers, the amide bond remains the gold standard for applications demanding a permanent and stable connection between a biomolecule and a payload. The choice of linker should always be guided by the specific requirements of the application, with careful consideration of the desired stability profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stabilization of (90)y-labeled DOTA-biomolecule conjugates using gentisic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Tetraxetan N-hydroxysuccinimide: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Tetraxetan N-hydroxysuccinimide (NHS) ester, a reactive compound likely used in bioconjugation and labeling, requires a specific disposal protocol to mitigate potential hazards. Due to its reactivity, particularly with moisture and nucleophiles, a chemical inactivation step is recommended before final disposal.
Core Principles of NHS Ester Disposal
N-hydroxysuccinimide esters are susceptible to hydrolysis, a chemical reaction that breaks the ester linkage and reduces the compound's reactivity. This principle forms the basis of the recommended disposal procedure. The process involves a two-stage approach: chemical inactivation through hydrolysis, followed by disposal as regulated chemical waste. Adherence to personal protective equipment (PPE) guidelines is mandatory throughout the process.
Essential Safety and Handling Equipment
Proper personal protective equipment is critical to prevent exposure when handling NHS ester compounds, especially in their solid, powdered form.[1]
| Personal Protective Equipment (PPE) | Description |
| Eye and Face Protection | Safety glasses with side shields or goggles are mandatory to protect against accidental splashes.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or latex, must be worn to prevent skin contact.[1][2] |
| Body Protection | A laboratory coat is required to protect clothing and skin.[1][2] |
| Respiratory Protection | A dust mask (e.g., N95) should be worn when handling the solid powder to avoid inhalation.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the chemical inactivation of this compound ester through hydrolysis. This procedure should be performed in a chemical fume hood.
Step 1: Preparation of Reagents and Waste
-
Prepare a 1 M Sodium Hydroxide (NaOH) Solution : Carefully prepare a 1 M solution of NaOH in water.
-
Dissolve the this compound Ester : For every 1 gram of the ester, use at least 10 mL of a suitable organic solvent in which the ester is soluble (e.g., DMSO, DMF).
Step 2: Chemical Inactivation via Hydrolysis
-
Initiate Hydrolysis : Slowly add the 1 M NaOH solution to the dissolved ester solution while stirring. A 2:1 molar excess of NaOH to the ester is recommended to ensure complete hydrolysis.[2]
-
Stir the Mixture : Allow the mixture to stir at room temperature for at least 4-5 hours to ensure the hydrolysis reaction is complete.[2] This process breaks down the NHS ester into a less reactive carboxylic acid and N-hydroxysuccinimide.[2]
Step 3: Neutralization
-
Monitor pH : After the hydrolysis period, neutralize the solution to a pH between 6 and 8.
-
Add Acid : Slowly add a 1 M Hydrochloric Acid (HCl) solution while stirring and checking the pH with pH paper.
Step 4: Final Waste Disposal
-
Containerize the Waste : Transfer the neutralized solution into a clearly labeled hazardous waste container. The label should include "Waste Tetraxetan and N-hydroxysuccinimide solution" and the date of preparation.
-
Dispose of Solid Waste : Any unused solid this compound ester should be collected in its original container or a sealed, labeled bag and disposed of as solid chemical waste.[2] Do not mix with other waste streams.
-
Decontamination : Wipe down the work area and any contaminated equipment with soap and water. Dispose of any contaminated wipes or PPE in the designated solid chemical waste container.[2]
-
Consult Regulations : Always consult and adhere to your institution's specific guidelines and local regulations for chemical waste disposal.[1][3][4]
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound ester.
Spill Management
In the event of a spill, prompt and appropriate cleanup is necessary.[1] For minor spills of solid material, use dry clean-up procedures to avoid generating dust.[3] Collect the spilled material and residues in a sealed, labeled container for disposal.[3] For liquid spills, absorb with an inert material and place in a suitable container for chemical waste disposal. Always wear the appropriate PPE during cleanup. For major spills, evacuate the area and alert emergency services.[3]
References
Personal protective equipment for handling Tetraxetan N-hydroxysuccinimide
Essential Safety and Handling Guide for Tetraxetan N-hydroxysuccinimide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of this reactive chemical.
Material Properties
A comprehensive understanding of the material's properties is fundamental for safe handling and experimental success. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₃₁N₅O₁₀[1][2] |
| Molecular Weight | 501.5 g/mol [1][2] |
| Appearance | White solid (typical for NHS esters)[3] |
| Storage Temperature | -20°C is recommended for NHS esters to prevent degradation.[4] |
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must provide a complete seal around the eyes to protect from splashes.[4][7] A face shield should be worn in addition to goggles when there is a significant splash hazard.[8][9][10] |
| Hand Protection | Nitrile gloves | Or other chemical-resistant gloves.[4][7] For tasks with a higher risk of exposure, consider double-gloving.[9] |
| Body Protection | Laboratory coat | Should be fully buttoned to protect from spills and contamination.[4] Consider impervious clothing for larger quantities.[11] |
| Respiratory Protection | Dust mask (e.g., N95) | Recommended when handling the solid powder to prevent inhalation.[4][6] Use in a well-ventilated area is crucial.[12][13] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling is critical to prevent the degradation of this compound, which is sensitive to moisture, and to ensure personal safety.[4]
-
Receiving and Storage:
-
Preparation of Solutions:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear all required PPE as detailed above.
-
Dissolve the required amount of the NHS ester in an anhydrous organic solvent such as DMSO or DMF immediately before use.[4]
-
Avoid preparing stock solutions for long-term storage due to the moisture sensitivity of the NHS ester.[4]
-
-
Handling the Solid Compound:
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All waste generated from the use of this compound, including unused solid, solutions, and contaminated labware, should be treated as chemical waste.
-
Solid Waste:
-
Collect unused or expired solid this compound in its original vial and place it in a designated hazardous waste container.
-
All contaminated solid materials, such as gloves, weigh boats, and pipette tips, should also be disposed of in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Organic Solutions: Collect solutions of the ester in organic solvents (e.g., DMSO, DMF) in a designated container for hazardous organic waste.
-
Aqueous Solutions (Post-Reaction): Although NHS esters hydrolyze in aqueous solutions, it is best practice to collect the resulting solution in a designated aqueous hazardous waste container. Do not pour down the drain.
-
-
Decontamination:
-
Wipe down the work area and any contaminated equipment with soap and water.
-
Dispose of any contaminated wipes or PPE in the solid chemical waste container.[6]
-
Always follow your institution's specific guidelines for chemical waste disposal.
References
- 1. This compound | C20H31N5O10 | CID 11488945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. creativesafetysupply.com [creativesafetysupply.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
